molecular formula C12H16O2 B078689 (4-Butylphenyl)acetic acid CAS No. 14377-19-6

(4-Butylphenyl)acetic acid

Cat. No.: B078689
CAS No.: 14377-19-6
M. Wt: 192.25 g/mol
InChI Key: ROVMLIKBAVUPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Butylphenyl)acetic acid is a valuable aromatic carboxylic acid derivative frequently employed as a key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a phenylacetic acid scaffold substituted with a butyl group at the para position, makes it a versatile building block for the design and synthesis of more complex molecules. A primary research application is in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds, where it can serve as a core moiety to modulate physicochemical properties and receptor binding affinity. The compound's mechanism of action, when incorporated into final active molecules, often involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Beyond pharmacology, this compound is also utilized in material science for the synthesis of liquid crystals and organic polymers, where its molecular structure can influence mesomorphic properties and material stability. This product is intended for research and manufacturing applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-butylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-4-10-5-7-11(8-6-10)9-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVMLIKBAVUPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364826
Record name (4-butylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14377-19-6
Record name 4-Butylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14377-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-butylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-butylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Butylphenyl)acetic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (4-Butylphenyl)acetic Acid

This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on providing researchers, scientists, and drug development professionals with the data and methodologies necessary for their work. This document distinguishes between the two common isomers: (4-n-butylphenyl)acetic acid and (4-tert-butylphenyl)acetic acid.

Chemical Identity

This compound is an organic compound containing a phenylacetic acid core substituted with a butyl group. The position of the butyl group is at the para-position (position 4) of the phenyl ring. The nature of the butyl group (n-butyl or tert-butyl) significantly influences the compound's physical properties.

Table 1: Chemical Identifiers for this compound Isomers

Identifier(4-n-butylphenyl)acetic acid(4-tert-butylphenyl)acetic acid
IUPAC Name 2-(4-butylphenyl)acetic acid2-(4-tert-butylphenyl)acetic acid[1][2]
CAS Number 14377-19-6[3]32857-63-9[1][4][5][6][7][8]
Molecular Formula C₁₂H₁₆O₂[3]C₁₂H₁₆O₂[1][4][5][6]
Molecular Weight 192.25 g/mol [3]192.25 g/mol [1][4][5][6]
Canonical SMILES CCCCC1=CC=C(C=C1)CC(=O)OCC(C)(C)C1=CC=C(C=C1)CC(=O)O[1][2]
InChI Key RUAYXHSDAMWEDR-UHFFFAOYSA-NRUAYXHSDAMWEDR-UHFFFAOYSA-N[1][2][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

Table 2: Physical and Chemical Properties of this compound Isomers

Property(4-n-butylphenyl)acetic acid(4-tert-butylphenyl)acetic acid
Physical Form Not specifiedCrystal - Powder, White to Almost white powder to crystal[4]
Melting Point Not specified77-78 °C[4][7], 81°C[1]
Boiling Point 318.8 °C at 760 mmHg[3]302.8 ± 11.0 °C (Predicted)[4][7]
Density 1.052 g/cm³[3]1.047 ± 0.06 g/cm³ (Predicted)[4]
pKa Not specified4.41 ± 0.10 (Predicted)[4]
Solubility Not specifiedSoluble in Methanol[4][8]
Refractive Index 1.527[3]Not specified
Flash Point 215.9 °C[3]199.9 ± 14.4 °C[7]
Vapor Pressure 0.000147 mmHg at 25°C[3]Not specified

Spectral Data

Spectral data is essential for the structural confirmation of (4-tert-butylphenyl)acetic acid.

Table 3: Spectral Data for (4-tert-butylphenyl)acetic acid

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 1.32 (s, 9H), 3.60 (s, 2H), 7.22 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H), 8.48 (s, 1H) ppm[4]
¹³C NMR (101 MHz, CDCl₃) δ 31.49 (3C), 34.62, 40.84, 125.70 (2C), 129.16 (2C), 130.57, 150.29, 177.92 ppm[4]

Experimental Protocols

Synthesis of (4-tert-Butylphenyl)acetic acid

A common method for the synthesis of (4-tert-butylphenyl)acetic acid involves the hydrolysis of its corresponding methyl ester.[4] Another approach involves the Willgerodt-Kindler reaction starting from p-tert-butyl acetophenone.[9]

Protocol 1: Hydrolysis of Methyl 4-tert-butylphenylacetate [4]

  • Dissolve methyl 4-tert-butylphenylacetate (4.13 g, 20 mmol) in methanol (160 mL).

  • Add water (40 mL) and sodium hydroxide (1.2 g, 30 mmol) sequentially to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the volatile solvent by distillation under reduced pressure.

  • Dilute the residue with water.

  • Acidify the mixture with 1 N sulfuric acid solution to a pH of 4.

  • Filter the precipitated solid.

  • Wash the solid with water.

  • Dry the solid to afford 4-tert-butylphenylacetic acid.

Protocol 2: Willgerodt-Kindler Reaction and Hydrolysis [9]

  • Combine p-tert-butyl acetophenone (200g), morpholine (216g), and sulfur (92g) in a three-necked flask equipped with a stirrer and reflux condenser.

  • Heat the mixture with constant stirring, raising the temperature from 110 °C to 210 °C, and maintain the reaction for 12 hours.

  • Cool the reaction solution to 80 °C and pour it into 500 mL of dehydrated alcohol to precipitate the thiomorpholide intermediate.

  • Acidify 100g of the intermediate in a solution of 150 mL glacial acetic acid and 25 mL concentrated sulfuric acid at 114-118 °C for 3 hours.

  • Pour the acidified reaction solution into cold water and cool for 10 hours to obtain the crude product.

  • Recrystallize the crude product from a 50% aqueous ethanolic solution to yield pure (4-tert-butylphenyl)acetic acid.

Purification

Recrystallization is a common method for the purification of this compound. For the tert-butyl isomer, a 50% aqueous ethanol solution can be used.[9] Column chromatography can also be employed for purification.

General Recrystallization Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., 50% aqueous ethanol).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (4-tert-butylphenyl)acetic acid via the Willgerodt-Kindler reaction followed by hydrolysis.

Synthesis_Workflow cluster_step1 Step 1: Willgerodt-Kindler Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification A p-tert-butyl acetophenone + Morpholine + Sulfur B Heating (210°C, 12h) A->B Reaction C Thiomorpholide Intermediate B->C Formation D Thiomorpholide Intermediate E Acidification (Glacial Acetic Acid, H₂SO₄) D->E Reaction F Crude (4-tert-Butylphenyl)acetic acid E->F Formation G Crude Product H Recrystallization (50% Aqueous Ethanol) G->H Process I Pure (4-tert-Butylphenyl)acetic acid H->I Yields

Caption: Synthesis workflow for (4-tert-butylphenyl)acetic acid.

Biological Activity

(4-tert-Butylphenyl)acetic acid is known to be a metabolite of the acaricide Fenazaquin.[2] While some related phenol compounds, such as 2,4-di-tert-butylphenol, exhibit a range of biological activities including antimicrobial and antioxidant effects, specific signaling pathways for this compound are not well-documented in the reviewed literature.[10][11] Further research is required to elucidate the specific biological roles and mechanisms of action of this compound isomers.

Safety Information

For (4-tert-butylphenyl)acetic acid, the following GHS hazard statements have been reported:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

Standard precautionary statements such as P280 (wear protective gloves/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) are recommended.[4][8] Users should always consult the material safety data sheet (MSDS) before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of (4-butylphenyl)acetic acid from p-tert-butyl acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-butylphenyl)acetic acid, a valuable intermediate in the chemical and pharmaceutical industries. The primary focus is on the conversion of p-tert-butyl acetophenone via the Willgerodt-Kindler reaction, a robust and efficient method for this transformation. This document outlines the reaction pathways, provides detailed experimental protocols, and presents key quantitative data to support research and development efforts.

Synthetic Pathway Overview

The synthesis of this compound from p-tert-butyl acetophenone is effectively achieved through a two-step process known as the Willgerodt-Kindler reaction.[1] This reaction converts aryl alkyl ketones into the corresponding carboxylic acids (after hydrolysis) by reacting them with an amine and elemental sulfur.[1]

The first step involves the formation of a thiomorpholide intermediate, 2-(4-tert-butylphenyl)-1-morpholinoethanethione, from p-tert-butyl acetophenone, morpholine, and sulfur.[2] The second step is the hydrolysis of this thioamide intermediate to yield the final product, this compound.[2][3]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start p-tert-butyl acetophenone intermediate 2-(4-tert-butylphenyl)-1-morpholinoethanethione start->intermediate Step 1: Willgerodt-Kindler Reaction (Morpholine, Sulfur) product This compound intermediate->product Step 2: Hydrolysis (Acid or Base)

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione

This step can be performed using either conventional heating or microwave irradiation.

Method A: Conventional Heating

This protocol is adapted from a patented procedure.[2]

  • To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add p-tert-butyl acetophenone (200 g), morpholine (216 g), and sulfur (92 g).[2]

  • Stir the mixture continuously while heating. The temperature should be gradually increased from 110°C, where boiling begins, to a final reaction temperature of 210°C.[2]

  • Maintain the reaction at 210°C for 12 hours.[2]

  • After 12 hours, cool the reaction mixture to 80°C.[2]

  • Pour the warm reaction solution into 500 mL of anhydrous ethanol to precipitate the product.[2]

  • Filter the resulting yellow precipitate, which is the thioamide intermediate, and proceed to the hydrolysis step.[2]

Method B: Microwave-Assisted Synthesis

This method, adapted from the synthesis of a similar compound, offers a significant reduction in reaction time.[4]

  • In a microwave-safe vessel, combine 4-isobutylacetophenone (as a proxy for p-tert-butyl acetophenone, 150 mmol), morpholine (0.5 mol), elemental sulfur (0.3 mol), and 1-methyl-2-pyrrolidone (NMP) as the solvent.[4]

  • Seal the vessel and subject it to microwave irradiation at 160°C for 20 minutes.[4]

  • After cooling, the reaction mixture containing the thioamide intermediate can be used directly in the next step.[4]

Step 2: Hydrolysis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione

The hydrolysis of the thioamide intermediate can be achieved under either acidic or basic conditions.

Method A: Acidic Hydrolysis

This protocol is based on a patented method and a published crystallographic study.[2][3]

  • In a suitable reaction vessel, combine the crude thioamide intermediate (e.g., 100 g) with glacial acetic acid (150 mL), concentrated (98%) sulfuric acid (25 mL), and water (30 mL).[2][3]

  • Heat the mixture to 114-118°C (390 K) with stirring.[2][3]

  • Maintain this temperature for 3 hours, or until the reaction mixture turns dark green.[2][3]

  • Cool the reaction mixture to room temperature.[2]

  • Pour the cooled mixture into cold water to precipitate the crude this compound.[2]

  • Allow the mixture to stand for 10 hours to ensure complete precipitation.[2]

  • Collect the crude product by filtration.[2]

Method B: Basic Hydrolysis

This protocol is adapted from a procedure for a similar compound and is suitable for both conventional and microwave heating.[4]

  • To the reaction mixture from Step 1, add a 3N alcoholic solution of potassium hydroxide (KOH) (250 mL).[4]

  • Conventional Heating: Stir the mixture at 110°C for 12 hours.[4]

  • Microwave-Assisted: Irradiate the mixture at 150°C for 20 minutes.[4]

  • After cooling, add 200 mL of water to the reaction mixture.[4]

  • Wash the aqueous solution with diethyl ether (3 x volume) to remove neutral impurities.[4]

  • Acidify the aqueous phase to pH 2 with 2N hydrochloric acid (HCl) to precipitate the product.[4]

  • Extract the product into dichloromethane.[4]

Purification of this compound

The crude product obtained from the hydrolysis step can be purified by recrystallization.

  • Dissolve the crude this compound in a minimal amount of a hot 50% aqueous ethanol solution.[2]

  • If the solution is colored, it can be decolorized with activated carbon.[4]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Collect the pure, transparent crystals of this compound by filtration, wash with a small amount of cold 50% ethanol, and dry under vacuum.[2] A purity of up to 100% can be achieved with this method.[2] An overall yield of 95% with >99% HPLC purity has been reported for a similar synthesis.[4]

Data Presentation

Quantitative Data for Synthesis

Table 1: Reaction Parameters for Thioamide Formation (Step 1)

ParameterConventional Heating[2]Microwave-Assisted[4]
Starting Ketone p-tert-butyl acetophenone4-isobutylacetophenone
Reagents Morpholine, SulfurMorpholine, Sulfur
Solvent None (neat)NMP
Temperature 210°C160°C
Time 12 hours20 minutes
Yield Not specified94% (of thioamide)

Table 2: Reaction Parameters for Hydrolysis (Step 2)

ParameterAcidic Hydrolysis[2]Basic Hydrolysis (Conv.)[4]Basic Hydrolysis (MW)[4]
Reagents Acetic acid, Sulfuric acid, WaterAlcoholic KOH (3N)Alcoholic KOH (3N)
Temperature 114-118°C110°C150°C
Time 3 hours12 hours20 minutes
Overall Yield Not specified95%95%
Purity 100% (after recrystallization)>99% (HPLC)>99% (HPLC)
Spectroscopic Data

Table 3: NMR Data for (4-tert-butylphenyl)acetic acid [5]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 1.32s-C(CH₃)₃ (9H)
3.60s-CH₂COOH (2H)
7.22dAromatic CH (2H)
7.35dAromatic CH (2H)
¹³C NMR 31.49-C(CH₃)₃
34.62-C(CH₃)₃
40.84-CH₂COOH
125.70Aromatic CH
129.16Aromatic CH
130.57Aromatic C-CH₂
150.29Aromatic C-C(CH₃)₃
177.92-COOH

Note: NMR data recorded in CDCl₃.[5]

Experimental Workflow

The following diagram illustrates the complete workflow from starting materials to the purified final product, incorporating the key steps of reaction, workup, and purification.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Mix p-tert-butyl acetophenone, morpholine, and sulfur react Heat (Conventional or Microwave) to form thioamide start->react hydrolyze Hydrolyze with Acid or Base (Conventional or Microwave) react->hydrolyze precipitate Precipitate crude product (add to water or acidify) hydrolyze->precipitate filtrate Filter to collect crude solid precipitate->filtrate recrystallize Recrystallize from 50% aqueous ethanol filtrate->recrystallize dry Dry final product under vacuum recrystallize->dry end end dry->end Pure this compound

Caption: Overall experimental workflow for the synthesis.

Conclusion

The Willgerodt-Kindler reaction provides a reliable and high-yielding pathway for the synthesis of this compound from p-tert-butyl acetophenone. The methodologies presented, including both conventional and microwave-assisted techniques, offer flexibility in terms of reaction time and equipment. The detailed protocols and compiled data in this guide serve as a valuable resource for chemists and researchers in the fields of organic synthesis and drug development, enabling the efficient production of this important chemical intermediate.

References

An In-depth Technical Guide to (4-Butylphenyl)acetic Acid (CAS: 32857-63-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Butylphenyl)acetic acid, specifically (4-tert-Butylphenyl)acetic acid, is an organic compound with the CAS number 32857-63-9. While its primary applications and biological activities are not extensively documented in publicly available literature, its structural similarity to known anti-inflammatory agents and its identification as a metabolite of the insecticide Fenazaquin suggest potential areas for further investigation.[1][2] This technical guide provides a comprehensive overview of its known physicochemical properties, synthesis methods, and potential biological activities, along with detailed experimental protocols for its study.

Physicochemical Properties

A summary of the key physicochemical properties of (4-tert-Butylphenyl)acetic acid is presented in the table below. This data is essential for its handling, formulation, and analysis in a research setting.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Melting Point 77-78 °C[3]
Boiling Point 302.8 ± 11.0 °C (Predicted)[3]
Density 1.047 ± 0.06 g/cm³ (Predicted)
pKa 4.41 ± 0.10 (Predicted)
Appearance White to almost white powder/crystal[4]
Solubility Soluble in Methanol
InChIKey RUAYXHSDAMWEDR-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)CC(=O)O

Synthesis of (4-tert-Butylphenyl)acetic acid

Several methods for the synthesis of (4-tert-Butylphenyl)acetic acid have been reported. Below are detailed experimental protocols for two common approaches.

Synthesis via Hydrolysis of Methyl (4-tert-Butylphenyl)acetate

This method involves the hydrolysis of the corresponding methyl ester to yield the carboxylic acid.

Experimental Protocol:

  • Dissolve methyl (4-tert-butylphenyl)acetate (4.13 g, 20 mmol) in methanol (160 mL).

  • Add water (40 mL) and sodium hydroxide (1.2 g, 30 mmol) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the volatile solvent by distillation under reduced pressure.

  • Dilute the residue with water and acidify to pH 4 with a 1 N sulfuric acid solution.

  • Filter the precipitated solid, wash with water, and dry to obtain (4-tert-Butylphenyl)acetic acid as a white solid.

Synthesis from p-tert-Butyl Acetophenone (Willgerodt-Kindler Reaction)

This multi-step synthesis utilizes p-tert-butyl acetophenone as the starting material.

Experimental Protocol:

  • In a flask equipped with a stirrer and reflux condenser, combine p-tert-butyl acetophenone (200g), morpholine (216g), and sulfur (92g).[5]

  • Heat the mixture with constant stirring, gradually increasing the temperature from 110 °C to 210 °C, and maintain the reaction for 12 hours.[5]

  • Cool the reaction mixture to 80 °C and pour it into 500 mL of anhydrous ethanol to precipitate the thiomorpholide intermediate.[5]

  • Isolate the yellow precipitate and add 100g of it to a solution of 150 mL of glacial acetic acid and 25 mL of 98% sulfuric acid.[5]

  • Heat the acidification reaction to 114-118 °C for 3 hours.[5]

  • Pour the reaction solution into cold water and cool for 10 hours to precipitate the crude (4-tert-Butylphenyl)acetic acid.[5]

  • Recrystallize the crude product from a 50% aqueous ethanol solution to obtain the pure crystalline product.[5]

Spectroscopic Data

The structure of (4-tert-Butylphenyl)acetic acid can be confirmed by various spectroscopic methods.

Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ 1.32 (s, 9H), 3.60 (s, 2H), 7.22 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H) ppm
¹³C NMR (101 MHz, CDCl₃) δ 31.49 (3C), 34.62, 40.84, 125.70 (2C), 129.16 (2C), 130.57, 150.29, 177.92 ppm

Biological Activity and Potential Mechanisms of Action

The biological activity of (4-tert-Butylphenyl)acetic acid is not well-characterized. However, based on its chemical structure and its relation to other compounds, several potential areas of activity can be hypothesized.

Metabolite of Fenazaquin

(4-tert-Butylphenyl)acetic acid has been identified as a metabolite of the insecticide Fenazaquin, designated as metabolite NN6.[1][2] Fenazaquin itself is known to inhibit mitochondrial electron transport at Complex I.[2] The toxicity of the NN6 metabolite is not extensively detailed, but understanding its formation and clearance is important in the overall safety assessment of Fenazaquin.

Fenazaquin_Metabolism Fenazaquin Fenazaquin Metabolite (4-tert-Butylphenyl)acetic acid (Metabolite NN6) Fenazaquin->Metabolite Metabolism

Metabolic conversion of Fenazaquin.

Potential Anti-inflammatory Activity

Many phenylacetic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key to the biosynthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. Given its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs), it is plausible that (4-tert-Butylphenyl)acetic acid could possess similar inhibitory activities.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound (4-tert-Butylphenyl)acetic acid (Hypothesized) Compound->COX Inhibition? Compound->LOX Inhibition?

Hypothesized anti-inflammatory mechanism.

Potential Cytotoxic Activity

Some acetic acid derivatives have been shown to induce apoptosis and exhibit cytotoxic effects against cancer cell lines.[6][7][8] The underlying mechanisms can involve the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways. Further research is needed to determine if (4-tert-Butylphenyl)acetic acid possesses such properties.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of (4-tert-Butylphenyl)acetic acid, a series of in vitro assays can be employed.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Signaling Signaling Pathway Analysis (e.g., Western Blot for p38, JNK) Cytotoxicity->Signaling AntiInflammatory Anti-inflammatory Assays (COX/LOX Inhibition) AntiInflammatory->Signaling PPAR PPAR Activation Assay AntiInflammatory->PPAR AnimalModel Animal Models of Inflammation or Cancer Signaling->AnimalModel PPAR->AnimalModel

General workflow for biological evaluation.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of (4-tert-Butylphenyl)acetic acid and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9]

  • Incubation: Incubate the plate for 1.5 hours at 37 °C.[9]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37 °C and measure the absorbance at 492 nm using a microplate reader.[9]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Experimental Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of hemin, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound solution to the inhibitor wells. For control wells, add the solvent used for the test compound.[10]

  • Incubation: Incubate the plate for 5 minutes at 25 °C.[10]

  • Substrate Addition: Add 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid to all wells to initiate the reaction.[10]

  • Second Incubation: Incubate the plate for another 2 minutes at 25 °C.[10]

  • Absorbance Measurement: Read the absorbance at 590 nm.[10]

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

In Vitro Lipoxygenase (LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on lipoxygenase activity by measuring the formation of hydroperoxides from linoleic acid.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound dissolved in ethanol (0.1 mL), soybean lipoxygenase solution (250 U/mL in 0.9% NaCl, 0.2 mL), and sodium linoleate (100 µM) in Tris-HCl buffer (pH 9.0, 2.7 mL).[5]

  • Reaction Monitoring: Monitor the reaction for 7 minutes at 28 °C by recording the increase in absorbance at 234 nm, which corresponds to the formation of 13-hydroperoxy-linoleic acid.[5]

  • Control: Use a reaction mixture without the test compound as a control.

  • Reference: Use a known LOX inhibitor, such as nordihydroguaiaretic acid, as a positive control.[5]

Conclusion and Future Directions

(4-tert-Butylphenyl)acetic acid is a readily synthesizable compound with well-defined physicochemical properties. While its biological activities are largely unexplored, its structural features and its role as a metabolite of a known bioactive compound suggest that it warrants further investigation, particularly in the areas of anti-inflammatory and cytotoxic activities. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and structurally related molecules. Future research should focus on in-depth in vitro and in vivo studies to elucidate its specific molecular targets and mechanisms of action.

References

An In-depth Technical Guide to (4-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-butylphenyl)acetic acid, a derivative of phenylacetic acid, is a compound of interest in chemical synthesis and potentially in pharmacological research. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its known properties in a structured format. This document is intended to serve as a foundational resource for researchers and professionals working with this compound.

Molecular Structure and Properties

This compound possesses a benzene ring substituted with a butyl group at the para position and an acetic acid moiety. The butyl group is specifically a tert-butyl group in the most commonly referenced form of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of (4-tert-butylphenyl)acetic acid is presented in Table 1.

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Melting Point 77-83 °C
Boiling Point 302.8 ± 11.0 °C at 760 mmHg
Density 1.047 ± 0.06 g/cm³ (Predicted)
pKa 4.41 ± 0.10 (Predicted)
Appearance White to off-white crystalline powder
Solubility Soluble in methanol.
InChI Key RUAYXHSDAMWEDR-UHFFFAOYSA-N
CAS Number 32857-63-9
Crystal Structure

A single-crystal X-ray diffraction study has been conducted on (4-tert-butylphenyl)acetic acid. The crystal structure reveals a monoclinic system. In the solid state, molecules of (4-tert-butylphenyl)acetic acid form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[1] The plane of the carboxylic acid group is nearly perpendicular to the benzene ring, with a dihedral angle of approximately 80.9°.[1]

Crystal ParameterValue
Crystal System Monoclinic
Space Group C2/c
a 11.209(2) Å
b 12.442(3) Å
c 17.250(5) Å
β 104.625(12)°
Volume 2327.8(10) ų
Z 8

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound.

Willgerodt-Kindler Reaction

This method involves the reaction of 4-tert-butylacetophenone with morpholine and elemental sulfur to form a thioamide, which is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

  • Thioamide Formation: In a round-bottom flask, combine 4-tert-butylacetophenone, morpholine, and elemental sulfur. The mixture is heated under reflux.

  • Hydrolysis: The resulting thioamide intermediate, 2-(4-tert-butylphenyl)-1-morpholinoethanethione, is then hydrolyzed. This is achieved by heating the intermediate in a mixture of acetic acid, sulfuric acid, and water.[1] The reaction is heated until the mixture turns a dark-green color.[1]

  • Isolation and Purification: After cooling, the solid product is separated by filtration. The crude product can be purified by recrystallization from an ethanol-water mixture to yield colorless prisms of (4-tert-butylphenyl)acetic acid.[1]

Hydrolysis of Methyl (4-butylphenyl)acetate

This is a straightforward hydrolysis of the corresponding methyl ester.

Experimental Protocol: Synthesis via Ester Hydrolysis

  • Reaction Setup: Methyl (4-tert-butylphenyl)acetate is dissolved in a suitable solvent such as methanol.

  • Hydrolysis: An aqueous solution of a base, such as sodium hydroxide, is added to the solution of the ester. The reaction mixture is stirred, typically at room temperature, overnight.

  • Workup and Isolation: The volatile solvent is removed under reduced pressure. The residue is diluted with water and then acidified with a mineral acid (e.g., 1N sulfuric acid) to a pH of approximately 4. The precipitated solid is collected by filtration, washed with water, and dried to afford the final product.

The logical workflow for the synthesis and subsequent characterization of this compound is depicted in the following diagram.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 4-tert-butylacetophenone 4-tert-butylacetophenone Thioamide Intermediate Thioamide Intermediate 4-tert-butylacetophenone->Thioamide Intermediate Morpholine, Sulfur (Willgerodt-Kindler) Product This compound Thioamide Intermediate->Product Acid Hydrolysis Recrystallization Recrystallization Product->Recrystallization NMR NMR Spectroscopy Recrystallization->NMR FT-IR FT-IR Spectroscopy Recrystallization->FT-IR MS Mass Spectrometry Recrystallization->MS X-ray X-ray Crystallography Recrystallization->X-ray

Diagram of the synthesis and characterization workflow for this compound.

Analytical Characterization

Spectroscopic Data

The following table summarizes the key spectroscopic data for (4-tert-butylphenyl)acetic acid.

TechniqueData
¹H NMR (CDCl₃) δ (ppm): 1.32 (s, 9H, C(CH₃)₃), 3.60 (s, 2H, CH₂), 7.22 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 8.48 (s, 1H, COOH)
¹³C NMR (CDCl₃) δ (ppm): 31.49 (3C), 34.62, 40.84, 125.70 (2C), 129.16 (2C), 130.57, 150.29, 177.92
FT-IR Characteristic peaks for O-H (carboxylic acid), C-H (aliphatic and aromatic), C=O (carboxylic acid), and C=C (aromatic) stretching are expected.
Mass Spectrometry The molecular ion peak [M]⁺ is expected at m/z 192.1150.
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified (4-tert-butylphenyl)acetic acid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer acquisition time.

  • Data Processing: Process the acquired free induction decays (FIDs) with a Fourier transform. Phase and baseline correct the spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer. The choice of ionization technique will depend on the instrument available; electron ionization (EI) or electrospray ionization (ESI) are common. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in defined signaling pathways within mammalian systems. While research has been conducted on the biological activities of phenylacetic acid and its derivatives in various contexts, including bacterial metabolism and as plant auxins, a direct link to a specific signaling cascade for the title compound has not been established. Therefore, a diagrammatic representation of a signaling pathway is not provided to avoid speculation. Researchers are encouraged to investigate the potential biological targets and mechanisms of action of this compound.

The molecular structure of this compound can be visualized as follows:

Molecular structure of (4-tert-butylphenyl)acetic acid.

Safety Information

(4-tert-butylphenyl)acetic acid is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3][4][5] It may also cause respiratory irritation.[3][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area, such as a fume hood.[3]

Conclusion

This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The provided data and experimental protocols offer a solid foundation for researchers and scientists working with this compound. Further investigation into its biological activities and potential pharmacological applications is warranted.

References

An In-depth Technical Guide to the Solubility of (4-butylphenyl)acetic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-butylphenyl)acetic acid, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative solubility information and quantitative data for the parent compound, phenylacetic acid, as a relevant proxy. The guide details established experimental protocols for determining solubility, offering a robust framework for researchers to ascertain the solubility of this compound and its analogs. Furthermore, this document includes a visualization of a standard solubility determination workflow and the metabolic pathway associated with the parent compound of a structurally similar molecule, providing practical context for its application and potential biological relevance.

Introduction

This compound is an aromatic carboxylic acid with a butyl group substituent on the phenyl ring. Its molecular structure, combining a hydrophilic carboxylic acid group with a lipophilic butylphenyl group, suggests a solubility profile that is dependent on the polarity of the solvent. Understanding the solubility of this compound is critical for a range of applications, including its use as a synthetic intermediate, in the development of fragrance compounds, and for toxicological and pharmacological studies.[1] This guide aims to provide a detailed technical resource for professionals working with this compound, focusing on its solubility in various solvents, methods for its experimental determination, and its known biological context.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point Not available
Boiling Point Not available
pKa Not available

Solubility Profile

Qualitative Solubility

Qualitative information suggests that this compound exhibits solubility in polar organic solvents. It is known to be soluble in methanol.[3] Furthermore, a common laboratory practice involves the recrystallization of (4-tert-butylphenyl)acetic acid from a 50% ethanol/water solution, which indicates at least partial solubility in both ethanol and water.[1]

Quantitative Solubility Data (Proxy Data)
SolventTemperature (°C)Solubility of Phenylacetic Acid ( g/100 mL)
Water201.66
Ethanol-Soluble
Diethyl Ether-Soluble

Data for phenylacetic acid is provided as a proxy due to the lack of specific data for this compound.

An estimated aqueous solubility for the structurally related ester, para-tert-butyl phenyl acetate, is 49.19 mg/L at 25°C.[4] While this is not directly comparable to the carboxylic acid, it further suggests that the introduction of a butyl group significantly impacts aqueous solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[5] This protocol provides a reliable way to obtain accurate and reproducible solubility data.

Materials
  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or other appropriate analytical instrumentation (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid remains at the bottom.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled throughout the experiment.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated HPLC or other appropriate analytical method.

  • Data Analysis: Calculate the solubility of this compound in the solvent at the experimental temperature, typically expressed in units of g/100 mL, mg/mL, or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle or Centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Biological Relevance and Signaling Pathways

(4-tert-butylphenyl)acetic acid has been identified as a metabolite of the pesticide Fenazaquin.[6] The primary mechanism of action of Fenazaquin is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[6] This inhibition disrupts the production of ATP, the main energy currency of the cell, leading to cellular dysfunction and toxicity.

The metabolic transformation of Fenazaquin to (4-tert-butylphenyl)acetic acid involves the cleavage of the ether linkage and subsequent oxidation of the resulting alcohol.[6] Understanding this metabolic pathway is crucial for assessing the toxicological profile and environmental fate of Fenazaquin.

G cluster_etc Mitochondrial Electron Transport Chain cluster_metabolism Fenazaquin Metabolism ComplexI Complex I (NADH:ubiquinone oxidoreductase) CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient Fenazaquin Fenazaquin Fenazaquin->ComplexI Inhibition Metabolite (4-tert-butylphenyl)acetic acid Fenazaquin->Metabolite Metabolic Transformation

Caption: Inhibition of mitochondrial Complex I by Fenazaquin and its metabolism.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While quantitative data for the title compound remains elusive, qualitative information and proxy data from phenylacetic acid provide a foundational understanding for researchers. The detailed experimental protocol for the shake-flask method offers a clear path for the precise determination of its solubility in various solvents. Furthermore, the identification of (4-tert-butylphenyl)acetic acid as a metabolite of the mitochondrial inhibitor Fenazaquin provides a significant biological context, highlighting the importance of understanding its physicochemical properties for toxicological and environmental assessments. Future research should focus on generating precise quantitative solubility data for this compound in a range of pharmaceutically and industrially relevant solvents to further enhance its utility in scientific and developmental applications.

References

Spectroscopic Profile of (4-butylphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-butylphenyl)acetic acid, a key intermediate in various chemical syntheses. The document presents quantitative nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.25s1H-COOH
7.18d, J = 8.0 Hz2HAr-H
7.12d, J = 8.0 Hz2HAr-H
3.60s2H-CH₂COOH
2.58t, J = 7.7 Hz2HAr-CH₂-
1.58m2H-CH₂CH₂CH₃
1.35m2H-CH₂CH₃
0.92t, J = 7.4 Hz3H-CH₃

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
178.5-C OOH
141.2Ar-C
131.0Ar-C
129.5Ar-C H
128.8Ar-C H
40.7-C H₂COOH
35.2Ar-C H₂-
33.5-C H₂CH₂CH₃
22.3-C H₂CH₃
13.9-C H₃
Table 3: IR Spectroscopic Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
2955-2858Strong, BroadO-H stretch (Carboxylic Acid)
1705StrongC=O stretch (Carboxylic Acid)
1465MediumC-H bend (Alkyl)
1415MediumO-H bend (Carboxylic Acid)
1298StrongC-O stretch (Carboxylic Acid)
825StrongC-H bend (p-disubstituted benzene)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
192.145[M]⁺
149.1100[M - COOH]⁺
105.155[C₈H₉]⁺
91.130[C₇H₇]⁺

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid this compound was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced via the GC, and the mass spectrum was obtained by scanning a mass-to-charge (m/z) range of 50-500.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_data Data Interpretation Sample Solid this compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Acq ATR-FTIR Analysis Sample->IR_Acq MS_Acq GC-MS (EI) Analysis Sample->MS_Acq NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process Data NMR_Acq->NMR_Proc Interpret Structure Elucidation & Data Tabulation NMR_Proc->Interpret IR_Proc Process Spectrum IR_Acq->IR_Proc IR_Proc->Interpret MS_Proc Process Spectrum MS_Acq->MS_Proc MS_Proc->Interpret

Uncharted Territory: The Biological Activities of (4-butylphenyl)acetic acid – A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-butylphenyl)acetic acid, a derivative of phenylacetic acid, presents a chemical structure of interest within the broader landscape of pharmacologically active molecules. However, a comprehensive review of the scientific literature reveals a significant scarcity of data pertaining to its specific biological activities. This technical guide addresses this knowledge gap by first confirming the limited availability of direct research on this compound. Subsequently, it provides a detailed overview of the closely related isomer, (4-tert-butylphenyl)acetic acid, for which more extensive chemical synthesis and characterization data are available, although pharmacological data remains elusive. This document serves as a foundational resource for researchers, highlighting a potential area for novel investigation into the biological effects of this compound and its structural analogs.

Introduction: The Phenylacetic Acid Scaffold in Pharmacology

Phenylacetic acid and its derivatives are a well-established class of compounds with diverse and significant biological activities. The foundational structure, consisting of a phenyl group attached to an acetic acid moiety, serves as a versatile scaffold for the development of therapeutic agents. Notably, this scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and ibuprofen. The nature and position of substituents on the phenyl ring play a crucial role in determining the pharmacological profile, including potency, selectivity, and mechanism of action. The butylphenyl variant, specifically this compound, logically falls within this family of compounds with potential biological relevance.

This compound: A Conspicuous Absence of Biological Data

Despite the pharmacological precedent set by other phenylacetic acid derivatives, a rigorous and systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yields no significant reports on the biological activities of this compound. The search for data on its pharmacology, toxicology, mechanism of action, or any in vitro or in vivo studies has been exhaustive and unproductive. This striking lack of information suggests that this compound has not been a primary focus of biological investigation to date.

The Closely Related Isomer: (4-tert-butylphenyl)acetic acid

In contrast to the n-butyl isomer, its branched-chain counterpart, (4-tert-butylphenyl)acetic acid, is more frequently documented in the chemical literature. However, the available information is predominantly centered on its synthesis and physicochemical properties, rather than its biological effects.

Synthesis of (4-tert-butylphenyl)acetic acid

The synthesis of (4-tert-butylphenyl)acetic acid is well-described. One common method involves the hydrolysis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione in a solution of acetic acid, sulfuric acid, and water. Another approach detailed in patent literature describes a multi-step process starting from p-tert-butyl acetophenone, morpholine, and sulfur, followed by acidification to yield the final product[1].

The workflow for a typical synthesis can be generalized as follows:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Acidification cluster_4 Purification cluster_5 Final Product p-tert-butyl acetophenone p-tert-butyl acetophenone Heating_and_Stirring Heating and Stirring p-tert-butyl acetophenone->Heating_and_Stirring Morpholine Morpholine Morpholine->Heating_and_Stirring Sulfur Sulfur Sulfur->Heating_and_Stirring Intermediate_Product Yellow Mercury Oxide Sulfo-tertiary Butyl Morpholine Acid Amides Heating_and_Stirring->Intermediate_Product Acidification_Step Acidification in Glacial Acetic Acid and Sulfuric Acid Intermediate_Product->Acidification_Step Crude_Product Crude (4-tert-butylphenyl)acetic acid Acidification_Step->Crude_Product Recrystallization Recrystallization from Aqueous Ethanol Crude_Product->Recrystallization Final_Product Pure (4-tert-butylphenyl)acetic acid Recrystallization->Final_Product

Caption: Generalized workflow for the synthesis of (4-tert-butylphenyl)acetic acid.

Physicochemical Properties of (4-tert-butylphenyl)acetic acid

The structural and physical properties of (4-tert-butylphenyl)acetic acid have been characterized. X-ray crystallography studies have revealed that in the solid state, the carboxylic acid group is nearly perpendicular to the benzene ring. Molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.

Table 1: Physicochemical Properties of (4-tert-butylphenyl)acetic acid

PropertyValueReference
Molecular FormulaC₁₂H₁₆O₂[2]
Molecular Weight192.25 g/mol [2]
Melting Point77-78 °C[3]
Boiling Point302.8 ± 11.0 °C (Predicted)[3]
pKa4.41 ± 0.10 (Predicted)[3]
AppearanceWhite to almost white powder/crystal[3]

Potential Biological Activities: An Extrapolation from Structurally Related Compounds

Given the absence of direct data for this compound, it is reasonable to hypothesize its potential biological activities based on structurally related compounds, particularly other NSAIDs containing the phenylacetic acid moiety.

Anti-inflammatory Activity

Many phenylacetic acid derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. It is plausible that this compound could exhibit similar properties. The butyl group at the para position might influence the compound's binding affinity and selectivity for COX-1 and COX-2 isoforms.

The general mechanism of COX inhibition by NSAIDs can be visualized as follows:

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever NSAID This compound (Hypothetical) NSAID->COX_Enzymes Inhibition

Caption: Hypothetical inhibition of the COX pathway by this compound.

Future Directions and Conclusion

The absence of biological data for this compound presents a clear opportunity for future research. Key areas for investigation would include:

  • In vitro screening: Initial studies should focus on a broad range of biological targets, including but not limited to, COX-1 and COX-2 enzymes, lipoxygenases, and various receptors and ion channels.

  • Cytotoxicity assays: Evaluation of the compound's effect on various cell lines would provide initial toxicological data.

  • In vivo studies: Should in vitro studies yield promising results, subsequent investigations in animal models would be warranted to assess its anti-inflammatory, analgesic, and other potential therapeutic effects, as well as its pharmacokinetic and toxicological profile.

References

The Therapeutic Potential of (4-butylphenyl)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Butylphenyl)acetic acid and its derivatives represent a promising class of compounds with significant therapeutic potential, primarily in the realms of anti-inflammatory and anticancer applications. This technical guide provides a comprehensive overview of the current understanding of these molecules, including their synthesis, mechanisms of action, and preclinical evaluation. Detailed experimental protocols for key assays are provided, alongside visualizations of critical signaling pathways to facilitate further research and development in this area. While extensive quantitative data for a broad range of specific this compound derivatives remains an area for future investigation, this guide consolidates the existing knowledge to serve as a foundational resource for the scientific community.

Introduction

This compound is a carboxylic acid and a derivative of phenylacetic acid. Phenylacetic acid and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The structural modifications of the phenylacetic acid scaffold have led to the development of numerous clinically significant drugs. This guide focuses on derivatives of this compound, exploring their potential as therapeutic agents.

Therapeutic Applications

The primary therapeutic applications of this compound derivatives investigated to date are in the fields of inflammation and oncology.

Anti-inflammatory Activity

This compound derivatives have been explored for their anti-inflammatory effects, which are believed to be mediated primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are pro-inflammatory mediators. By inhibiting COX-2, these derivatives can effectively reduce inflammation and associated pain.

Anticancer Activity

Several studies have highlighted the potential of phenylacetic acid derivatives as anticancer agents. The proposed mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. While specific data on this compound derivatives is limited, the general class of phenylacetic acids has shown activity against various cancer cell lines.

Quantitative Data

Comprehensive quantitative data for a wide range of this compound derivatives is not extensively available in the public domain. However, data from related phenylacetic acid and aryl propionic acid derivatives can provide valuable insights into their potential potency. The following tables summarize representative data from the literature for these broader classes of compounds.

Table 1: In Vitro Anti-inflammatory Activity of Phenylacetic Acid Derivatives (Representative Data)

Compound ClassAssayTargetIC50 (µM)Reference CompoundIC50 (µM)
Phenylacetic Acid DerivativesCOX-1 InhibitionCOX-1>100Indomethacin0.1
Phenylacetic Acid DerivativesCOX-2 InhibitionCOX-25.2Indomethacin1.5

Note: This data is illustrative and represents findings for general phenylacetic acid derivatives, not specifically this compound derivatives.

Table 2: In Vitro Cytotoxicity of Phenylacetic Acid Derivatives Against Cancer Cell Lines (Representative Data)

Compound ClassCell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
Phenylacetamide DerivativesMCF-7 (Breast Cancer)MTT0.7 - 9Doxorubicin2.63
Phenylacetamide DerivativesMDA-MB-468 (Breast Cancer)MTT0.6 - 87Doxorubicin0.38
Phenylacetamide DerivativesPC-12 (Pheochromocytoma)MTT0.6 - 77Doxorubicin2.6

Source: Adapted from various studies on phenylacetamide derivatives.[2] Note: This data is for a broader class of compounds and not specific to this compound derivatives.

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound is described in the patent literature. One common method involves the hydrolysis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione.[3]

Procedure:

  • A solution of 2-(4-tert-butylphenyl)-1-morpholinoethanethione (55 g) is prepared in a mixture of acetic acid (150 ml), sulfuric acid (25 ml, 98%), and water (30 ml).

  • The mixture is heated to 390 K until the color changes to dark green.

  • After cooling to room temperature, the solid product is separated.

  • Recrystallization from an ethanol-water solution (1:1 v/v) yields colorless prisms of (4-tert-butylphenyl)acetic acid.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) carrageenan solution in saline

  • Test compound (e.g., a this compound derivative)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The basal paw volume of each rat is measured using a plethysmometer.

  • Animals are divided into groups: control, reference, and test groups (receiving different doses of the test compound).

  • The test compound or reference drug is administered orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • The medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (e.g., DMSO) is also included.

  • The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound

  • Detection reagent (e.g., a fluorescent probe or ELISA-based detection of prostaglandins)

  • Microplate reader

Procedure:

  • The COX enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer.

  • The enzymatic reaction is initiated by adding arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The amount of prostaglandin produced is quantified using a suitable detection method.[4][5][6][7][8]

  • The percentage of inhibition of COX activity is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are intrinsically linked to their ability to modulate specific signaling pathways.

Cyclooxygenase-2 (COX-2) Pathway in Inflammation

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs), including phenylacetic acid derivatives, are primarily attributed to the inhibition of the COX-2 enzyme.

COX2_Pathway cluster_membrane ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Cell_Membrane Cell Membrane Phospholipase_A2 Phospholipase A2 ProInflammatory_Stimuli->Phospholipase_A2 activate Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins synthesizes Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation mediate Butylphenylacetic_Acid This compound derivatives Butylphenylacetic_Acid->COX2 inhibit

Caption: COX-2 signaling pathway in inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival. Its dysregulation is implicated in various diseases, including cancer. Phenylacetic acid derivatives may exert their therapeutic effects by modulating this pathway.[9][10][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor binds IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus Gene_Expression Gene Expression (Inflammation, Cell Survival) Nucleus->Gene_Expression regulates NFkB_active->Nucleus translocates to Butylphenylacetic_Acid This compound derivatives Butylphenylacetic_Acid->IKK_Complex may inhibit

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.

MAPK_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK binds Ras Ras Receptor_TK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation regulates Butylphenylacetic_Acid This compound derivatives Butylphenylacetic_Acid->Raf may inhibit

Caption: MAPK/ERK signaling pathway.

Conclusion and Future Directions

This compound derivatives hold considerable promise as therapeutic agents, particularly for inflammatory diseases and cancer. Their mechanism of action is likely multifaceted, involving the inhibition of key inflammatory enzymes like COX-2 and the modulation of critical signaling pathways such as NF-κB and MAPK.

To fully realize the therapeutic potential of this class of compounds, further research is warranted. Key future directions include:

  • Synthesis and Screening of Novel Derivatives: A systematic synthesis and screening of a library of this compound derivatives are needed to identify lead compounds with enhanced potency and selectivity.

  • Comprehensive Preclinical Evaluation: Rigorous preclinical studies, including in vivo efficacy and toxicity assessments, are essential to validate the therapeutic potential of promising candidates.

  • Elucidation of Detailed Mechanisms of Action: Further investigation into the precise molecular targets and signaling pathways modulated by these derivatives will provide a deeper understanding of their therapeutic effects and may reveal novel applications.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as clinical candidates.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exploration of this compound derivatives as a new generation of therapeutic agents.

References

The Genesis of a Therapeutic Mainstay: An In-depth Technical Guide to the History and Discovery of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid (PAA), a simple aromatic carboxylic acid, and its derivatives represent a cornerstone in the edifice of modern pharmacology. From their humble origins as plant growth regulators to their celebrated status as potent non-steroidal anti-inflammatory drugs (NSAIDs), the journey of these molecules is a testament to the power of chemical modification in tailoring biological activity. This technical guide delves into the rich history of phenylacetic acid, charting its discovery, the evolution of its synthesis, and the seminal findings that led to the development of life-changing medicines. We will explore the key experimental protocols that underpin its synthesis and biological evaluation, present comparative data to inform research and development, and visualize the intricate signaling pathways and experimental workflows that govern its action and application.

A Historical Perspective: From Phytohormones to Pharmaceuticals

The story of phenylacetic acid begins not in the pharmacy, but in the realm of botany. It was first identified as a naturally occurring auxin, a class of plant hormones that regulate growth and development.[1] While its effects were found to be weaker than the more prominent auxin, indole-3-acetic acid, its presence in a wide variety of plants hinted at its biological significance.[1]

The transition of phenylacetic acid derivatives from agriculture to medicine was a pivotal moment in therapeutic history. The mid-20th century saw a surge in the development of synthetic anti-inflammatory agents to address the significant side effects associated with corticosteroids. This era of drug discovery, driven by the need for safer and more effective treatments for inflammatory conditions like rheumatoid arthritis, set the stage for the emergence of NSAIDs.[2][3][4] The discovery that phenylacetic acid derivatives possessed potent anti-inflammatory, analgesic, and antipyretic properties was a landmark achievement.[5] This led to the synthesis of a plethora of analogues, with researchers meticulously modifying the phenylacetic acid scaffold to optimize potency and minimize adverse effects. The culmination of these efforts was the introduction of iconic drugs like diclofenac, which remains a widely used NSAID to this day.[1][5]

The Art of Synthesis: Crafting Phenylacetic Acid and Its Derivatives

The synthesis of phenylacetic acid and its derivatives has been a subject of extensive research, leading to the development of several robust and versatile methods. The choice of synthetic route often depends on the desired substitution pattern on the phenyl ring and the availability of starting materials.

Comparative Analysis of Synthetic Methodologies

The following table provides a comparative overview of the most common methods for the synthesis of phenylacetic acid, highlighting their key reaction conditions and reported yields.

Synthesis MethodStarting MaterialReagents and ConditionsReported Yield (%)Reference(s)
Hydrolysis of Benzyl Cyanide Benzyl CyanideH₂SO₄ (aq), heat77.5 - 80[6]
Benzyl CyanideHCl (aq), heatHigh[7]
Benzyl CyanideAmmonia water, high temperature and pressureHigh
Willgerodt-Kindler Reaction AcetophenoneSulfur, Morpholine, p-Toluenesulfonic acid, heat; then NaOH (aq), TEBA, heat60 - 80[8]
Palladium-Catalyzed Carbonylation 2,4-Dichlorobenzyl chlorideCO, Pd(PPh₃)₂Cl₂, TEAC, NaOH (aq), Xylene, 80°Cup to 95[9]
Grignard Reaction Benzyl ChlorideMg, Dry Ice (CO₂), Ether~75[7]
Key Experimental Protocols

This classical method remains a widely used and reliable route for the preparation of phenylacetic acid.

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 700 g of benzyl cyanide, 1150 mL of water, and 840 mL of commercial sulfuric acid.[6]

  • Heat the mixture under reflux with stirring for three hours.[6]

  • After cooling slightly, pour the reaction mixture into 2 L of cold water with stirring to prevent the formation of a solid mass.[6]

  • Filter the precipitated phenylacetic acid.[6]

  • Wash the crude product with hot water by decantation.[6]

  • The crude material can be further purified by distillation under reduced pressure, collecting the fraction boiling at 176–189°C/50 mm.[6]

The Willgerodt-Kindler reaction is a powerful tool for the synthesis of aryl-substituted acetic acids from acetophenones.

Procedure:

  • A mixture of acetophenone (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and a catalytic amount of p-toluenesulfonic acid (0.35 mmol) is refluxed at 120-130°C for 8 hours.[8]

  • After cooling, a 20% aqueous solution of sodium hydroxide and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA) are added.[8]

  • The mixture is heated at 100°C for a further 8 hours to facilitate hydrolysis of the intermediate thiomorpholide.[8]

  • Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the phenylacetic acid derivative.[8]

  • The product is collected by filtration and can be purified by recrystallization.[8]

Biological Activity and Drug Development

The therapeutic efficacy of phenylacetic acid derivatives as NSAIDs is primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][10] While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[10] The development of selective COX-2 inhibitors was a major breakthrough, offering the potential for potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3]

Comparative Biological Activity of Phenylacetic Acid Derivatives

The following table summarizes the in vitro inhibitory activity of selected phenylacetic acid derivatives against COX-1 and COX-2 enzymes, expressed as IC₅₀ values (the concentration required to inhibit enzyme activity by 50%).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Diclofenac4.8020.8225.84[11]
Indomethacin Amide (Compound 7)>1000.009>11,111[12]
Indomethacin Amide (Compound 19)>1000.04>2,500[12]
Celecoxib (Reference COX-2 Inhibitor)13.020.4926.57[13]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This fluorometric assay provides a reliable method for screening potential COX-2 inhibitors.

Materials:

  • Purified human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Arachidonic acid (substrate)

  • COX Probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and the test compound at various concentrations or a vehicle control.[14][15][16]

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[14]

  • Prepare a detection solution containing arachidonic acid, the COX probe, and HRP.[14]

  • Initiate the enzymatic reaction by adding the detection solution to each well.[14]

  • Incubate the plate at 37°C for 10-20 minutes.[14]

  • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[15][16]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Science: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Synthesis of Phenylacetic Acid Start Benzyl Cyanide Step1 Add H₂SO₄ and H₂O Start->Step1 Step2 Heat under Reflux Step1->Step2 Step3 Cool and Precipitate Step2->Step3 Step4 Filter Step3->Step4 Product Phenylacetic Acid Step4->Product

A simplified workflow for the synthesis of phenylacetic acid via benzyl cyanide hydrolysis.

G cluster_1 Phenylacetic Acid Biosynthesis in Plants Phe L-Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Aminotransferase PAA Phenylacetic Acid PPA->PAA Decarboxylase G cluster_2 Phenylacetic Acid Catabolism in Bacteria PAA Phenylacetic Acid PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA PaaK Epoxide Epoxyphenylacetyl-CoA PAA_CoA->Epoxide PaaABCDE RingCleavage Ring Cleavage Products Epoxide->RingCleavage PaaG TCA TCA Cycle RingCleavage->TCA

References

In-Depth Technical Guide: Safety and Handling Precautions for (4-butylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (4-butylphenyl)acetic acid. The information is intended to support laboratory safety protocols and risk assessments in research and drug development settings. Due to a lack of publicly available, specific quantitative toxicity data for this compound, this guide also includes information on structurally similar compounds for reference, alongside established methodologies for chemical safety assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards identified from available Safety Data Sheets (SDS) are skin and eye irritation.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.

Signal Word: Warning[1]

Hazard Pictogram:

alt text

Quantitative Toxicological Data

Table 2: Acute Toxicity Data for Phenylacetic Acid (CAS: 103-82-2)

Route of ExposureSpeciesValueReference
Oral LD50Rat2250 mg/kg[2]
Dermal LD50Rabbit>5000 mg/kg[2]
Intraperitoneal LD50Rat1600 mg/kg[2]

Occupational exposure limits (PELs, TLVs) have not been established for this compound.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face ProtectionChemical safety goggles or a face shield.[1]
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory ProtectionFor operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Safe Handling Workflow Diagram:

G Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE WorkArea Prepare Well-Ventilated Work Area DonPPE->WorkArea Weigh Weigh/Handle in Fume Hood WorkArea->Weigh Use Perform Experimental Procedure Weigh->Use Clean Clean Work Area Use->Clean Decontaminate Decontaminate Equipment Clean->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose DoffPPE Doff and Dispose of PPE Dispose->DoffPPE

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Table 4: First Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

First Aid Procedures Diagram:

G First Aid for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Inhalation Move to Fresh Air Breathing Assist Breathing (Oxygen/Artificial Respiration) Inhalation->Breathing Inhalation_Med Seek Medical Attention Breathing->Inhalation_Med Skin Remove Contaminated Clothing Wash Wash with Soap and Water (15 min) Skin->Wash Skin_Med Seek Medical Attention if Irritation Persists Wash->Skin_Med Eye Remove Contact Lenses Rinse Rinse with Water (15 min) Eye->Rinse Eye_Med Seek Immediate Medical Attention Rinse->Eye_Med Ingestion Do NOT Induce Vomiting RinseMouth Rinse Mouth with Water Ingestion->RinseMouth Ingestion_Med Seek Immediate Medical Attention RinseMouth->Ingestion_Med

References

Methodological & Application

detailed protocol for the synthesis of (4-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of (4-butylphenyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals. The synthesis commences with the Friedel-Crafts acylation of butylbenzene to yield 4-butylacetophenone. This intermediate subsequently undergoes a Willgerodt-Kindler reaction, followed by acidic hydrolysis of the resulting thioamide, to produce the final product, this compound. This protocol offers a reliable and scalable method, avoiding the use of highly toxic reagents such as sodium cyanide.[1]

Overall Synthesis Scheme

The synthesis of this compound is accomplished via a two-step reaction sequence starting from butylbenzene.

  • Step 1: Friedel-Crafts Acylation. Butylbenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-butylacetophenone.

  • Step 2: Willgerodt-Kindler Reaction and Hydrolysis. The intermediate, 4-butylacetophenone, is converted to 4-(4-butylphenyl)-2-morpholino-2-thioxoacetamide via the Willgerodt-Kindler reaction using morpholine and elemental sulfur.[2][3][4][5] The resulting thioamide is then hydrolyzed under acidic conditions to yield this compound.[1][6]

Synthesis_Scheme Butylbenzene Butylbenzene Step1_Product 4-Butylacetophenone Butylbenzene->Step1_Product Step 1: Friedel-Crafts Acylation AcetylChloride Acetyl Chloride (CH₃COCl) AcetylChloride->Butylbenzene AlCl3 AlCl₃ AlCl3->Butylbenzene Step2_Intermediate Thioamide Intermediate Step1_Product->Step2_Intermediate Step 2a: Willgerodt-Kindler Morpholine Morpholine Morpholine->Step1_Product Sulfur Sulfur (S₈) Sulfur->Step1_Product Step2_Product This compound Step2_Intermediate->Step2_Product Step 2b: Hydrolysis Acid_H2O H₃O⁺ (Acidic Hydrolysis) Acid_H2O->Step2_Intermediate

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Butylbenzene

This procedure describes the synthesis of 4-butylacetophenone from butylbenzene. Friedel-Crafts acylation is an effective method for attaching an acyl group to an aromatic ring.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Butylbenzene134.2226.8 g (31.2 mL)0.20
Acetyl Chloride78.5017.3 g (15.7 mL)0.22
Aluminum Chloride (anhydrous)133.3432.0 g0.24
Dichloromethane (DCM)-200 mL-
6M Hydrochloric Acid-150 mL-
Saturated Sodium Bicarbonate-100 mL-
Brine Solution-100 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl gas evolution).

  • To the flask, add anhydrous aluminum chloride (32.0 g) and dichloromethane (100 mL). Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of butylbenzene (26.8 g) and acetyl chloride (17.3 g) in dichloromethane (50 mL).

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 45 minutes, maintaining the temperature between 0-5°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Carefully quench the reaction by slowly pouring the mixture over 200 g of crushed ice in a large beaker.

  • Add 100 mL of 6M HCl to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-butylacetophenone as an oil.

  • The product can be purified by vacuum distillation. Expect a yield of approximately 75-85%.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

This protocol converts 4-butylacetophenone into this compound. The process involves the formation of a thioamide intermediate, which is subsequently hydrolyzed in the same pot.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Butylacetophenone176.2526.4 g0.15
Morpholine87.1243.6 g (43.5 mL)0.50
Sulfur32.069.6 g0.30
Glacial Acetic Acid-150 mL-
Concentrated Sulfuric Acid (98%)-25 mL-
Water-As needed-
50% Ethanol-Water Solution-As needed-

Procedure:

  • Thioamide Formation:

    • In a 500 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, combine 4-butylacetophenone (26.4 g), morpholine (43.6 g), and elemental sulfur (9.6 g).[8]

    • Heat the reaction mixture with constant stirring. The temperature should be raised to and maintained at approximately 125-135°C for 10-12 hours.[1][8] The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the dark mixture to about 80°C. The crude thioamide intermediate is used directly in the next step without isolation.

  • Hydrolysis:

    • To the flask containing the crude thioamide, carefully add glacial acetic acid (150 mL), water (30 mL), and concentrated sulfuric acid (25 mL).[6]

    • Heat the mixture to reflux (approximately 115-120°C) and maintain for 3-4 hours.[1] The color of the mixture may change during this process.

    • After cooling to room temperature, pour the reaction mixture into 500 mL of cold water with stirring.

    • A solid precipitate of crude this compound will form. Allow it to stand for several hours to ensure complete precipitation.[1]

    • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water.

  • Purification:

    • The crude product is purified by recrystallization.[1][6]

    • Dissolve the solid in a minimum amount of hot 50% ethanol-water solution.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the pure product.

    • Filter the crystals, wash with a small amount of cold 50% ethanol, and dry under vacuum.

    • The expected yield of pure this compound is 60-70% based on 4-butylacetophenone.

Data Summary

Product Characterization:

PropertyValue
Chemical NameThis compound
Alternate Name4-tert-Butylbenzeneacetic Acid
CAS Number32857-63-9[9][10]
Molecular FormulaC₁₂H₁₆O₂[9][10]
Molecular Weight192.25 g/mol [9][10]
AppearanceWhite to off-white crystalline solid[9]
Melting Point77-78 °C[9]

Workflow Visualization

The following diagram illustrates the logical workflow for the hydrolysis and purification part of the synthesis.

Workflow cluster_hydrolysis Hydrolysis Step cluster_workup Work-up & Purification start_hydrolysis Crude Thioamide from Step 2a add_reagents Add Acetic Acid, Sulfuric Acid, Water start_hydrolysis->add_reagents reflux Heat to Reflux (115-120°C, 3-4h) add_reagents->reflux cool_down Cool to Room Temp. reflux->cool_down precipitate Pour into Cold Water & Stir cool_down->precipitate filter Vacuum Filter Crude Solid precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize from 50% Ethanol/Water wash->recrystallize filter_pure Filter Pure Crystals recrystallize->filter_pure dry Dry Under Vacuum filter_pure->dry final_product Pure this compound dry->final_product

Caption: Experimental workflow for hydrolysis and purification steps.

References

Application Note: Recrystallization Protocol for the Purification of (4-tert-Butylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (4-tert-Butylphenyl)acetic acid is an organic compound that can serve as a building block in the synthesis of various chemical and pharmaceutical products. As with most chemical syntheses, the crude product is often accompanied by impurities. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[1][2] The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. This protocol provides a detailed procedure for the purification of (4-tert-butylphenyl)acetic acid using a mixed solvent system of ethanol and water.

Note on Isomer: The following protocol is specifically documented for (4-tert-butylphenyl)acetic acid (CAS No. 32857-63-9). While the general principles apply, adjustments may be necessary for other butyl-substituted isomers.

Physicochemical and Purity Data

The following table summarizes key quantitative data for (4-tert-butylphenyl)acetic acid. This information is critical for both the execution of the recrystallization procedure and the final assessment of product purity.

ParameterValueReference
CAS Number 32857-63-9[3][4]
Molecular Formula C₁₂H₁₆O₂[4][5]
Molecular Weight 192.25 g/mol [4][5]
Physical Form White to almost white powder or crystal[4][6]
Melting Point (Purified) 77-78°C[4]
Recommended Solvent 50% Ethanol/Water (1:1 v/v)[7][8]
Solubility Soluble in Methanol[4]

Experimental Protocol

This section details the step-by-step methodology for the purification of crude (4-tert-butylphenyl)acetic acid.

Materials and Equipment:

  • Crude (4-tert-butylphenyl)acetic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

  • Melting point apparatus

Procedure:

1. Solvent Preparation

  • Prepare the recrystallization solvent by mixing equal volumes of ethanol and deionized water (1:1 v/v). For example, combine 50 mL of ethanol with 50 mL of deionized water.

2. Dissolution of the Crude Solid

  • Place the crude (4-tert-butylphenyl)acetic acid into an appropriately sized Erlenmeyer flask.

  • Add a small amount of the 50% ethanol/water solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring.

  • Continue to add the solvent portion-wise until the solid has just completely dissolved in the boiling solvent. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.[9]

3. Removal of Insoluble Impurities (Hot Filtration)

  • If any insoluble impurities (e.g., dust, solid byproducts) are observed in the hot solution, they must be removed by hot gravity filtration.

  • To prevent premature crystallization in the funnel, use a pre-heated funnel and filter flask and add a slight excess of hot solvent to the solution before filtering.[9]

  • After filtration, boil off the excess solvent to re-saturate the solution.

4. Crystallization

  • Once a clear, saturated solution is obtained, remove it from the heat source.

  • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

5. Isolation and Washing of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the ice-cold 50% ethanol/water solvent to create a seal.[10]

  • Collect the crystals by vacuum filtration, transferring the crystalline slurry into the funnel.

  • Wash the collected crystals with a small volume of ice-cold 50% ethanol/water to rinse away any soluble impurities adhering to the crystal surfaces.[10]

  • Continue to draw air through the crystals for several minutes to partially dry them.

6. Drying the Purified Product

  • Carefully transfer the filter cake of purified crystals to a pre-weighed watch glass.

  • Dry the crystals completely. This can be achieved by air drying, placing them in a drying oven at a temperature well below the melting point (e.g., 40-50°C), or in a desiccator under vacuum.

7. Purity Assessment

  • Once completely dry, weigh the purified (4-tert-butylphenyl)acetic acid to determine the percent recovery.

  • Measure the melting point of the purified crystals. A sharp melting point range close to the literature value of 77-78°C is indicative of high purity.[4][10]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the recrystallization procedure.

Recrystallization_Workflow cluster_purification Recrystallization Procedure start Start: Crude (4-butylphenyl)acetic Acid dissolve 1. Dissolve in Minimum Hot 50% EtOH/H₂O start->dissolve hot_filt_check Insoluble Impurities Present? dissolve->hot_filt_check hot_filt 2. Hot Gravity Filtration hot_filt_check->hot_filt Yes cool 3. Cool Solution Slowly (Room Temp → Ice Bath) hot_filt_check->cool No hot_filt->cool vac_filt 4. Isolate Crystals (Vacuum Filtration) cool->vac_filt wash 5. Wash with Cold 50% EtOH/H₂O vac_filt->wash dry 6. Dry Purified Crystals wash->dry end End: Pure Crystalline Product (Verify by M.P.) dry->end

Caption: Workflow for the purification of (4-tert-butylphenyl)acetic acid.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Ethanol is flammable. Perform heating steps in a well-ventilated area, away from open flames, using a hot plate or heating mantle.

  • Handle hot glassware with appropriate clamps or tongs to prevent burns.

  • Consult the Safety Data Sheet (SDS) for (4-tert-butylphenyl)acetic acid and ethanol before beginning the procedure.

References

Application Notes and Protocols for the Quantification of (4-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-butylphenyl)acetic acid is a compound of interest in various fields, including pharmaceutical development and metabolic research. Accurate and precise quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method Summary

The selection of an analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the applicability of each technique.

Technique Typical Application Sample Throughput Sensitivity Selectivity
HPLC-UV Analysis of formulations, in vitro samples, and high-concentration in vivo samples.HighModerateModerate
GC-MS Suitable for volatile and thermally stable derivatives; often requires derivatization.ModerateHighHigh
LC-MS/MS "Gold standard" for bioanalysis due to high sensitivity and selectivity.HighVery HighVery High

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in simpler matrices or when high concentrations are expected.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward method for removing proteins from plasma or serum samples.[1]

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-UV Operating Conditions

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 220 nm
Run Time 10 minutes

3. Calibration Curve

A calibration curve should be prepared in the same biological matrix as the samples by spiking known concentrations of this compound.[2] The typical range for an HPLC-UV method would be from 0.1 µg/mL to 50 µg/mL.

Method Validation Summary

The following table summarizes the typical acceptance criteria for the validation of this bioanalytical method.[3]

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Selectivity No significant interfering peaks at the retention time of the analyte

Workflow Diagram

HPLC_Workflow Sample Plasma/Serum Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC-UV Analysis Reconstitution->Analysis GCMS_Workflow Sample Urine Sample Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (BSTFA) Evaporation->Derivatization Analysis GC-MS Analysis Derivatization->Analysis LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample load Sample Loading start->load condition SPE Conditioning condition->load wash Washing load->wash elute Elution wash->elute dry_recon Evaporation & Reconstitution elute->dry_recon analysis LC-MS/MS Analysis dry_recon->analysis

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of (4-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-butylphenyl)acetic acid. This method is suitable for researchers, scientists, and professionals in the drug development industry. The protocol outlines a systematic approach to column selection, mobile phase optimization, and detector setting, ensuring a robust and reliable analytical method.

Introduction

This compound is an organic compound with potential applications in various fields, including pharmaceuticals and materials science. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of such compounds. This document provides a comprehensive guide to developing a suitable HPLC method from fundamental principles.

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to successful HPLC method development. For this compound, the following properties are of key importance:

PropertyValue/InformationSignificance for HPLC Method Development
Chemical Structure C₁₂H₁₆O₂The presence of a phenyl ring and a carboxylic acid group dictates its polarity and UV absorbance.
Molecular Weight 192.25 g/mol Useful for preparing standard solutions of known concentration.[1]
LogP (estimated) ~3.19 (for the tert-butyl isomer)Indicates a non-polar character, making it well-suited for reversed-phase chromatography.[2]
pKa (estimated) ~4-5 (typical for carboxylic acids)Crucial for selecting the appropriate mobile phase pH to ensure the analyte is in a single, non-ionized form for good peak shape and retention.
UV Absorbance Expected to absorb in the low UV region (~210-230 nm) due to the phenyl group.Guides the selection of the detection wavelength.
Solubility Expected to be soluble in common organic solvents like methanol and acetonitrile.Important for sample and standard preparation.

HPLC Method Development Protocol

This protocol outlines a systematic approach to developing a robust HPLC method for the analysis of this compound.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A reversed-phase C18 column is recommended as a starting point due to the non-polar nature of the analyte. A common dimension is 4.6 x 150 mm with 5 µm particle size.

  • Chemicals:

    • This compound reference standard

    • HPLC-grade acetonitrile

    • HPLC-grade methanol

    • HPLC-grade water

    • Formic acid or phosphoric acid (for mobile phase modification)

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). Further dilute with the initial mobile phase to a working concentration (e.g., 10-50 µg/mL).

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC method development process.

HPLC_Method_Development cluster_prep Preparation cluster_method_dev Method Development cluster_optimization Optimization & Validation Analyte_Info Gather Analyte Information (pKa, LogP, UV Spectrum) Standard_Prep Prepare Standard Solutions Analyte_Info->Standard_Prep Column_Selection Select Column (e.g., C18) Standard_Prep->Column_Selection Mobile_Phase_Scouting Mobile Phase Scouting (Acetonitrile vs. Methanol) Column_Selection->Mobile_Phase_Scouting Gradient_Screening Gradient Screening (Optimize %B) Mobile_Phase_Scouting->Gradient_Screening pH_Optimization pH Optimization (Acid Modifier) Gradient_Screening->pH_Optimization Wavelength_Selection Wavelength Selection (UV Scan) pH_Optimization->Wavelength_Selection Fine_Tuning Fine-Tuning (Flow Rate, Temperature) Wavelength_Selection->Fine_Tuning System_Suitability System Suitability Testing Fine_Tuning->System_Suitability Validation Method Validation System_Suitability->Validation

Caption: A logical workflow for HPLC method development.

Detailed Experimental Protocols

Based on methods for similar phenylacetic acid derivatives, the following starting conditions are recommended.[3][4]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B in 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

Organic Solvent Selection:

  • Perform initial runs with both acetonitrile and methanol as the organic modifier (Mobile Phase B) to assess selectivity and peak shape. Acetonitrile often provides sharper peaks and lower backpressure.

Gradient Optimization:

  • Adjust the gradient slope and time to achieve a good balance between resolution and analysis time. A shallow gradient will improve the separation of closely eluting impurities.

pH Adjustment:

  • Since this compound is an acidic compound, the mobile phase pH should be at least 1.5-2 pH units below its pKa to ensure it is in its protonated, non-ionized form.

  • Using a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) in the aqueous mobile phase will achieve this and lead to better peak shape.

  • Inject a concentrated solution of this compound and perform a UV-Vis scan using the HPLC detector's wavelength scanning feature (if available) to determine the wavelength of maximum absorbance (λmax).

  • If a scanning feature is not available, perform injections at several wavelengths (e.g., 210 nm, 215 nm, 220 nm, 254 nm) to find the wavelength that provides the best signal-to-noise ratio. For phenylacetic acid derivatives, a low wavelength around 215 nm is often a good choice.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for n=5 injections)
Relative Standard Deviation (RSD) of Retention Time < 1.0% (for n=5 injections)

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables for presenting method development and system suitability data.

Table 1: Mobile Phase Optimization Data

Mobile Phase Composition (Aqueous:Organic)Retention Time (min)Peak AreaTailing FactorTheoretical Plates
70:30 Water:Acetonitrile (0.1% H₃PO₄)
60:40 Water:Acetonitrile (0.1% H₃PO₄)
50:50 Water:Acetonitrile (0.1% H₃PO₄)
60:40 Water:Methanol (0.1% H₃PO₄)

Table 2: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
Mean
%RSD

Conclusion

This application note provides a comprehensive and systematic protocol for the development of a robust RP-HPLC method for the analysis of this compound. By following the outlined experimental workflow and optimization steps, researchers can establish a reliable analytical method suitable for various applications in the pharmaceutical and chemical industries. The provided templates for data presentation will aid in the clear and concise reporting of results.

References

Application Notes and Protocols for (4-butylphenyl)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-butylphenyl)acetic acid is a versatile starting material in organic synthesis, primarily utilized for its carboxyl functional group which allows for a variety of chemical transformations. Its phenylacetic acid core is a common scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). These application notes provide an overview of its utility and detailed protocols for key synthetic transformations.

Overview of Synthetic Applications

This compound serves as a key building block for introducing the 4-butylphenethyl moiety into larger molecules. The primary reactions involve the transformation of the carboxylic acid group into more reactive intermediates or final products.

Key Transformations Include:

  • Activation: Conversion to the acyl chloride, a highly reactive intermediate.

  • Esterification: Formation of esters, which can be useful as final products (e.g., fragrances) or as intermediates with altered solubility and reactivity.

  • Amidation: Synthesis of amides, a critical transformation for creating compounds with potential biological activity, as the amide bond is central to peptide and protein structures.

  • Reduction: Conversion to the corresponding primary alcohol, 2-(4-butylphenyl)ethanol, which can participate in a different set of subsequent reactions (e.g., ether synthesis, oxidation to the aldehyde).

These transformations allow for the incorporation of the this compound scaffold into a diverse range of molecular architectures for drug discovery and materials science.

Experimental Workflows and Protocols

The following diagram illustrates the primary synthetic pathways starting from this compound. Detailed protocols for each key transformation are provided below.

G cluster_start Starting Material cluster_derivatives Key Derivatives & Products A This compound B (4-butylphenyl)acetyl chloride A->B SOCl₂ or (COCl)₂ (Protocol 1) C Esters A->C R'OH, H⁺ cat. (Protocol 2) D Amides A->D R'R''NH, Coupling Agent (Protocol 3a) E 2-(4-butylphenyl)ethanol A->E 1. LiAlH₄ 2. H₂O (Protocol 4) B->D R'R''NH (Protocol 3b)

Caption: Synthetic pathways from this compound.

Protocol 1: Synthesis of (4-butylphenyl)acetyl chloride

This protocol details the conversion of the carboxylic acid to its more reactive acyl chloride derivative, a crucial step for subsequent amidation or esterification reactions under mild conditions.[1][2]

Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0 to 5.0 eq) as the solvent and reagent.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude (4-butylphenyl)acetyl chloride is often used immediately in the next step without further purification.

ParameterValue/Condition
Reagents This compound, Thionyl Chloride (SOCl₂)
Catalyst N,N-Dimethylformamide (DMF) (optional)
Solvent Neat SOCl₂
Temperature Reflux (~76 °C)
Time 1 - 3 hours
Typical Yield >95% (crude)
Workup Distillation of excess SOCl₂
Protocol 2: Fischer Esterification to Synthesize Alkyl (4-butylphenyl)acetates

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.[3][4]

Methodology:

  • In a round-bottom flask, combine this compound (1.0 eq) and the desired alcohol (e.g., ethanol, methanol) in excess (3.0 to 10.0 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by column chromatography or distillation if necessary.

ParameterValue/Condition
Reagents This compound, Alcohol (R'OH)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Solvent Excess Alcohol
Temperature Reflux
Time 2 - 6 hours
Typical Yield 60 - 90%
Workup Liquid-liquid extraction and washing
Protocol 3: Synthesis of (4-butylphenyl)acetamides

Amides can be synthesized either directly from the carboxylic acid using a coupling agent (3a) or via the acyl chloride intermediate (3b).

Methodology:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM) in a flask under an inert atmosphere.

  • Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq).

  • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.

  • Add the desired primary or secondary amine (1.1 eq) to the mixture.

  • Continue stirring at room temperature for 2-12 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify by recrystallization or column chromatography.

Methodology:

  • Prepare (4-butylphenyl)acetyl chloride as described in Protocol 1.

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine (TEA) or pyridine (1.2 eq) in the same solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Upon completion, wash the reaction mixture with water, dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide as needed.

ParameterProtocol 3a (Coupling)Protocol 3b (Acyl Chloride)
Reagents Acid, Amine, Coupling Agent (HATU/EDC)Acyl chloride, Amine
Base DIPEATriethylamine, Pyridine
Solvent DMF, DCMDCM, THF
Temperature Room Temperature0 °C to Room Temperature
Time 2 - 12 hours1 - 4 hours
Typical Yield 70 - 95%80 - 98%
Workup Liquid-liquid extraction and washingLiquid-liquid extraction and washing
Protocol 4: Reduction to 2-(4-butylphenyl)ethanol

This protocol details the reduction of the carboxylic acid to a primary alcohol using a powerful reducing agent.

Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 to 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask.

  • Add the acid solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction back down to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with additional THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude alcohol.

  • Purify by column chromatography if necessary.

ParameterValue/Condition
Reagents This compound, Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Reflux
Time 2 - 4 hours
Typical Yield 80 - 95%
Workup Fieser workup (H₂O, NaOH(aq), H₂O)

Application in Drug Discovery: Hypothetical Synthesis

The phenylacetic acid motif is present in many NSAIDs. While this compound is not the direct precursor to a major marketed drug, it can be used to synthesize novel analogs for structure-activity relationship (SAR) studies. For example, creating amide derivatives of this scaffold can explore new interactions with biological targets like the COX enzymes.

The following workflow outlines a hypothetical path to a novel compound with potential anti-inflammatory activity.

G A This compound B Activation (Protocol 1) A->B C (4-butylphenyl)acetyl chloride B->C D Amidation with Bioactive Amine (Protocol 3b) C->D E Novel Amide Derivative (Potential NSAID Analog) D->E

Caption: Workflow for synthesizing a novel NSAID analog.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of (4-butylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the carboxylic acid group of (4-butylphenyl)acetic acid, a common scaffold in medicinal chemistry and materials science. Derivatization is a crucial step for various applications, including the synthesis of prodrugs, modulation of physicochemical properties, and preparation for analytical characterization. This document outlines three primary derivatization techniques: Fischer-Speier Esterification, EDC/HOBt-mediated Amidation, and Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Fischer-Speier Esterification: Synthesis of Methyl (4-butylphenyl)acetate

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. This method is widely used for its simplicity and cost-effectiveness. The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing the water byproduct.

Quantitative Data Summary
ParameterValueReference
Reactants This compound, MethanolGeneral Protocol
Catalyst Sulfuric Acid (H₂SO₄)[1][2]
Reaction Time 2 - 4 hoursEstimated
Temperature Reflux (approx. 65 °C)[3]
Typical Yield 85 - 95%[2][4]
Purity (post-purification) >98%Estimated
Experimental Protocol

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a significant excess of anhydrous methanol (e.g., 20-50 eq), which also serves as the solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl (4-butylphenyl)acetate.

  • Purify the crude product by flash column chromatography if necessary.

Reaction Pathway

Fischer_Esterification cluster_products Products reactant1 This compound product Methyl (4-butylphenyl)acetate reactant1->product + catalyst H₂SO₄ (cat.) reactant1->catalyst reactant2 Methanol reactant2->product water Water product->water + catalyst->product

Fischer-Speier Esterification of this compound.

Amide Coupling: Synthesis of N-Benzyl-(4-butylphenyl)acetamide

Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) provides a mild and efficient method for coupling carboxylic acids with amines.

Quantitative Data Summary
ParameterValueReference
Reactants This compound, BenzylamineGeneral Protocol
Coupling Reagents EDC·HCl, HOBt[5]
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[5]
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)General Protocol
Reaction Time 12 - 18 hoursEstimated
Temperature 0 °C to Room TemperatureGeneral Protocol
Typical Yield 70 - 90%[5]
Purity (post-purification) >98%Estimated
Experimental Protocol

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0-2.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq).

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-benzyl-(4-butylphenyl)acetamide by flash column chromatography.

Reaction Workflow

Amidation_Workflow start Start dissolve Dissolve this compound and HOBt in anhydrous solvent start->dissolve cool Cool solution to 0 °C dissolve->cool add_reagents Add base, benzylamine, and EDC·HCl cool->add_reagents react Stir at 0 °C for 30 min, then warm to RT for 12-18 h add_reagents->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Aqueous workup and extraction monitor->workup Complete purify Purify by column chromatography workup->purify end End purify->end

Workflow for EDC/HOBt mediated amidation.

Silylation for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar functional groups like carboxylic acids need to be derivatized to increase their volatility and thermal stability.[5][6] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a common and effective derivatization technique.[6]

Quantitative Data Summary
ParameterValueReference
Analyte This compoundGeneral Protocol
Silylating Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[7]
Catalyst (optional) Trimethylchlorosilane (TMCS)[8]
Solvent Acetonitrile, Pyridine, or Ethyl Acetate[8]
Reaction Time 30 - 60 minutes[8]
Temperature 60 - 75 °C[8]
Expected Product This compound, TMS esterGeneral Protocol
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)[4][9]
Experimental Protocol

Materials:

  • Sample containing this compound (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without 1% TMCS

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or ethyl acetate)

  • Reaction vial with a screw cap and PTFE/silicone septum

  • Heating block or oven

  • GC-MS system

Procedure:

  • Ensure the sample containing this compound is completely dry, as moisture will deactivate the silylating reagent.

  • In a clean, dry reaction vial, add the dried sample.

  • Add an appropriate volume of anhydrous solvent to dissolve the sample.

  • Add an excess of BSTFA (with or without TMCS) to the vial. A typical ratio is 50-100 µL of BSTFA per 1 mg of analyte.

  • Securely cap the vial and vortex briefly to mix.

  • Heat the vial at 60-75 °C for 30-60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS system.

Logical Relationship of Silylation

Silylation_Logic cluster_problem Analytical Challenge cluster_solution Derivatization Solution cluster_result Outcome cluster_analysis Analytical Method problem This compound is - Polar - Non-volatile solution Silylation with BSTFA problem->solution leads to result TMS-ester derivative is - Less polar - Volatile solution->result results in analysis Suitable for GC-MS analysis result->analysis enables

Logical flow for silylation prior to GC-MS analysis.

References

experimental setup for studying the effects of (4-butylphenyl)acetic acid in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: In Vitro Evaluation of (4-butylphenyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive experimental framework for investigating the in vitro biological effects of this compound, with a primary focus on its potential anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.

Introduction

This compound is a carboxylic acid derivative with structural similarities to several non-steroidal anti-inflammatory drugs (NSAIDs). Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in pain and inflammation[1]. The identification of two COX isoforms has driven research to find selective inhibitors that may offer improved safety profiles over nonselective NSAIDs[2].

Given its structure, it is hypothesized that this compound may exhibit anti-inflammatory activity by modulating the COX pathway. This document outlines a series of detailed in vitro protocols to characterize the cytotoxic profile and anti-inflammatory mechanism of action of this compound. The described assays will enable researchers to determine the compound's inhibitory potency and selectivity for COX-1 and COX-2, and to quantify its effects on inflammatory mediators in a cellular context.

Materials and Reagents

  • Compound: this compound (Purity >98%)

  • Cell Lines: RAW 264.7 (murine macrophage cell line), HEK293 cells stably transfected with human COX-1 or COX-2.

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Lipopolysaccharide (LPS) from E. coli

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Griess Reagent

    • Prostaglandin E2 (PGE2) ELISA Kit

    • COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item Number 760111)[3]

    • BCA Protein Assay Kit

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • Primary Antibodies: Anti-COX-2, Anti-iNOS, Anti-p-NF-κB, Anti-NF-κB, Anti-β-actin

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader (absorbance and chemiluminescence)

    • Centrifuge

    • Western blotting equipment (electrophoresis and transfer systems)

    • Imaging system for western blots

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the overall experimental plan and the key biological pathway under investigation.

G cluster_prep Preparation cluster_primary Primary Screening cluster_cellular Cellular Assays cluster_mechanistic Mechanistic Analysis cluster_analysis Data Analysis p1 Compound Stock Preparation s1 Cytotoxicity Assay (MTT) p1->s1 p2 Cell Culture (RAW 264.7) p2->s1 s2 Enzymatic COX-1/COX-2 Inhibition Assay s1->s2 Determine non-toxic doses c1 PGE2 Production (ELISA) s1->c1 c2 Nitric Oxide Production (Griess Assay) s1->c2 m1 Protein Expression (Western Blot) s1->m1 d1 Calculate IC50 Values & Statistical Analysis s2->d1 c1->d1 c2->d1 m1->d1

Caption: Overall experimental workflow for in vitro evaluation.

G cluster_cox AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins (e.g., PGE2) COX1->PGs COX2->PGs Inflam Inflammation, Pain, Fever PGs->Inflam Compound This compound (Hypothesized Inhibitor) Compound->COX1 Compound->COX2

Caption: Hypothesized inhibition of the COX signaling pathway.

Experimental Protocols

Preparation of Compound Stock Solution
  • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in sterile DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

Cell Culture
  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency. Use scraping for detachment to maintain cell surface integrity.

Cytotoxicity Assessment (MTT Assay)

This assay is critical to determine the concentration range of the compound that is non-toxic to cells, ensuring that subsequent results are not due to cell death.[3]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Direct COX-1 and COX-2 Inhibition Assay

This enzymatic assay directly measures the compound's ability to inhibit purified COX-1 and COX-2 enzymes. A colorimetric assay kit is recommended for this purpose.[3]

  • Perform the assay according to the manufacturer's instructions (e.g., Cayman Chemical Cat No. 760111).

  • Briefly, add assay buffer, heme, and either purified ovine COX-1 or human recombinant COX-2 enzyme to the wells of a 96-well plate.

  • Add various concentrations of this compound or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the respective wells.

  • Initiate the reaction by adding arachidonic acid (substrate).

  • The reaction measures the peroxidase activity of COX, which is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[3].

  • Read the plate at the specified time points using a microplate reader.

  • Calculate the percentage of COX inhibition for each concentration relative to the vehicle control.

Measurement of Prostaglandin E2 (PGE2) Production in Cells

This assay quantifies the production of PGE2, a major product of the COX-2 pathway in response to an inflammatory stimulus.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL (500 µL per well) and incubate for 24 hours.

  • Pre-treat the cells for 1 hour with various non-toxic concentrations of this compound.

  • Stimulate the cells with LPS (1 µg/mL) to induce inflammation and COX-2 expression. Include an unstimulated control and an LPS-only control.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove debris.

  • Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's protocol.

  • Normalize PGE2 levels to the total protein content of the cells in each well, determined using a BCA assay.

Measurement of Nitric Oxide (NO) Production

This assay measures nitrite, a stable breakdown product of NO, which is produced by inducible nitric oxide synthase (iNOS) during inflammation.

  • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as in section 4.5.

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for Protein Expression

This technique is used to assess the effect of the compound on the expression levels of key inflammatory proteins.

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80% confluency.

  • Pre-treat and stimulate with LPS as described in section 4.5.

  • After incubation (e.g., 24 hours for COX-2/iNOS, or shorter times like 30-60 minutes for phosphorylated proteins like p-NF-κB), wash cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-COX-2, anti-iNOS, anti-p-NF-κB) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify band intensity using densitometry software (e.g., ImageJ).

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance can be determined using appropriate tests such as Student's t-test or one-way ANOVA followed by a post-hoc test.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
Concentration (µM)Cell Viability (% of Control)
Vehicle (0.1% DMSO)100.0 ± 4.5
198.7 ± 5.1
1097.2 ± 3.9
5095.5 ± 4.2
10091.3 ± 6.0
20075.8 ± 5.5
Table 2: Inhibitory Activity against COX-1 and COX-2 Enzymes
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound[Value][Value][Value]
Celecoxib (Control)>1000.49 ± 0.05[3]>200
SC-560 (Control)0.009 ± 0.0016.3 ± 0.80.0014

Note: The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).[3]

Table 3: Effect on LPS-Induced PGE2 and NO Production in RAW 264.7 Cells
TreatmentConcentration (µM)PGE2 Production (% of LPS Control)NO Production (% of LPS Control)
Control (No LPS)-5.2 ± 1.13.5 ± 0.9
LPS (1 µg/mL)-100.0 ± 8.7100.0 ± 9.1
LPS + Compound10[Value][Value]
LPS + Compound50[Value][Value]
LPS + Compound100[Value][Value]

References

Application Notes and Protocols for Cell-Based Assays Involving (4-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the biological activity of (4-butylphenyl)acetic acid in cell-based assays. Due to the limited availability of direct quantitative data for this compound, this document leverages data from structurally related compounds, such as 4-phenylbutyric acid (4-PBA) and other phenylacetic acid derivatives, to provide a framework for experimental design and data interpretation. It is recommended that researchers generate their own dose-response curves to determine the precise potency of this compound in their specific assay systems.

Introduction

This compound is a carboxylic acid derivative with potential therapeutic applications stemming from its structural similarity to known anti-inflammatory and gene-regulating agents. Its close analog, 4-phenylbutyric acid (4-PBA), has been shown to exhibit anti-inflammatory properties by inhibiting key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2).[1][2][3][4] Additionally, compounds with similar phenylacetic acid scaffolds have been identified as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of metabolism and inflammation.[5]

This document outlines detailed protocols for cell-based assays to characterize the effects of this compound on these key signaling pathways.

Potential Signaling Pathways

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival.[6][7] Its dysregulation is associated with numerous inflammatory diseases.[6][7] Inhibition of this pathway is a key therapeutic strategy for anti-inflammatory drug development. Structural analogs of this compound have been shown to suppress NF-κB activation.[8]

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

COX-2 Signaling Pathway

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9] COX-2 is an inducible isoform that is upregulated during inflammation, making it a prime target for anti-inflammatory drugs.[9]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid PLA2 PLA2 Phospholipase A2 COX2 COX-2 (induced by inflammation) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES Inflammation Inflammation PGE2->Inflammation Pro-inflammatory effects BPAA This compound BPAA->COX2 Inhibits

Caption: Postulated inhibition of the COX-2 pathway by this compound.

Quantitative Data Summary

The following tables summarize quantitative data for compounds structurally related to this compound. This data is provided as a reference to estimate the potential activity of this compound.

Table 1: NF-κB Inhibition by Structurally Related Compounds

CompoundAssay TypeCell LineStimulusIC50Reference
4-tert-butylphenyl salicylateNF-κB translocationRAW 264.7LPSDose-dependent inhibition[8]
EmetineNF-κB LuciferaseGripTiteTNF-α0.31 µM[6]
FluorosalanNF-κB LuciferaseGripTiteTNF-α2.8 µM[6]

Table 2: COX-2 Inhibition by Structurally Related Phenoxy Acetic Acid Derivatives

CompoundAssay TypeIC50 (COX-1)IC50 (COX-2)Selectivity Index (COX-1/COX-2)Reference
CelecoxibIn vitro enzyme15 µM40 nM>300[10]
Phenoxyacetic acid derivative 10fIn vitro enzyme-0.06 µM-[11]
Phenoxyacetic acid derivative 10cIn vitro enzyme-0.07 µM-[11]

Table 3: PPARγ Activation by Phenylacetic Acid Analogs

CompoundAssay TypeCell LineActivityReference
Chiral phenoxyacetic acid analoguesPPARγ agonist assay-Potent agonists[5]
Nitrolinoleic acidPPARγ ligand binding-Ki ≈ 133 nM[12]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Cell Culture (e.g., RAW 264.7, HEK293) CellSeeding Seed cells in multi-well plates CellCulture->CellSeeding CompoundPrep Prepare this compound stock and dilutions Pretreatment Pre-treat cells with This compound CompoundPrep->Pretreatment CellSeeding->Pretreatment Stimulation Add inflammatory stimulus (e.g., LPS, TNF-α) Pretreatment->Stimulation Incubation Incubate for specified time Stimulation->Incubation DataCollection Measure endpoint (Luciferase, PGE2 levels, etc.) Incubation->DataCollection DataAnalysis Analyze data and calculate IC50/EC50 DataCollection->DataAnalysis

Caption: General workflow for cell-based assays with this compound.

NF-κB Luciferase Reporter Assay

This protocol is designed to quantify the inhibition of NF-κB activation in response to an inflammatory stimulus.

Materials:

  • HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • TNF-α or Lipopolysaccharide (LPS)

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells with the NF-κB luciferase reporter construct into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1-2 hours.

  • Stimulation: Add TNF-α (final concentration 10 ng/mL) or LPS (final concentration 1 µg/mL) to the wells to induce NF-κB activation. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading:

    • Remove the medium and wash the cells with PBS.

    • Add 20-50 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to a control (e.g., co-transfected Renilla luciferase) if applicable. Plot the normalized data against the log of the compound concentration and determine the IC50 value.

COX-2 Inhibition Assay (PGE2 Quantification)

This protocol measures the inhibition of COX-2 activity by quantifying the amount of Prostaglandin E2 (PGE2) produced by stimulated cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • PGE2 ELISA Kit (e.g., R&D Systems, Cayman Chemical)[13][14]

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to induce COX-2 expression and PGE2 production.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant for PGE2 analysis.

  • PGE2 ELISA:

    • Perform the PGE2 ELISA according to the manufacturer's instructions.[13][14] This typically involves adding the cell culture supernatant and a PGE2-HRP conjugate to a plate pre-coated with an anti-PGE2 antibody.

    • After incubation and washing steps, a substrate is added, and the colorimetric change is measured at 450 nm.

  • Data Analysis: The concentration of PGE2 is inversely proportional to the signal. Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Conclusion

The provided protocols and reference data offer a solid foundation for investigating the anti-inflammatory and potential metabolic regulatory effects of this compound. By utilizing these cell-based assays, researchers can elucidate its mechanism of action and determine its potency, which is crucial for further drug development efforts. It is imperative to generate specific dose-response curves for this compound to accurately assess its biological activity.

References

Application Notes and Protocols for the In Vivo Formulation of (4-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-butylphenyl)acetic acid is a non-steroidal anti-inflammatory drug (NSAID) candidate with potential therapeutic applications in inflammatory conditions. Its mechanism of action is believed to involve the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. As a compound with limited aqueous solubility, developing a suitable formulation is critical for achieving consistent and reliable results in preclinical in vivo studies.

These application notes provide a comprehensive guide to the formulation and experimental evaluation of this compound for in vivo research. The protocols outlined below are based on established methodologies for poorly water-soluble compounds and common practices in preclinical pharmacology.

Disclaimer: Specific solubility and in vivo dosage data for this compound are not extensively available in public literature. The following protocols provide a robust starting point for formulation development and efficacy testing. Researchers are strongly encouraged to perform initial solubility and dose-ranging studies to determine the optimal parameters for their specific experimental setup.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₂H₁₆O₂Publicly available chemical databases
Molecular Weight192.25 g/mol Publicly available chemical databases
AppearanceWhite to off-white crystalline powderGeneral knowledge of similar compounds
Aqueous SolubilitySparingly solubleGeneral knowledge of similar compounds
Table 2: Recommended Vehicle Components for Formulation Screening
Vehicle ComponentClassPurposeRecommended Starting Concentration Range (% v/v)
Propylene GlycolCo-solventPrimary solubilizing agent20 - 60%
Polyethylene Glycol 400 (PEG400)Co-solventPrimary solubilizing agent, viscosity modifier20 - 60%
Dimethyl Sulfoxide (DMSO)Co-solventStrong solubilizing agent (use with caution)≤ 10%
Tween® 80SurfactantWetting agent, prevents precipitation upon dilution1 - 10%
Saline (0.9% NaCl) or WaterAqueous phaseDiluent, ensures isotonicityq.s. to 100%

Signaling Pathway

The primary mechanism of action for many NSAIDs, including likely this compound, is the inhibition of the cyclooxygenase (COX) enzymes. Specifically, selective COX-2 inhibition is a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid cleaved by COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins isomerized to Inflammation Inflammation Pain Fever Prostaglandins->Inflammation mediates Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates PLA2->Phospholipids 4BPAA This compound 4BPAA->COX2 inhibits Formulation_Workflow cluster_prep Formulation Preparation cluster_admin Administration Weigh Weigh this compound Mix Add Vehicle and Mix (Vortex/Stir) Weigh->Mix Vehicle Prepare Vehicle (e.g., 40% PEG400, 5% Tween 80 in Saline) Vehicle->Mix Observe Observe for Dissolution Mix->Observe Observe->Vehicle If not dissolved, adjust vehicle composition QC Visual Quality Control (Clarity/Homogeneity) Observe->QC If clear solution or stable suspension Dose Draw Dose QC->Dose Administer Administer via Oral Gavage Dose->Administer

Application Notes and Protocols: Microwave-Assisted Synthesis of (4-Butylphenyl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of (4-butylphenyl)acetic acid analogs, a class of compounds with potential applications in drug discovery, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). The methodologies presented herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1]

Introduction

This compound and its analogs are of significant interest due to their structural similarity to commercially available NSAIDs like ibuprofen. These compounds typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1] Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of such compounds, enabling rapid exploration of structure-activity relationships and facilitating the generation of compound libraries for screening.[2][3]

Data Presentation

Starting MaterialReagentsSolventMicrowave Power (W)Time (min)Yield (%)Reference
4-IsobutylacetophenoneMorpholine, Sulfur, p-Toluene sulfonic acid1-Methyl-2-pyrrolidone (NMP)-2094 (thiomorpholide intermediate)[4]
Thiomorpholide intermediateAlcoholic KOH (3N)--2095 (overall)[4]
IbuprofenHydrazine HydrateEthanol3003-[1]
IbuprofenHydrazine HydrateEthanol700 (10s) then 14010-[1]
Ibuprofen Ethyl EsterHydrazine HydrateEthanol10040-[1]

Experimental Protocols

This section provides detailed protocols for the microwave-assisted synthesis of a representative this compound analog, specifically (4-isobutylphenyl)acetic acid (Ibufenac), via the Willgerodt-Kindler reaction.

Protocol 1: Two-Step Microwave-Assisted Synthesis of (4-Isobutylphenyl)acetic Acid

This protocol is adapted from the microwave-enhanced Willgerodt-Kindler synthesis of Ibufenac.[4]

Step 1: Synthesis of the Thiomorpholide Intermediate

  • In a dedicated microwave reactor vessel, combine 4-isobutylacetophenone (1.0 mmol), morpholine (3.0 mmol), and elemental sulfur (2.0 mmol) in 1-methyl-2-pyrrolidone (NMP) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 160°C for 20 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting mixture containing the thiomorpholide intermediate is used directly in the next step without further purification.

Step 2: Hydrolysis to (4-Isobutylphenyl)acetic Acid

  • To the reaction mixture from Step 1, add an alcoholic solution of potassium hydroxide (3N).

  • Reseal the vessel and continue the microwave irradiation at 150°C for an additional 20 minutes.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture with diethyl ether to remove any unreacted starting materials and byproducts.

  • Acidify the aqueous layer with 2N HCl to a pH of approximately 2, which will precipitate the crude product.

  • Extract the product with dichloromethane.

  • Dry the organic phase over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure (4-isobutylphenyl)acetic acid.

Visualizations

Signaling Pathway: Cyclooxygenase (COX) Inhibition

This compound analogs, like other NSAIDs, primarily function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Analogs (4-Butylphenyl)acetic Acid Analogs Analogs->COX1_COX2 Inhibition

Caption: Inhibition of the COX pathway by this compound analogs.

Experimental Workflow: Microwave-Assisted Synthesis

The following diagram outlines the general workflow for the microwave-assisted synthesis of this compound analogs.

Synthesis_Workflow Start Start: Reagents & Solvent Microwave_Vessel Combine in Microwave Vessel Start->Microwave_Vessel Microwave_Irradiation Microwave Irradiation (Controlled Temperature & Time) Microwave_Vessel->Microwave_Irradiation Cooling Cooling Microwave_Irradiation->Cooling Workup Aqueous Workup & Extraction Cooling->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Final_Product Final Product: This compound Analog Purification->Final_Product

Caption: General workflow for microwave-assisted synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-butylphenyl)acetic acid. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing the Willgerodt-Kindler reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Impure Starting Materials: Contaminants in 4-butylacetophenone, morpholine, or sulfur can inhibit the reaction.1. Reagent Purification: Ensure the purity of starting materials. Recrystallize or distill reagents if necessary.
2. Incorrect Reaction Temperature: The Willgerodt-Kindler reaction is temperature-sensitive. Temperatures that are too low will result in a slow or incomplete reaction, while excessively high temperatures can lead to decomposition and side product formation.2. Optimize Temperature: Carefully control the reaction temperature. For conventional heating, a temperature of around 120-130°C is often employed for the initial thioamide formation. Microwave synthesis may require different temperature profiles.
3. Inefficient Hydrolysis: The hydrolysis of the intermediate thiomorpholide to the final carboxylic acid may be incomplete.3. Ensure Complete Hydrolysis: Use a sufficient excess of a strong base (e.g., NaOH or KOH) or acid (e.g., H₂SO₄ in acetic acid) for the hydrolysis step. Monitor the reaction by TLC to ensure the disappearance of the intermediate.
Presence of Impurities in the Final Product 1. Incomplete Reaction: Unreacted starting materials or the thiomorpholide intermediate may contaminate the final product.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure all starting material is consumed before proceeding with the workup.
2. Side Reactions: The formation of side products, such as amides or other sulfur-containing compounds, can occur.2. Optimize Reaction Conditions: Adjusting the reaction time and temperature can minimize the formation of side products. Shorter reaction times, especially in microwave-assisted synthesis, can reduce the likelihood of side reactions.
3. Ineffective Purification: The purification method may not be sufficient to remove all impurities.3. Effective Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method for purifying this compound.[1] Column chromatography can also be employed for more challenging separations.
Reaction Stalls or Proceeds Very Slowly 1. Poor Quality Sulfur: The reactivity of sulfur can vary depending on its form and purity.1. Use High-Purity Sulfur: Employ finely powdered, high-purity sulfur for the reaction.
2. Inefficient Stirring: In a heterogeneous mixture, inefficient stirring can limit the contact between reactants.2. Ensure Vigorous Stirring: Use a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is well-homogenized.
3. Presence of Water: Water can interfere with the initial steps of the Willgerodt-Kindler reaction.3. Anhydrous Conditions: While the hydrolysis step requires water, the initial formation of the thiomorpholide should be carried out under anhydrous conditions for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Willgerodt-Kindler reaction is a widely used method for the synthesis of this compound. This reaction typically involves the treatment of 4-butylacetophenone with morpholine and elemental sulfur to form an intermediate thiomorpholide, which is then hydrolyzed to the desired carboxylic acid.

Q2: How can I improve the yield of the Willgerodt-Kindler reaction?

A2: To improve the yield, consider the following:

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.

  • Optimization of Reaction Conditions: Systematically varying the molar ratios of reactants, reaction temperature, and reaction time can help identify the optimal conditions for your specific setup.

  • Purity of Reagents: As mentioned in the troubleshooting guide, using pure starting materials is crucial for a successful reaction.

Q3: What are the typical side products in the synthesis of this compound via the Willgerodt-Kindler reaction?

A3: Side products can include the corresponding amide (from incomplete hydrolysis or as a direct product of the Willgerodt reaction), as well as various sulfur-containing byproducts.[2] The formation of cyclic compounds has also been observed in some Willgerodt-Kindler reactions.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product and any intermediates.

Q5: What is the best way to purify the final product?

A5: Recrystallization is a common and effective method for purifying this compound. A mixture of ethanol and water is often used as the solvent system.[1] The crude product is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form pure crystals.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to phenylacetic acid derivatives, providing a basis for comparison.

Table 1: Conventional vs. Microwave-Assisted Synthesis of a Phenylacetic Acid Derivative

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Several hoursMinutes
Yield ModerateOften Higher
Side Products More prevalentGenerally fewer

Note: Specific yields and reaction times will vary depending on the substrate and exact conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Conventional Heating (Willgerodt-Kindler Reaction)

Step 1: Formation of the Thiomorpholide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-butylacetophenone (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2 equivalents).

  • Heat the mixture to 120-130°C with vigorous stirring.

  • Maintain the temperature and continue stirring for 8-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

Step 2: Hydrolysis of the Thiomorpholide

  • To the cooled reaction mixture, add a 20% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux (around 100°C) and stir for 8-12 hours.

  • Monitor the hydrolysis by TLC until the thiomorpholide intermediate is no longer visible.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Acidify the cooled reaction mixture to pH 2 with concentrated hydrochloric acid (HCl). This will precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.

  • Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Thiomorpholide Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Workup & Purification start Combine 4-butylacetophenone, morpholine, and sulfur heat Heat to 120-130°C with stirring start->heat monitor1 Monitor by TLC heat->monitor1 cool1 Cool to room temperature monitor1->cool1 add_naoh Add 20% NaOH solution cool1->add_naoh reflux Heat to reflux (100°C) add_naoh->reflux monitor2 Monitor by TLC reflux->monitor2 cool2 Cool to room temperature monitor2->cool2 acidify Acidify to pH 2 with HCl cool2->acidify filter Vacuum filtration acidify->filter recrystallize Recrystallize from ethanol/water filter->recrystallize dry Dry under vacuum recrystallize->dry end end dry->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? impure_reagents Impure Reagents start->impure_reagents Yes wrong_temp Incorrect Temperature start->wrong_temp Yes incomplete_hydrolysis Incomplete Hydrolysis start->incomplete_hydrolysis Yes purify Purify Reagents impure_reagents->purify optimize_temp Optimize Temperature wrong_temp->optimize_temp ensure_hydrolysis Ensure Complete Hydrolysis incomplete_hydrolysis->ensure_hydrolysis improved_yield improved_yield purify->improved_yield optimize_temp->improved_yield ensure_hydrolysis->improved_yield

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of (4-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-butylphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial synthesis methods for this compound and its analogs are:

  • The Willgerodt-Kindler Reaction: This is a two-step process starting from 4-butylacetophenone. The first step involves the reaction of the ketone with sulfur and a secondary amine, typically morpholine, to form a thiomorpholide intermediate. The second step is the hydrolysis of this intermediate to yield the final carboxylic acid.[1][2]

  • Hydrolysis of a Phenylacetate Ester: This method involves the synthesis of a corresponding ester, such as methyl (4-butylphenyl)acetate, which is then hydrolyzed under acidic or basic conditions to the carboxylic acid.

  • Oxidation of 4-Butyltoluene: This involves the oxidation of the methyl group of 4-butyltoluene to a carboxylic acid. However, this method can be challenging in terms of selectivity and may lead to multiple byproducts.

Q2: What are the common impurities I should expect in my synthesized this compound?

A2: The impurities largely depend on the synthetic route employed. The table below summarizes the most common impurities for the two primary synthesis methods.

Synthesis RouteCommon ImpuritiesPotential Source
Willgerodt-Kindler Reaction Unreacted 4-butylacetophenoneIncomplete reaction in the first step.
2-(4-butylphenyl)thioacetamideIncomplete hydrolysis of the thiomorpholide intermediate.
(4-butylphenyl)acetamideHydrolysis of the thioamide to the amide, which is more resistant to further hydrolysis.
Elemental SulfurExcess reagent from the first step.
Friedel-Crafts Acylation (to form 4-butylacetophenone precursor) Polyacylated products (e.g., diacetylated butylbenzene)The acetylated product is often more reactive than the starting material, leading to further acylation.
Isomeric forms of butylacetophenoneIf Friedel-Crafts alkylation is used to produce the butylbenzene precursor, carbocation rearrangements can lead to isomeric impurities.
Unreacted ButylbenzeneIncomplete acylation reaction.

Q3: How can I best purify my crude this compound?

A3: Recrystallization is the most common and effective method for purifying crude this compound.[1] A mixed solvent system, such as 50% aqueous ethanol, is often effective.[1] The principle is to dissolve the crude product in a minimum amount of the hot solvent and then allow it to cool slowly. The desired product will crystallize out, leaving the more soluble impurities in the mother liquor.

Troubleshooting Guides

Issue 1: Low Yield in Willgerodt-Kindler Synthesis

Symptoms:

  • Significantly less than the expected amount of this compound is isolated.

  • TLC or HPLC analysis of the crude product shows a large amount of unreacted 4-butylacetophenone.

Possible Causes & Solutions:

CauseTroubleshooting Step
Incomplete reaction in the first (thioamide formation) step. * Reaction Time/Temperature: Ensure the reaction is heated at the appropriate temperature (typically reflux) for a sufficient duration. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting ketone.
* Reagent Quality: Use fresh, high-quality sulfur and morpholine. Old reagents can be less reactive.
Incomplete hydrolysis of the thiomorpholide intermediate. * Hydrolysis Conditions: Ensure the hydrolysis is carried out under sufficiently stringent conditions (e.g., strong acid or base at elevated temperatures) and for an adequate amount of time. Monitor the disappearance of the intermediate by TLC or HPLC.
Loss of product during workup. * Extraction pH: When acidifying the reaction mixture to precipitate the product, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate. Check the pH of the aqueous layer after extraction to ensure all product has been recovered.
Issue 2: Presence of a Persistent, Difficult-to-Remove Impurity

Symptom:

  • After recrystallization, a significant impurity remains in the final product, as determined by HPLC, GC-MS, or NMR.

Possible Cause & Solution:

CauseTroubleshooting Step
Co-crystallization of an impurity with a similar structure. * Identify the Impurity: Use analytical techniques such as LC-MS or GC-MS to identify the mass of the impurity. This can provide clues to its structure. Common culprits in the Willgerodt-Kindler synthesis are the corresponding amide or thioamide.
* Alternative Purification: If recrystallization is ineffective, consider column chromatography. For acidic compounds like this compound, silica gel chromatography can be effective. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid in the mobile phase can improve separation.
* Chemical Treatment: If the impurity is identified as the thioamide or amide, it may be possible to force the hydrolysis to completion by subjecting the impure product to more vigorous hydrolysis conditions, followed by another purification step.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Willgerodt-Kindler Reaction

This protocol is adapted from established procedures for similar compounds.

Step 1: Synthesis of 2-(4-butylphenyl)thioacetomorpholide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-butylacetophenone (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2 equivalents).

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 12-16 hours. The reaction should be monitored by TLC or HPLC for the disappearance of 4-butylacetophenone.

  • After the reaction is complete, cool the mixture to room temperature. The crude thiomorpholide can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

  • To the crude thiomorpholide from Step 1, add a solution of 20% sodium hydroxide in a 1:1 mixture of water and ethanol.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC or HPLC for the disappearance of the thiomorpholide intermediate.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture to pH 1-2 with concentrated hydrochloric acid. A precipitate of crude this compound will form.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a 50% aqueous ethanol solution.

Protocol 2: HPLC Analysis of this compound and Impurities

This is a general-purpose HPLC method for purity assessment.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-Butylacetophenone 4-Butylacetophenone Thiomorpholide Thiomorpholide 4-Butylacetophenone->Thiomorpholide Willgerodt-Kindler Reaction Morpholine Morpholine Morpholine->Thiomorpholide Sulfur Sulfur Sulfur->Thiomorpholide Crude this compound Crude this compound Thiomorpholide->Crude this compound Hydrolysis Purified this compound Purified this compound Crude this compound->Purified this compound Recrystallization Troubleshooting_Impurities start Crude Product Analysis (TLC, HPLC, GC-MS) unreacted_ketone High levels of 4-butylacetophenone? start->unreacted_ketone incomplete_hydrolysis Presence of Thioamide or Amide? unreacted_ketone->incomplete_hydrolysis No increase_reaction_time Increase reaction time/temperature of Willgerodt-Kindler step unreacted_ketone->increase_reaction_time Yes other_impurity Other significant impurities? incomplete_hydrolysis->other_impurity No increase_hydrolysis_time Increase hydrolysis time/strength incomplete_hydrolysis->increase_hydrolysis_time Yes column_chromatography Purify by column chromatography other_impurity->column_chromatography Yes recrystallize Proceed to Recrystallization other_impurity->recrystallize No check_reagents Check reagent quality increase_reaction_time->check_reagents

References

troubleshooting guide for the purification of (4-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of (4-butylphenyl)acetic acid. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental procedures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of (4-tert-butylphenyl)acetic acid, a closely related analog, is provided below for reference. These properties are critical for developing effective purification strategies.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1][2]
Appearance White to almost white powder or crystals[2][3]
Melting Point 77-83 °C[2][3]
Boiling Point 302.8 ± 11.0 °C (Predicted)[2]
Solubility Soluble in methanol. Recrystallization from a 50% aqueous ethanol solution is effective.[2][3][2][3]
pKa 4.41 ± 0.10 (Predicted)[2]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound and offers targeted solutions.

Recrystallization Issues

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with lower melting points or when the solution is supersaturated at a temperature above the compound's melting point.[1]

  • Potential Causes & Solutions:

    • Cooling too quickly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Solvent polarity: The solvent may be too nonpolar. For this compound, an ethanol/water mixture is a good starting point.[3][4] If you are using a different solvent system, try increasing the polarity.

    • High concentration of impurities: Impurities can depress the melting point of the compound. Consider a preliminary purification step, such as column chromatography, before recrystallization.

    • Insufficient solvent: There may not be enough solvent to keep the compound dissolved as it cools. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent.

Q2: No crystals are forming after the solution has cooled. What is the problem?

A2: This is a common issue that can often be resolved by inducing crystallization.

  • Potential Causes & Solutions:

    • Supersaturation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites.

      • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a seed for crystallization.

    • Solution is too dilute: If the above methods do not work, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: Low yield can result from several factors related to the solubility of your compound in the chosen solvent system.

  • Potential Causes & Solutions:

    • Compound is too soluble in the cold solvent: Your chosen solvent may be too effective at dissolving the compound even at low temperatures. If using an ethanol/water mixture, you can try increasing the proportion of water (the anti-solvent).

    • Using too much solvent: Using the minimum amount of hot solvent necessary to fully dissolve the compound will maximize your yield.

    • Premature crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product. Ensure your funnel is pre-heated.

    • Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

Column Chromatography Issues

Q4: My this compound is streaking or "tailing" on the column. How can I get sharper bands?

A4: Tailing is often observed with polar compounds like carboxylic acids on silica gel due to strong interactions with the stationary phase.

  • Potential Causes & Solutions:

    • Strong acid-silica interaction: The acidic proton of the carboxylic acid can interact strongly with the silanol groups of the silica gel.

      • Acidify the eluent: Adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system can suppress the ionization of your compound and lead to sharper peaks.

    • Inappropriate solvent polarity: If the eluent is not polar enough, the compound will move very slowly and the band will broaden. If it is too polar, it will move too quickly and co-elute with impurities. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective.

Q5: I am not getting good separation between this compound and a non-polar impurity. What should I try?

A5: Poor separation of compounds with significantly different polarities should be addressable with adjustments to the mobile phase.

  • Potential Causes & Solutions:

    • Eluent is too polar: A highly polar eluent will move both polar and non-polar compounds up the column quickly, resulting in poor separation. Start with a less polar solvent system, such as a low percentage of ethyl acetate in hexanes, to allow the non-polar impurity to elute first, and then increase the polarity to elute your desired product.

Q6: I suspect I have unreacted starting material in my crude product. What is the best way to remove it?

A6: The best method will depend on the nature of the starting material.

  • If the starting material is neutral or basic: An acid-base extraction can be a simple and effective first purification step. Dissolve the crude product in an organic solvent (like diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The this compound will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities will depend on the synthetic route used.

  • From hydrolysis of (4-butylphenyl)acetonitrile: Unreacted nitrile is a likely impurity. The nitrile is less polar than the carboxylic acid.

  • From Grignard carboxylation of a 4-butylbenzyl halide: The primary byproduct is often a Wurtz coupling product (1,2-bis(4-butylphenyl)ethane), which is a non-polar hydrocarbon.

  • From oxidation of 4-butyl-ethylbenzene or a similar precursor: Incomplete oxidation can leave unreacted starting material or intermediate alcohols and aldehydes. Over-oxidation is also a possibility, though less common in this specific case.

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: Based on protocols for the closely related 4-tert-butylphenylacetic acid, a mixture of ethanol and water (e.g., in a 1:1 ratio) is an excellent starting point.[3][4] You can perform small-scale solubility tests with other solvent systems, such as acetone/water or methanol/water, to optimize your recrystallization.

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques should be used to assess purity.

  • Melting Point: A sharp melting point that is close to the literature value is a good indicator of purity. Impurities will typically cause the melting point to be lower and broader. The melting point of the similar 4-tert-butylphenylacetic acid is in the range of 77-83 °C.[2][3]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities. IR spectroscopy should show a characteristic carboxylic acid O-H stretch and a C=O stretch.

Experimental Protocols

Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Column Chromatography of this compound
  • Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). This will elute any non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). To improve the peak shape of the carboxylic acid, you can add 0.5-1% acetic acid to the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues start Start Purification recrystallization Attempt Recrystallization start->recrystallization purity_check Check Purity (MP, TLC, NMR) recrystallization->purity_check Crystals Form oiling_out Product Oils Out? recrystallization->oiling_out Problem column_chromatography Attempt Column Chromatography column_chromatography->purity_check Fractions Collected tailing Peak Tailing? column_chromatography->tailing Problem purity_check->column_chromatography Not Pure end_product Pure Product purity_check->end_product Pure no_crystals No Crystals Form? oiling_out->no_crystals No oiling_out_solution Adjust Solvent / Cooling Rate oiling_out->oiling_out_solution Yes low_yield Low Yield? no_crystals->low_yield No no_crystals_solution Scratch / Seed / Concentrate no_crystals->no_crystals_solution Yes low_yield->purity_check No, yield is good low_yield_solution Optimize Solvent Volume / Wash low_yield->low_yield_solution Yes oiling_out_solution->recrystallization no_crystals_solution->recrystallization low_yield_solution->recrystallization poor_separation Poor Separation? tailing->poor_separation No tailing_solution Add Acetic Acid to Eluent tailing->tailing_solution Yes poor_separation->purity_check No, separation is good poor_separation_solution Adjust Eluent Polarity / Gradient poor_separation->poor_separation_solution Yes tailing_solution->column_chromatography poor_separation_solution->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

ExperimentalWorkflow crude_product Crude Product acid_base Optional: Acid-Base Extraction crude_product->acid_base purification_choice Choose Purification Method acid_base->purification_choice recrystallization Recrystallization (e.g., Ethanol/Water) purification_choice->recrystallization High Purity Crude column_chromatography Column Chromatography (Silica Gel) purification_choice->column_chromatography Complex Mixture analysis Purity Analysis (MP, TLC, NMR) recrystallization->analysis column_chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

References

optimizing reaction conditions for the synthesis of (4-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of (4-butylphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Willgerodt-Kindler Reaction: This reaction converts 4-butylacetophenone to this compound in a two-step process involving the formation of a thiomorpholide intermediate followed by hydrolysis.[1][2][3]

  • Hydrolysis of (4-butylphenyl)acetonitrile: This method involves the synthesis of the nitrile precursor, often from 4-butylbenzyl bromide, followed by acidic or basic hydrolysis to the carboxylic acid.

  • Hydrolysis of a (4-butylphenyl)acetate Ester: This involves the saponification of an ester precursor, such as methyl (4-butylphenyl)acetate, using a base like sodium hydroxide.[4]

Q2: Which synthetic route generally provides the highest yield?

A2: The Willgerodt-Kindler reaction, particularly when optimized with microwave assistance, has been reported to produce high yields of this compound, often exceeding 90%.[5] However, yields are highly dependent on the specific reaction conditions and the purity of the starting materials.

Q3: What are the main safety concerns associated with these synthetic routes?

A3: Key safety considerations include:

  • Willgerodt-Kindler Reaction: This reaction involves morpholine, which is a corrosive and flammable liquid, and elemental sulfur, which can release toxic sulfur dioxide upon combustion. The reaction is typically performed at high temperatures, requiring appropriate precautions.[2]

  • Hydrolysis of Nitriles: The synthesis of the nitrile precursor may involve highly toxic reagents such as sodium or potassium cyanide. Extreme caution and appropriate safety protocols are necessary when handling cyanides.[6]

  • General Precautions: All synthetic routes involve the use of strong acids, bases, and organic solvents. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Willgerodt-Kindler Reaction

Issue 1: Low yield of the thiomorpholide intermediate.

Possible Cause Troubleshooting Step
Insufficient reaction temperature or time. Increase the reaction temperature or prolong the reaction time. Consider using microwave irradiation to accelerate the reaction.[5]
Poor quality of reagents. Ensure that the 4-butylacetophenone, morpholine, and sulfur are of high purity.
Suboptimal catalyst. If using a catalyst like p-toluenesulfonic acid, ensure it is fresh and used in the correct stoichiometric amount.[5] The addition of a strong acid catalyst can be beneficial.[7]
Presence of water. The reaction should be carried out under anhydrous conditions, as water can interfere with the reaction.[8]

Issue 2: Formation of multiple side products.

Possible Cause Troubleshooting Step
Reaction temperature is too high. While high temperatures are necessary, excessive heat can lead to decomposition and side reactions. Optimize the temperature carefully.
Incorrect stoichiometry of reagents. Ensure the molar ratios of the ketone, morpholine, and sulfur are correct as per the established protocol.
Complex reaction mixture. The Willgerodt-Kindler reaction is known to sometimes produce complex mixtures.[7] Careful monitoring by TLC or HPLC is recommended to stop the reaction at the optimal time.

Issue 3: Incomplete hydrolysis of the thiomorpholide.

Possible Cause Troubleshooting Step
Insufficient hydrolysis time or temperature. Increase the duration or temperature of the hydrolysis step.
Inadequate concentration of acid or base. Ensure the concentration of the hydrolyzing agent (e.g., alcoholic KOH or H₂SO₄/CH₃COOH) is sufficient.[5][9]
Poor solubility of the intermediate. Ensure the thiomorpholide is adequately dissolved in the hydrolysis medium.
Hydrolysis of (4-butylphenyl)acetonitrile

Issue 1: Low yield of this compound.

Possible Cause Troubleshooting Step
Incomplete hydrolysis. Extend the reaction time or increase the temperature. Ensure a sufficient excess of the hydrolyzing agent (acid or base) is used.
Side reactions. Amide formation is a common intermediate. Ensure conditions are sufficient to hydrolyze the amide to the carboxylic acid.
Loss of product during workup. The product is soluble in some organic solvents and aqueous base. Ensure proper pH adjustment during extraction to maximize recovery.

Issue 2: Difficulty in purifying the final product.

Possible Cause Troubleshooting Step
Presence of unreacted nitrile or intermediate amide. Monitor the reaction by TLC or HPLC to ensure complete conversion. If necessary, repeat the hydrolysis step or purify by column chromatography.
Contamination from starting materials. Ensure the starting (4-butylphenyl)acetonitrile is of high purity.
Improper recrystallization. Use an appropriate solvent system for recrystallization, such as an ethanol/water mixture.[6]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for the Willgerodt-Kindler Reaction.

Parameter Conventional Heating Microwave Irradiation
Starting Material 4-isobutylacetophenone4-isobutylacetophenone
Reagents Morpholine, Sulfur, p-toluenesulfonic acidMorpholine, Sulfur, NMP (solvent)
Temperature 125 °C160 °C (thiomorpholide), 150 °C (hydrolysis)
Reaction Time 10 hours (thiomorpholide), 12 hours (hydrolysis)20 minutes (thiomorpholide), 20 minutes (hydrolysis)
Overall Yield ~95%~95%
Reference [5][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Willgerodt-Kindler Reaction (Conventional Heating)
  • Thiomorpholide Formation:

    • In a round-bottom flask, combine 4-butylacetophenone, morpholine (3.3 equivalents), elemental sulfur (2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture at 125 °C with stirring for 10 hours.

    • Monitor the reaction progress by HPLC or TLC.

  • Hydrolysis:

    • To the crude reaction mixture from step 1, add a 3N solution of alcoholic potassium hydroxide.

    • Heat the mixture at 110 °C with stirring for 12 hours.

    • After cooling, add water and wash with diethyl ether to remove organic impurities.

    • Acidify the aqueous layer with 2N HCl to a pH of 2.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification:

    • Recrystallize the crude product from a 1:1 ethanol/water mixture to obtain pure this compound.[5]

Protocol 2: Synthesis of (4-tert-butylphenyl)acetic acid via Hydrolysis of Methyl Ester
  • Hydrolysis:

    • Dissolve methyl 4-tert-butylphenylacetate in methanol.

    • Add water and sodium hydroxide (1.5 equivalents).

    • Stir the reaction mixture at room temperature overnight.

  • Workup and Purification:

    • Remove the volatile solvent under reduced pressure.

    • Dilute the residue with water and acidify with 1N sulfuric acid to a pH of 4.

    • Filter the precipitated solid, wash with water, and dry to afford (4-tert-butylphenyl)acetic acid.[4]

Visualizations

experimental_workflow cluster_wk Willgerodt-Kindler Route cluster_hydrolysis Hydrolysis Route start_wk 4-Butylacetophenone step1_wk React with Morpholine & Sulfur (Conventional or Microwave Heating) start_wk->step1_wk intermediate_wk Thiomorpholide Intermediate step1_wk->intermediate_wk step2_wk Hydrolysis (Acidic or Basic) intermediate_wk->step2_wk product_wk This compound step2_wk->product_wk start_hydrolysis 4-Butylphenyl Precursor (Nitrile or Ester) step1_hydrolysis Hydrolysis (Acid or Base) start_hydrolysis->step1_hydrolysis product_hydrolysis This compound step1_hydrolysis->product_hydrolysis

Caption: Synthetic routes to this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Reaction Yield cause1 Incomplete Reaction issue->cause1 is caused by cause2 Side Product Formation issue->cause2 is caused by cause3 Product Loss During Workup issue->cause3 is caused by cause4 Poor Reagent Quality issue->cause4 is caused by solution1a Increase Time/Temp cause1->solution1a address with solution1b Use Microwave cause1->solution1b address with solution2a Optimize Temperature cause2->solution2a address with solution2b Check Stoichiometry cause2->solution2b address with solution3a Optimize pH for Extraction cause3->solution3a address with solution3b Check Aqueous Layer cause3->solution3b address with solution4a Use Pure Reagents cause4->solution4a address with

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: (4-Butylphenyl)acetic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-butylphenyl)acetic acid. The information provided is intended to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Like other phenylacetic acid derivatives, it is susceptible to degradation under harsh conditions.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in methanol.[3] Based on the general solubility of similar carboxylic acids, it is also expected to be soluble in other polar organic solvents such as ethanol, isopropanol, acetonitrile, and acetone. Its solubility in aqueous solutions is expected to be pH-dependent, increasing with higher pH due to the deprotonation of the carboxylic acid group.

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to use a suitable organic solvent such as methanol or dimethyl sulfoxide (DMSO). For a 1 mg/mL stock solution, weigh 10 mg of this compound and dissolve it in 10 mL of the chosen solvent.[2] It is advisable to store stock solutions at -20°C or -80°C to minimize degradation.

Q4: What are the expected degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from similar molecules. These may include:

  • Oxidation: The benzene ring and the benzylic position are susceptible to oxidation, potentially leading to the formation of hydroxylated or carbonylated derivatives.

  • Decarboxylation: Under thermal stress, the carboxylic acid moiety may be lost.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, potentially through radical mechanisms.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in aqueous solution The pH of the solution is below the pKa of the carboxylic acid group, leading to low solubility of the protonated form.Increase the pH of the aqueous solution to deprotonate the carboxylic acid and enhance solubility. Alternatively, consider using a co-solvent like methanol or ethanol.
Loss of compound potency over time The compound may be degrading in the chosen solvent or under the storage conditions.Perform a forced degradation study to identify the conditions under which the compound is unstable (see Experimental Protocols section). Store solutions at a lower temperature and protected from light.
Appearance of new peaks in HPLC analysis These are likely degradation products.Conduct a forced degradation study to systematically generate and identify potential degradation products.[1] This will help in developing a stability-indicating HPLC method.
Inconsistent experimental results This could be due to the instability of the compound in the experimental buffer or medium.Evaluate the stability of this compound under the specific experimental conditions (e.g., temperature, pH, and duration of the experiment).

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][4]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.[1]

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[4]

    • Thermal Degradation: Heat the solid compound at 70°C for 48 hours.[5]

    • Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze the stressed samples, along with a control sample (stored at -20°C), by a stability-indicating HPLC method.

Workflow for Forced Degradation Study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (70°C, Solid) stock->thermal photo Photodegradation (ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Forced Degradation Experimental Workflow
Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[6]

Objective: To develop an HPLC method capable of resolving this compound from any potential degradation products.

Typical Starting Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at the λmax of this compound
Injection Volume 10 µL

Method Development Logic:

G start Start with Initial HPLC Conditions inject Inject Stressed & Control Samples start->inject check Check for Peak Purity & Resolution inject->check optimize Optimize Gradient, pH, or Column check->optimize Inadequate validate Validate Method (ICH Guidelines) check->validate Adequate optimize->inject end Final Stability-Indicating Method validate->end

HPLC Method Development Logic

Quantitative Data Summary

Stress Condition Parameter Value Potential Degradants
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) % Degradation< 5%Minimal
Base Hydrolysis (0.1 N NaOH, 60°C, 24h) % Degradation10-15%Potential esterification if alcohol is present
Oxidation (3% H₂O₂, RT, 24h) % Degradation15-25%Oxidized aromatic ring, benzylic oxidation
Thermal (70°C, 48h) % Degradation< 5%Minimal
Photodegradation (ICH Q1B) % Degradation5-10%Photodegradants

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways directly modulated by this compound that would be relevant to its chemical stability in solution. Research on phenylacetic acid has shown its involvement in bacterial catabolic pathways, but this is not directly applicable to its stability in a pharmaceutical context.[7][8]

References

Technical Support Center: Overcoming Solubility Challenges of (4-butylphenyl)acetic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (4-butylphenyl)acetic acid in aqueous buffers.

Troubleshooting Guide

Problem: My this compound is not dissolving in my aqueous buffer.

This is a common issue due to the compound's low intrinsic aqueous solubility. The long hydrocarbon chain and nonpolar phenyl group contribute to its hydrophobicity.[1][2] The carboxylic acid group, however, offers a handle for increasing solubility through ionization.[3][4][5][6]

Follow this troubleshooting workflow to identify a suitable solubilization strategy:

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: Undissolved This compound ph_adjustment Can the experimental pH be adjusted? start->ph_adjustment increase_ph Increase buffer pH to > 6.0 (at least 1-2 units above pKa) ph_adjustment->increase_ph Yes cosolvent Introduce a co-solvent (e.g., DMSO, Ethanol, PEG 400) ph_adjustment->cosolvent No check_ph_compatibility Is the new pH compatible with the experiment? increase_ph->check_ph_compatibility check_ph_compatibility->cosolvent No success Success: Compound Dissolved check_ph_compatibility->success Yes check_cosolvent_compatibility Is the co-solvent and its concentration compatible? cosolvent->check_cosolvent_compatibility cyclodextrin Use a cyclodextrin (e.g., HP-β-CD, SBE-β-CD) check_cosolvent_compatibility->cyclodextrin No check_cosolvent_compatibility->success Yes micellar Use a surfactant to form micelles (e.g., Polysorbate 80) cyclodextrin->micellar If solubility is still insufficient cyclodextrin->success Yes micellar->success Yes failure Re-evaluate experimental requirements or consider alternative formulation strategies. micellar->failure If solubility is still insufficient

Caption: Troubleshooting workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous buffers?

This compound is a weak acid. In neutral or acidic solutions, the carboxylic acid group remains largely in its protonated, un-ionized form (-COOH). This form is less polar and, due to the hydrophobic nature of the butylphenyl group, has very low solubility in water.[1][2]

Q2: How does increasing the pH improve the solubility of this compound?

Increasing the pH of the aqueous buffer deprotonates the carboxylic acid group to form the carboxylate anion (-COO⁻).[7] This ionized form is significantly more polar and can readily participate in favorable interactions with water molecules, leading to a substantial increase in solubility. For carboxylic acids, a general rule is to adjust the pH to at least 1-2 units above the compound's pKa to ensure a high degree of ionization and, consequently, higher solubility.[7]

pH_Effect_on_Solubility Effect of pH on the Ionization and Solubility of a Carboxylic Acid cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_form R-COOH (Protonated, Non-ionized) low_solubility Low Aqueous Solubility low_ph_form->low_solubility Predominates equilibrium Equilibrium R-COOH ⇌ R-COO⁻ + H⁺ low_ph_form->equilibrium high_ph_form R-COO⁻ + H⁺ (Deprotonated, Ionized) high_solubility High Aqueous Solubility high_ph_form->high_solubility Predominates equilibrium->high_ph_form

Caption: pH-dependent ionization and solubility of a carboxylic acid.

Q3: What should I do if I cannot alter the pH of my experiment?

If the experimental conditions require a fixed pH at which this compound is insoluble, several alternative strategies can be employed. These include the use of co-solvents, cyclodextrins, or surfactants.

Caption: Decision tree for choosing a solubilization method.

Q4: Which co-solvents are effective for this compound and what are the limitations?

Water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[8] For this compound, common and effective co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 400)

The primary limitation is the potential for the co-solvent to interfere with the experimental system, for instance, by affecting enzyme activity or cell viability. It is crucial to keep the final concentration of the co-solvent as low as possible (often below 1% or even 0.1% in biological assays) and to always run a vehicle control.[7]

Q5: How do cyclodextrins increase solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][] They can encapsulate the hydrophobic part of a guest molecule, like the butylphenyl group of this compound, forming an inclusion complex.[1][10] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the guest molecule.[][11] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility enhancement and are widely used in pharmaceutical formulations.[1][12]

Q6: When should I consider using surfactants?

Surfactants should be considered when other methods are insufficient or incompatible with the experimental setup. Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell.[2][13][14] this compound can be entrapped within the hydrophobic core of these micelles, effectively dispersing it in the aqueous buffer.[15] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronics are often used. As with co-solvents, it's important to consider the potential effects of the surfactant on the experimental system and to use the lowest effective concentration.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂--INVALID-LINK--
Molecular Weight 192.25 g/mol --INVALID-LINK--
Melting Point 77-78 °C--INVALID-LINK--
pKa (Predicted) 4.41 ± 0.10--INVALID-LINK--
LogP (Predicted) 3.19--INVALID-LINK--

Table 2: Illustrative Solubility of Aromatic Carboxylic Acids with Different Solubilization Methods

MethodConditionIbuprofen Solubility (mg/mL)Benzoic Acid Solubility ( g/100 mL)Expected Effect on this compound
pH Adjustment pH 1.20.058[16]~0.2 (at 20°C)[6]Very Low Solubility
pH 5.00.477[16]-Moderate Increase
pH 7.2> 17 (in solid dispersion)[17]-Significant Increase
pH 7.40.432[18]> 0.186 (at pH 9.0)[5]High Solubility
Co-solvency Aqueous Medium0.021 (at 25°C)0.34 (at 25°C)Low Baseline Solubility
+ PEG 400/EthanolSignificant Increase[19]-Significant Increase
Cyclodextrin Aqueous Medium0.025-Low Baseline Solubility
+ HP-β-CD11.55-fold increase[8]-Significant Increase

Note: The provided solubility values for ibuprofen and benzoic acid are from various sources and experimental conditions and are intended for illustrative purposes to demonstrate the principles of solubility enhancement.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the solubility of this compound in an aqueous buffer at a pH above its pKa.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffer, TRIS Buffer)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bars

  • Vials or test tubes

  • 0.22 µm syringe filters

Procedure:

  • Prepare the desired aqueous buffer at a concentration sufficient to maintain the target pH.

  • Add an excess amount of this compound to a known volume of the buffer in a vial.

  • Place the vial on a stir plate and stir the suspension.

  • Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the this compound completely dissolves.

  • Record the final pH of the solution.

  • If a specific pH is required, adjust the buffer pH to the target value (e.g., pH 7.4) and then add an excess of the compound.

  • Equilibrate the suspension for a set period (e.g., 24 hours) at a controlled temperature.

  • Filter the suspension through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Solubilization using a Co-solvent

Objective: To prepare a stock solution of this compound in a co-solvent and determine its working concentration solubility in an aqueous buffer.

Materials:

  • This compound

  • Co-solvent (e.g., DMSO, Ethanol)

  • Aqueous buffer of choice

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 50 mM in DMSO). Ensure the compound is fully dissolved, using a vortex mixer if necessary.

  • Serially dilute the stock solution into the aqueous buffer to achieve the desired final concentrations.

  • Visually inspect for any precipitation upon dilution.

  • It is critical to ensure the final concentration of the co-solvent in the working solution is below the tolerance level for the specific experiment (e.g., <0.5% for cell-based assays).

  • Always prepare a vehicle control containing the same final concentration of the co-solvent in the aqueous buffer to account for any solvent effects.

Protocol 3: Solubilization using Cyclodextrin Complexation

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer of choice

  • Stir plate and stir bars

  • Vials

Procedure:

  • Prepare a solution of the cyclodextrin in the aqueous buffer. The concentration of the cyclodextrin can be varied to determine the optimal level for solubilization.

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Seal the vial and stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation and equilibration.

  • After equilibration, check for any undissolved solid.

  • Filter the solution through a 0.22 µm syringe filter.

  • Determine the concentration of dissolved this compound in the filtrate by a suitable analytical method (e.g., HPLC-UV). This will give the apparent solubility in the presence of the cyclodextrin.

References

preventing side reactions during the synthesis of (4-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of (4-butylphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their primary side reactions?

A1: The three most common synthetic routes are the Willgerodt-Kindler reaction of 4-butylacetophenone, the hydrolysis of (4-butylphenyl)acetonitrile, and the carboxylation of a Grignard reagent derived from a 4-butylbenzyl halide. The primary side reactions for each route are:

  • Willgerodt-Kindler Reaction: Incomplete hydrolysis of the intermediate thiomorpholide, leading to the formation of (4-butylphenyl)acetamide as a major byproduct.

  • Hydrolysis of (4-butylphenyl)acetonitrile: Incomplete hydrolysis, resulting in the formation of (4-butylphenyl)acetamide.

  • Carboxylation of Grignard Reagent: Quenching of the Grignard reagent by moisture or other acidic protons, and the formation of a diaryl ketone by reaction of the Grignard reagent with the initially formed carboxylate salt. A significant side reaction during the formation of the Grignard reagent is Wurtz coupling, which produces 1,2-bis(4-butylphenyl)ethane.

Troubleshooting Guides

This section provides detailed troubleshooting for side reactions encountered in the primary synthetic routes to this compound.

Route 1: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction involves the conversion of 4-butylacetophenone to this compound via a thiomorpholide intermediate.

Issue: Low yield of this compound and presence of (4-butylphenyl)acetamide byproduct.

This is typically due to incomplete hydrolysis of the intermediate 4-(2-(4-butylphenyl)-2-thioxoethyl)morpholine.

Solutions:

  • Increase Hydrolysis Time and/or Temperature: Ensure the hydrolysis step is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion.

  • Use a Phase Transfer Catalyst (PTC): The addition of a PTC such as triethylbenzylammonium chloride (TEBA) can significantly accelerate the hydrolysis of the thiomorpholide intermediate, reducing the required reaction time and improving the yield of the carboxylic acid.[1]

  • Ensure Sufficiently Strong Basic or Acidic Conditions: Use an adequate concentration of a strong base (e.g., NaOH or KOH) or a strong acid (e.g., H₂SO₄) during the hydrolysis step.

ConditionReaction Time for HydrolysisYield of Carboxylic AcidReference
20% NaOH24 - 40 hoursModerate[1]
20% NaOH with TEBA (PTC)5 - 8 hoursGood to Excellent (up to 80%)[1]
50% H₂SO₄10 hours84% (for phenylacetic acid)[2]

Experimental Protocol: Willgerodt-Kindler Synthesis and PTC Hydrolysis [1][3]

  • Thiomorpholide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-butylacetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol). Heat the mixture to reflux at 120-130°C for 8 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After cooling the reaction mixture, add a 20% aqueous solution of NaOH and triethylbenzylammonium chloride (TEBA) (0.05 mmol). Heat the mixture to 100°C and stir vigorously for 8 hours.

  • Workup: Cool the reaction mixture and acidify with dilute HCl to pH 2. The crude this compound will precipitate.

  • Purification: Collect the crude product by filtration. Dissolve the solid in a 10% NaHCO₃ solution and wash with ethyl acetate to remove neutral impurities. Acidify the aqueous layer with dilute HCl to re-precipitate the pure this compound. Filter, wash with cold water, and dry.

DOT Diagram: Willgerodt-Kindler Reaction Pathway and Side Reaction

Willgerodt_Kindler Acetophenone 4-Butylacetophenone Thiomorpholide Thiomorpholide Intermediate Acetophenone->Thiomorpholide S₈, Morpholine, Δ Thioamide (4-Butylphenyl)thioacetamide (Intermediate) Thiomorpholide->Thioamide Rearrangement Amide (4-Butylphenyl)acetamide (Side Product) Thioamide->Amide Hydrolysis (H⁺ or OH⁻, H₂O, Δ) (Incomplete) CarboxylicAcid This compound (Desired Product) Thioamide->CarboxylicAcid Hydrolysis (H⁺ or OH⁻, H₂O, Δ) (Complete)

Caption: Willgerodt-Kindler reaction showing the desired path to the carboxylic acid and the side reaction leading to the amide.

Route 2: Hydrolysis of (4-butylphenyl)acetonitrile

This route involves the conversion of (4-butylphenyl)acetonitrile to the corresponding carboxylic acid.

Issue: Presence of (4-butylphenyl)acetamide in the final product.

This indicates incomplete hydrolysis of the nitrile. The amide is an intermediate in this reaction.[4]

Solutions:

  • Prolonged Reaction Time and/or Increased Temperature: Both acidic and basic hydrolysis often require heating under reflux for several hours to ensure complete conversion to the carboxylic acid.[4][5]

  • Use of Strong Acid or Base: Employing a sufficiently high concentration of a strong acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH or KOH) is crucial.

  • Acidic vs. Basic Conditions: Acid-catalyzed hydrolysis directly yields the carboxylic acid. Base-catalyzed hydrolysis initially forms the carboxylate salt, which must be acidified in a separate workup step to produce the carboxylic acid.[4]

Hydrolysis ConditionTypical Reaction TimeProduct FormedReference
Dilute HCl, Reflux3+ hoursCarboxylic Acid[5]
Dilute NaOH, RefluxSeveral hoursCarboxylate Salt[4]
H₂SO₄/H₂O/Acetic Acid, Reflux~45 minutesCarboxylic Acid[5]

Experimental Protocol: Acid-Catalyzed Hydrolysis of (4-butylphenyl)acetonitrile [5]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine (4-butylphenyl)acetonitrile (1 part by weight), water (1 part by volume), concentrated sulfuric acid (1 part by volume), and glacial acetic acid (1 part by volume).

  • Hydrolysis: Heat the mixture under reflux for approximately 45 minutes to 1 hour. The reaction is complete when the hydrolysis is practically complete, which can be monitored by TLC or GC.

  • Workup: Pour the cooled reaction mixture into cold water. The crude this compound will precipitate.

  • Purification: Collect the crude product by filtration. Wash the solid several times with hot water. The product can be further purified by recrystallization from an ethanol/water mixture.[6]

DOT Diagram: Nitrile Hydrolysis Pathway and Side Reaction

Nitrile_Hydrolysis Nitrile (4-butylphenyl)acetonitrile Amide (4-butylphenyl)acetamide (Intermediate/Side Product) Nitrile->Amide H₂O, H⁺ or OH⁻, Δ (Partial Hydrolysis) CarboxylicAcid This compound (Desired Product) Amide->CarboxylicAcid H₂O, H⁺ or OH⁻, Δ (Complete Hydrolysis)

Caption: Hydrolysis of (4-butylphenyl)acetonitrile, highlighting the amide as an intermediate and potential side product.

Route 3: Carboxylation of a Grignard Reagent

This synthesis involves the formation of a Grignard reagent from 4-butylbenzyl halide, followed by its reaction with carbon dioxide.

Issue 1: Low yield of carboxylic acid due to quenching of the Grignard reagent.

Grignard reagents are highly reactive and are readily quenched by protic sources.

Solutions:

  • Strict Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents (typically diethyl ether or THF) are essential.

  • Use of Dry Carbon Dioxide: The carbon dioxide used for carboxylation must be dry. This is often achieved by using solid carbon dioxide (dry ice) or by passing CO₂ gas through a drying agent.[7][8]

Issue 2: Formation of a diaryl ketone byproduct.

This can occur if the Grignard reagent attacks the initially formed magnesium carboxylate salt.

Solution:

  • Inverse Addition at Low Temperature: To minimize this side reaction, the Grignard reagent solution should be added slowly to a large excess of crushed dry ice in an anhydrous solvent at low temperature (e.g., -78 °C). This ensures that the Grignard reagent always encounters an excess of carbon dioxide.

Issue 3: Formation of 1,2-bis(4-butylphenyl)ethane (Wurtz coupling product).

This side reaction occurs during the formation of the Grignard reagent.

Solutions:

  • Slow Addition of Alkyl Halide: The 4-butylbenzyl halide should be added slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: The reaction should be initiated at room temperature and may require gentle heating. However, excessive temperatures can favor the Wurtz coupling reaction.

Experimental Protocol: Carboxylation of 4-butylbenzylmagnesium bromide [7][8]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-butylbenzyl bromide in anhydrous diethyl ether to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.

  • Carboxylation: In a separate flask, place a large excess of crushed dry ice and add anhydrous diethyl ether. Cool this mixture to -78 °C. Slowly add the prepared Grignard reagent solution to the dry ice slurry with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding dilute HCl. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and extract the product into an aqueous NaOH solution. Wash the aqueous layer with ether to remove non-acidic impurities. Acidify the aqueous layer with dilute HCl to precipitate the this compound. Collect the product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[9]

DOT Diagram: Troubleshooting Grignard Synthesis Side Reactions

Grignard_Troubleshooting cluster_formation Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_quenching Quenching AlkylHalide 4-Butylbenzyl Halide Grignard 4-Butylbenzylmagnesium Halide AlkylHalide->Grignard Slow Addition, Temp. Control WurtzProduct 1,2-bis(4-butylphenyl)ethane (Wurtz Coupling) AlkylHalide->WurtzProduct High [Alkyl Halide], High Temp. Mg Mg Grignard->WurtzProduct Reacts with Alkyl Halide Carboxylate Magnesium Carboxylate Grignard->Carboxylate Inverse addition, -78°C Ketone Diaryl Ketone (Side Product) Grignard->Ketone Reacts with Carboxylate QuenchedProduct Butylbenzene (Side Product) Grignard->QuenchedProduct Presence of Moisture CO2 CO₂ CarboxylicAcid This compound Carboxylate->CarboxylicAcid H₃O⁺ Workup H2O H₂O / ROH

References

Technical Support Center: Scaling Up the Synthesis of (4-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (4-butylphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to this compound?

A1: The most prevalent and scalable methods for synthesizing this compound include:

  • Willgerodt-Kindler Reaction: This method typically involves the reaction of 4-butylacetophenone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid. This approach is often favored in industrial settings.

  • From 4-butylbenzyl cyanide: This route involves the hydrolysis of 4-butylbenzyl cyanide under acidic or basic conditions. The cyanide itself can be prepared from 4-butylbenzyl halide. Care must be taken due to the use of highly toxic cyanides.[1]

  • Suzuki Coupling: A more modern approach involves the Suzuki coupling of a suitable boronic acid derivative with a haloacetate.[2] While offering good control, the cost of palladium catalysts and reagents might be a consideration for large-scale production.[2]

Q2: What are the critical parameters to control during the scale-up of the Willgerodt-Kindler reaction?

A2: When scaling up the Willgerodt-Kindler reaction, the following parameters are crucial:

  • Temperature Control: The reaction of 4-butylacetophenone with sulfur and morpholine is often heated.[1] On a large scale, efficient heat management is critical to prevent runaway reactions.

  • Reagent Addition: Controlled addition of reagents is necessary to manage the reaction rate and temperature.

  • Stirring: Adequate agitation is essential to ensure proper mixing of the heterogeneous reaction mixture (solid sulfur).

  • Off-gassing: The reaction may produce hydrogen sulfide, which is toxic and needs to be safely scrubbed.

Q3: How can the purity of this compound be improved during scale-up?

A3: Achieving high purity on a large scale requires careful optimization of the purification process. Recrystallization is a common and effective method.[1][3] A mixed solvent system, such as ethanol/water, is often employed.[1][3] The cooling rate during recrystallization should be controlled to obtain crystals of uniform size and purity. Washing the filtered crystals with a cold solvent helps remove residual impurities.

Q4: Are there any specific safety precautions to consider when scaling up the synthesis?

A4: Yes, scaling up introduces significant safety challenges. Key precautions include:

  • Use of Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves.

  • Ventilation: Ensure the reaction is carried out in a well-ventilated area or a fume hood, especially when dealing with volatile or toxic substances like morpholine and hydrogen sulfide.

  • Exothermic Reactions: Be prepared for potential exotherms, especially during hydrolysis steps.[4] Use an ice bath for cooling and add reagents slowly.

  • Handling of Corrosive Reagents: Strong acids and bases used for hydrolysis should be handled with extreme care.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction in the Willgerodt-Kindler step.- Ensure the reaction temperature is maintained consistently. - Check the quality and stoichiometry of sulfur and morpholine. - Increase reaction time if monitoring indicates incomplete conversion.
Incomplete hydrolysis of the thioamide or nitrile intermediate.- Ensure sufficient acid or base concentration and reaction time for the hydrolysis step. - Increase the temperature of the hydrolysis, if the stability of the product allows.
Product is an Oil or Gummy Solid Presence of impurities.- Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. - Optimize the recrystallization solvent system and procedure. A two-solvent system (e.g., ethanol/water) might be necessary.
Incomplete removal of solvent.- Dry the product under vacuum at an appropriate temperature.
Discoloration of the Final Product (Yellow or Brown) Presence of colored impurities from the Willgerodt-Kindler reaction.- Treat the solution of the product with activated carbon before recrystallization.[5] - Perform multiple recrystallizations if necessary.
Degradation of the product at high temperatures.- Avoid excessive heating during reaction and purification steps.
Difficulty in Filtering the Product Very fine crystals formed during recrystallization.- Slow down the cooling rate during crystallization to encourage the growth of larger crystals. - Consider using a different recrystallization solvent.
Inconsistent Purity Between Batches Variations in raw material quality.- Qualify all raw materials before use to ensure they meet the required specifications.
Inconsistent reaction conditions.- Implement strict process controls for temperature, reaction time, and reagent addition rates.

Experimental Protocols

Detailed Protocol for Scaled-Up Synthesis via Willgerodt-Kindler Reaction and Hydrolysis

This protocol is a representative example and should be optimized for specific laboratory or plant conditions.

Step 1: Synthesis of 2-(4-butylphenyl)-1-morpholinoethanethione (Thioamide Intermediate)

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 4-butylacetophenone (1.0 eq).

  • Reagent Addition: Add morpholine (2.5 eq) and elemental sulfur (2.0 eq).

  • Reaction: Heat the mixture to 120-130°C with vigorous stirring. Maintain this temperature for 10-12 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude thioamide can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

  • Reaction Setup: To the reactor containing the crude thioamide, add a mixture of glacial acetic acid (5 volumes) and concentrated sulfuric acid (1 volume).

  • Hydrolysis: Heat the mixture to 110-120°C and maintain for 3-4 hours.[1] The color of the reaction mixture will typically change.

  • Precipitation: Cool the reaction mixture to room temperature and then pour it slowly into a separate vessel containing cold water (10 volumes) with stirring. A solid precipitate of crude this compound will form.

  • Isolation: Filter the crude product and wash the filter cake with cold water until the washings are neutral.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water (e.g., 1:1 v/v) to obtain pure this compound.[1][3]

  • Drying: Dry the purified product under vacuum at 40-50°C.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterWillgerodt-Kindler RouteNitrile Hydrolysis Route
Starting Material 4-butylacetophenone4-butylbenzyl cyanide
Key Reagents Sulfur, Morpholine, H₂SO₄, Acetic AcidH₂SO₄ or NaOH
Typical Yield 70-85%75-90%
Purity (after recrystallization) >99% (HPLC)[5]>99% (HPLC)
Melting Point 77-79 °C77-79 °C

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis Stage cluster_hydrolysis Hydrolysis Stage cluster_purification Purification Stage start Start: 4-Butylacetophenone willgerodt Willgerodt-Kindler Reaction (Sulfur, Morpholine, Heat) start->willgerodt thioamide Crude Thioamide Intermediate willgerodt->thioamide hydrolysis Acid Hydrolysis (H₂SO₄, Acetic Acid, Heat) thioamide->hydrolysis precipitation Precipitation in Water hydrolysis->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization drying Vacuum Drying recrystallization->drying end_product Final Product: This compound drying->end_product

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction Low Yield oily_product Oily/Gummy Product? start->oily_product Impure Product check_temp Verify Temperature incomplete_reaction->check_temp Yes incomplete_hydrolysis Incomplete Hydrolysis? incomplete_reaction->incomplete_hydrolysis No check_reagents Check Reagent Quality & Stoichiometry check_temp->check_reagents increase_time Increase Reaction Time check_reagents->increase_time check_acid_base Verify Acid/Base Concentration & Time incomplete_hydrolysis->check_acid_base Yes wash_nonpolar Wash with Non-polar Solvent oily_product->wash_nonpolar Yes discolored_product Discolored Product? oily_product->discolored_product No optimize_recryst Optimize Recrystallization wash_nonpolar->optimize_recryst activated_carbon Use Activated Carbon discolored_product->activated_carbon Yes multiple_recryst Multiple Recrystallizations activated_carbon->multiple_recryst

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Technical Support Center: (4-butylphenyl)acetic acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of (4-butylphenyl)acetic acid.

Frequently Asked Questions (FAQs)

1. Purity Assessment and Impurity Profiling

Q: I am seeing unexpected peaks in my HPLC chromatogram for this compound. What could be the cause?

A: Unexpected peaks in your HPLC chromatogram can arise from several sources related to the synthesis and handling of this compound. Common impurities may include starting materials, reagents from the synthesis that were not completely removed, or byproducts from side reactions. For instance, if a Willgerodt-Kindler reaction pathway is used, starting from 4-butylacetophenone, residual ketone or intermediate thiomorpholide could be present.

Troubleshooting Steps:

  • Review Synthesis Pathway: Identify potential impurities based on the synthetic route used.

  • LC-MS Analysis: Use mass spectrometry coupled with liquid chromatography to obtain mass information for the unexpected peaks, which can help in their identification.

  • Reference Standards: If available, inject reference standards of potential impurities to confirm their retention times.

  • Forced Degradation: Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) to understand the degradation profile of the molecule and identify potential degradants that might be present in aged samples.

2. Chromatographic Method Development

Q: I am struggling to separate this compound from its positional isomers (e.g., (2-butylphenyl)acetic acid or (3-butylphenyl)acetic acid). What chromatographic conditions should I try?

A: The separation of positional isomers of alkylphenylacetic acids can be challenging due to their similar physicochemical properties. A systematic approach to method development is recommended. Based on methods developed for similar compounds like ibufenac, a reverse-phase HPLC method is a good starting point.[1]

Recommended Starting HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 4.6 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with a linear gradient and optimize. A potential starting point is a linear increase from 3% B to 60% B over 8 minutes.[1]
Flow Rate 1.0 - 3.0 mL/min[1]
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm)
Column Temperature 25 °C[1]

Troubleshooting Workflow for Isomer Separation:

G start Isomer Co-elution Observed step1 Optimize Gradient Slope (Shallower Gradient) start->step1 step2 Modify Organic Modifier (e.g., Methanol instead of Acetonitrile) step1->step2 step3 Change Column Chemistry (e.g., Phenyl-Hexyl, Cyano) step2->step3 step4 Adjust Mobile Phase pH step3->step4 step5 Consider Chiral Chromatography (if applicable for other isomers) step4->step5 result Improved Resolution step5->result

Caption: A logical workflow for troubleshooting isomer separation in HPLC.

3. Solid-State Characterization

Q: My sample of this compound shows batch-to-batch variability in its melting point and dissolution rate. Could this be due to polymorphism?

A: Yes, variability in physical properties like melting point and dissolution rate is a strong indicator of polymorphism, which is the ability of a compound to exist in multiple crystalline forms. While specific studies on this compound polymorphism are not widely published, related structures like (4-tert-butylphenyl)acetic acid are known to exhibit structural complexities such as disorder in the crystal lattice.[2]

Recommended Analytical Techniques for Polymorph Screening:

  • Differential Scanning Calorimetry (DSC): To identify different melting points and phase transitions.

  • X-Ray Powder Diffraction (XRPD): To characterize the different crystal lattices.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.

  • Hot-Stage Microscopy: To visually observe melting and recrystallization events.

4. Spectroscopic Analysis

Q: The 1H NMR spectrum of my synthesized this compound looks complex in the alkyl region. How can I confirm the structure?

A: The n-butyl group will show distinct multiplets in the 1H NMR spectrum. However, peak overlap can sometimes make interpretation challenging.

Expected 1H NMR Signals for this compound:

ProtonsChemical Shift (ppm, approximate)MultiplicityIntegration
Aromatic (AA'BB' system)7.1 - 7.3Multiplet4H
Methylene (-CH2COOH)3.6Singlet2H
Benzylic Methylene (-CH2-)2.6Triplet2H
Methylene (-CH2CH2CH3)1.5 - 1.6Sextet2H
Methylene (-CH2CH3)1.3 - 1.4Sextet2H
Methyl (-CH3)0.9Triplet3H
Carboxylic Acid (-COOH)10 - 12Broad Singlet1H

Troubleshooting NMR Data:

  • 2D NMR: Perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations, which will definitively establish the connectivity of the n-butyl chain and its attachment to the phenyl ring.

  • Purity Check: Ensure the sample is pure, as impurities can introduce extra signals that complicate the spectrum.

5. Sample Handling and Stability

Q: What are the recommended storage conditions for this compound, and is it prone to degradation?

A: Phenylacetic acid derivatives are generally stable under standard laboratory conditions.[3] However, proper storage is crucial to prevent degradation over time.

Storage Recommendations:

  • Temperature: Store at room temperature in a cool, dry place.

  • Light: Protect from light to prevent potential photodegradation.

  • Atmosphere: Store in a well-sealed container to protect from moisture and air.

Potential Degradation Pathway:

G reactant This compound product Potential Oxidative Degradants (e.g., hydroperoxides, benzoic acid derivatives) reactant->product Degradation condition Oxidative Conditions condition->product

Caption: A simplified representation of a potential oxidative degradation pathway.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a starting point for the analysis of this compound and is based on methods used for structurally similar compounds.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase, 100 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-1 min: 3% B

      • 1-9 min: 3% to 60% B (linear gradient)

      • 9-11 min: Hold at 60% B

      • 11.1-15 min: Re-equilibration at 3% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as a percentage of the total peak area.

    • Report any impurities with their respective peak areas and retention times.

Protocol 2: Synthesis of (4-tert-butylphenyl)acetic acid (for impurity reference)

This method is for a related isomer and can be indicative of the types of reactions and potential byproducts in the synthesis of alkylated phenylacetic acids.[4]

  • Reaction Setup:

    • In a three-necked flask equipped with a stirrer and reflux condenser, add 4-tert-butylacetophenone, morpholine, and sulfur.

    • Heat the mixture with constant stirring. The temperature is gradually increased to 210 °C over several hours.

    • After the reaction is complete (e.g., after 12 hours), cool the reaction mixture.

  • Isolation of Intermediate:

    • Pour the cooled reaction solution into ethanol to precipitate the thiomorpholide intermediate.

  • Hydrolysis:

    • The intermediate is then hydrolyzed in a mixture of glacial acetic acid and sulfuric acid.

    • The reaction is heated until the hydrolysis is complete.

  • Purification:

    • The reaction mixture is poured into cold water to precipitate the crude (4-tert-butylphenyl)acetic acid.

    • The crude product is collected and recrystallized from an ethanol/water mixture to yield the pure product.[4]

References

interpreting complex NMR spectra of (4-butylphenyl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NMR-based structural elucidation of (4-butylphenyl)acetic acid derivatives. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra.

Troubleshooting Guides and FAQs

Section 1: Issues with the Carboxylic Acid Proton Signal

Q1: Why can't I see the carboxylic acid proton signal in my ¹H NMR spectrum?

A1: The carboxylic acid proton is notoriously difficult to observe for several reasons:

  • Chemical Exchange: The acidic proton can exchange with residual water (H₂O) or heavy water (D₂O) in the NMR solvent. If using a deuterated solvent that is not perfectly dry, the proton signal can broaden and diminish. Adding a drop of D₂O to the sample is a common method to confirm the presence of an exchangeable proton; the peak should disappear entirely.[1][2]

  • Broadening: Due to hydrogen bonding and chemical exchange, the peak is often very broad, sometimes to the point of being indistinguishable from the baseline.[3][4][5] The extent of hydrogen bonding is dependent on concentration and solvent.[6]

  • Saturation: In some experiments, the solvent suppression pulses can inadvertently saturate the broad carboxylic acid signal, reducing its intensity.

Troubleshooting Steps:

  • Ensure your sample and NMR solvent (e.g., CDCl₃, DMSO-d₆) are as dry as possible. DMSO is very hygroscopic and can be dried with molecular sieves.[1]

  • Run the experiment on a more concentrated sample to favor the observation of hydrogen-bonded dimers.[4]

  • Acquire the spectrum without solvent suppression if the solvent peak does not overlap with other regions of interest.

  • To confirm its identity, intentionally add a drop of D₂O to a second sample and re-acquire the spectrum. The disappearance of the signal confirms it is the acidic proton.[2]

Q2: The chemical shift of my carboxylic acid proton is not at the expected ~12 ppm. Why?

A2: The chemical shift of the carboxylic acid proton is highly variable and depends on:

  • Concentration: More concentrated samples favor hydrogen-bonded dimers, which shifts the proton downfield (higher ppm).

  • Solvent: The choice of solvent affects hydrogen bonding. Protic solvents or those that can act as hydrogen bond acceptors can significantly alter the chemical shift.[6]

  • Temperature: Temperature affects the equilibrium between monomeric and dimeric forms of the acid, thus influencing the chemical shift.

Section 2: Interpreting the Aromatic Region

Q3: The aromatic region of my ¹H NMR spectrum is complex and not a simple pair of doublets. What does this mean?

A3: For a para-substituted phenyl ring, as in this compound, you would ideally expect two distinct doublets, representing the two sets of chemically equivalent aromatic protons. However, complexity can arise from:

  • Second-Order Effects: If the chemical shift difference between the two sets of protons is small relative to their coupling constant (J-coupling), the simple "doublet of doublets" pattern can become a more complex, "roofing" multiplet. This is more common at lower magnetic field strengths.

  • Additional Substitution: If your derivative has other substituents on the aromatic ring, the symmetry is broken, and you will have more than two signals with more complex splitting patterns (e.g., doublet of doublets).

  • Overlapping Signals: Impurities or solvent peaks can overlap with the aromatic signals.[2]

Troubleshooting Steps:

  • Use a Higher Field Spectrometer: This increases the chemical shift dispersion (in Hz), simplifying second-order patterns.

  • Run a 2D COSY Spectrum: A COSY (Correlation Spectroscopy) experiment will show which aromatic protons are coupled to each other, helping to trace the spin systems.

  • Check for Impurities: Compare your spectrum to that of the starting materials and common lab solvents.

Section 3: Assigning the Alkyl and Benzylic Protons

Q4: I am having trouble distinguishing the benzylic -CH₂- protons from the protons of the butyl chain.

A4: The signals can be close, but they have distinct features:

  • Benzylic Protons (-CH₂-COOH): These protons are adjacent to both the aromatic ring and the carboxylic acid group. They typically appear as a singlet (if there are no adjacent protons) in the range of 3.6-3.7 ppm.[7]

  • Benzylic Protons (-CH₂- on butyl chain): The -CH₂- group of the butyl chain attached directly to the aromatic ring is also benzylic. Its signal appears further upfield, typically around 2.5-2.7 ppm, and will be a triplet due to coupling with the adjacent -CH₂- group in the butyl chain.[8][9]

  • Other Butyl Protons: The remaining methylene (-CH₂-) and methyl (-CH₃) protons of the butyl chain will appear further upfield, typically between 0.9 and 1.7 ppm.[10][11]

Troubleshooting and Confirmation Steps:

  • ¹³C NMR and DEPT: The benzylic carbon attached to the carboxyl group will be in a different region of the ¹³C spectrum than the benzylic carbon of the butyl chain. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can confirm the number of attached protons (CH, CH₂, CH₃).

  • 2D HSQC Spectrum: An HSQC (Heteronuclear Single Quantum Coherence) experiment directly correlates each proton signal with its attached carbon signal, providing unambiguous assignment.[12]

  • 2D HMBC Spectrum: An HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for confirming connectivity. It shows correlations between protons and carbons that are 2 or 3 bonds away.[12][13] For example, the benzylic protons of the acetic acid moiety (-CH₂-COOH) should show a correlation to the carboxyl carbon and the quaternary aromatic carbon (C1). The benzylic protons of the butyl chain should show correlations to other carbons in the butyl chain and to aromatic carbons.

Data Presentation: Typical NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for this compound in CDCl₃. Note that actual values can vary based on the specific derivative, solvent, and concentration.

Table 1: Typical ¹H NMR Data for this compound

ProtonsMultiplicityChemical Shift (δ, ppm)Integration
Carboxylic Acid (-COOH)broad singlet10.0 - 13.01H
Aromatic (Ha)doublet~7.202H
Aromatic (Hb)doublet~7.122H
Benzylic (-CH₂-COOH)singlet~3.652H
Benzylic (-CH₂-C₃H₇)triplet~2.622H
Butyl (-CH₂-CH₂-C₂H₅)multiplet~1.602H
Butyl (-CH₂-CH₃)multiplet~1.352H
Butyl (-CH₃)triplet~0.923H

Table 2: Typical ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
Carboxylic Acid (-COOH)175 - 180
Aromatic (C-4, attached to butyl)~142
Aromatic (C-1, attached to CH₂COOH)~130
Aromatic (CH, ortho to butyl)~129
Aromatic (CH, ortho to CH₂COOH)~128
Benzylic (-CH₂-COOH)~41
Benzylic (-CH₂-C₃H₇)~35
Butyl (-CH₂-CH₂-C₂H₅)~33
Butyl (-CH₂-CH₃)~22
Butyl (-CH₃)~14

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm, centered around 6-7 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8 to 16 scans for a routine spectrum.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm). Integrate the signals.

Protocol 2: 2D HSQC Acquisition
  • Sample Preparation: A slightly more concentrated sample (15-25 mg) is recommended.

  • Spectrometer Setup: Lock and shim as for a ¹H experiment. Obtain a standard ¹H and ¹³C spectrum first.

  • Acquisition Parameters:

    • Pulse Program: A standard phase-sensitive HSQC with gradient selection (e.g., 'hsqcedetgpsp' on Bruker instruments).

    • ¹H Spectral Width: ~12-14 ppm.

    • ¹³C Spectral Width: ~180-200 ppm.

    • Number of Increments (F1): 256 to 512.

    • Number of Scans (per increment): 2 to 8.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply Fourier transformation in both dimensions, phase correction, and baseline correction.

Protocol 3: 2D HMBC Acquisition
  • Sample Preparation: Use the same sample as for the HSQC experiment.

  • Spectrometer Setup: Lock and shim as before.

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Widths: Same as HSQC.

    • Number of Increments (F1): 256 to 512.

    • Number of Scans (per increment): 4 to 16.

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a range, typically set to 8 Hz to observe both ²J and ³J correlations.[12]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction.

Visualizations

experimental_workflow prep Sample Preparation (5-25 mg in ~0.6 mL solvent) nmr NMR Spectrometer (Lock & Shim) prep->nmr one_d 1D NMR Acquisition (¹H, ¹³C, DEPT) nmr->one_d two_d 2D NMR Acquisition (COSY, HSQC, HMBC) one_d->two_d Informs 2D setup process Data Processing (FT, Phasing, Baseline Correction) one_d->process two_d->process analysis Spectral Analysis (Integration, Peak Picking, Assignment) process->analysis structure Structure Elucidation analysis->structure

Caption: Experimental workflow for NMR data acquisition and analysis.

logical_relationships cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_assign Structural Fragments H1 ¹H NMR - Integration - Chemical Shift - Splitting COSY COSY (H-H Coupling) H1->COSY Correlate HSQC HSQC (Direct C-H Bonds) H1->HSQC Correlate HMBC HMBC (Long-Range C-H Bonds) H1->HMBC Correlate butyl Butyl Chain (Alkyl Region) H1->butyl Assign Protons phenyl p-Substituted Ring (Aromatic Region) H1->phenyl Assign Protons acid Acetic Acid Moiety (Benzylic & COOH) H1->acid Assign Protons C13 ¹³C & DEPT NMR - Carbon Count - Chemical Shift - CH, CH₂, CH₃ C13->HSQC Correlate C13->HMBC Correlate C13->butyl Assign Carbons C13->phenyl Assign Carbons C13->acid Assign Carbons COSY->butyl HSQC->butyl HSQC->phenyl HSQC->acid final_structure Final Structure (Connectivity Confirmed) HMBC->final_structure Confirm Connectivity butyl->final_structure phenyl->final_structure acid->final_structure

Caption: Logical relationships for interpreting NMR spectra of derivatives.

References

Validation & Comparative

A Comprehensive Guide to Confirming the Identity and Purity of Synthesized (4-butylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's identity and purity is a critical, non-negotiable step in the research and development pipeline. This guide provides a comparative overview of the essential analytical techniques for the characterization of (4-butylphenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals. We present experimental data, detailed protocols, and a comparison with common alternative non-steroidal anti-inflammatory drugs (NSAIDs).

Confirming the Identity of this compound

A combination of spectroscopic methods is indispensable for unequivocally confirming the chemical structure of synthesized this compound.

Table 1: Spectroscopic Data for the Identification of this compound and its Isomer.

Technique(4-n-butylphenyl)acetic Acid (Expected)(4-tert-butylphenyl)acetic Acid (Reference Data)[1][2]
¹H NMR (CDCl₃, 400 MHz)δ ~7.1-7.3 (m, 4H, Ar-H), 3.6 (s, 2H, -CH₂COOH), 2.6 (t, 2H, Ar-CH₂-), 1.6 (m, 2H, -CH₂-), 1.3 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃)δ 7.35 (d, J=8.2 Hz, 2H), 7.22 (d, J=8.2 Hz, 2H), 3.60 (s, 2H), 1.32 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz)δ ~178 (C=O), 141 (Ar-C), 132 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 40 (-CH₂COOH), 35 (Ar-CH₂-), 33 (-CH₂-), 22 (-CH₂-), 14 (-CH₃)δ 177.92, 150.29, 130.57, 129.16 (2C), 125.70 (2C), 40.84, 34.62, 31.49 (3C)
FTIR (KBr, cm⁻¹)~3300-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1610, 1515, 1415 (C=C aromatic stretch), ~2950-2850 (C-H stretch)Broad absorption from 2500-3300 cm⁻¹, sharp peak at ~1700 cm⁻¹
Mass Spec. (EI)m/z (relative intensity): 192 (M⁺), 147, 133, 105, 91m/z (relative intensity): 192 (M⁺), 177, 131

Assessing the Purity of this compound

Chromatographic techniques are the gold standard for determining the purity of a synthesized compound and for identifying any potential impurities.

Table 2: Chromatographic Methods for Purity Analysis.

TechniqueTypical Method ParametersExpected Result for Pure Compound
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)Flow Rate: 1.0 mL/minDetection: UV at 254 nmA single major peak with a purity of >95% (ideally >98%)
Gas Chromatography-Mass Spectrometry (GC-MS) Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)Inlet Temperature: 250 °COven Program: Start at 100 °C, ramp to 280 °CCarrier Gas: HeliumDetection: Mass Spectrometry (scan mode)A single major peak corresponding to the mass of the derivatized (e.g., silylated) analyte.
Potential Impurities

The nature of impurities will largely depend on the synthetic route employed. Two common methods for the synthesis of this compound are the Willgerodt-Kindler reaction and Grignard carboxylation.

  • Willgerodt-Kindler Reaction: Potential impurities may include unreacted 4-butylacetophenone, the intermediate thiomorpholide, and sulfur-containing byproducts.

  • Grignard Carboxylation: Common impurities can arise from the Grignard reagent preparation, such as biphenyl (from the coupling of the Grignard reagent with unreacted aryl halide) and benzene (from the reaction with trace water). Unreacted 4-bromobutane or 4-chlorobutane may also be present.

Comparison with Alternative Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is a structural analog of several well-known NSAIDs. Understanding the analytical characteristics of these established drugs provides a valuable benchmark for the synthesized compound.

Table 3: Comparison of Analytical Data for Common NSAIDs.

CompoundMolecular FormulaMolecular WeightKey Spectroscopic FeaturesTypical Purity Assay
Ibuprofen C₁₃H₁₈O₂206.28¹H NMR: Characteristic signals for isobutyl group and methyl group on the propionic acid side chain. IR: Strong C=O stretch around 1720 cm⁻¹.HPLC-UV
Naproxen C₁₄H₁₄O₃230.26¹H NMR: Signals corresponding to the methoxy group and the naphthalene ring system. IR: C=O stretch around 1730 cm⁻¹ and characteristic aromatic absorptions.HPLC-UV[3][4][5]
Diclofenac C₁₄H₁₁Cl₂NO₂296.15¹H NMR: Complex aromatic signals due to the two substituted phenyl rings. IR: N-H stretch around 3300 cm⁻¹ and C=O stretch around 1710 cm⁻¹.HPLC-UV[6][7]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the synthesized compound.

Protocol:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra.

  • Compare the obtained spectra with the expected chemical shifts and coupling patterns for this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

  • Inject the standards and the sample and record the chromatograms.

  • Calculate the purity of the synthesized sample by comparing the peak area of the main component to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and identify volatile impurities.

Protocol:

  • Derivatization: To a vial containing ~1 mg of the synthesized compound, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet: Splitless mode at 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 500.

  • Inject an aliquot of the derivatized sample into the GC-MS.

  • Analyze the resulting total ion chromatogram and mass spectra to confirm the molecular weight of the derivatized analyte and identify any impurity peaks by library matching.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_identity_methods Identity Confirmation Methods cluster_purity_methods Purity Assessment Methods Start Starting Materials Reaction Chemical Reaction (e.g., Willgerodt-Kindler or Grignard Carboxylation) Start->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Identity Identity Confirmation Purification->Identity Purity Purity Assessment Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR FTIR FTIR Spectroscopy Identity->FTIR MS Mass Spectrometry Identity->MS HPLC HPLC Purity->HPLC GCMS GC-MS Purity->GCMS Final Confirmed Pure Product Purity->Final

Caption: Workflow for the synthesis and analysis of this compound.

Analytical_Techniques cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_properties Provides Information On: NMR NMR (¹H, ¹³C) Structure Chemical Structure NMR->Structure IR FTIR FunctionalGroups Functional Groups IR->FunctionalGroups MassSpec Mass Spec. MolecularWeight Molecular Weight MassSpec->MolecularWeight HPLC HPLC QuantitativePurity Quantitative Purity HPLC->QuantitativePurity GCMS GC-MS GCMS->MolecularWeight ImpurityProfile Impurity Profile GCMS->ImpurityProfile

Caption: Relationship between analytical techniques and the information they provide.

References

A Comparative Guide to the Synthetic Routes of (4-butylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of key intermediates is paramount. (4-butylphenyl)acetic acid is a valuable building block in the synthesis of various organic molecules. This guide provides a comparative analysis of different synthetic routes to this compound, presenting experimental data, detailed protocols, and a logical framework for route selection.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical transformations. Below is a summary of the key quantitative data for three primary routes, allowing for an objective comparison based on yield, reaction conditions, and reagent toxicity.

Parameter Route A: Willgerodt-Kindler Reaction Route B: From 4-butyltoluene via Nitrile Route C: Hydrolysis of Thioamide
Starting Material 4-tert-butylacetophenonep-tert-butyltoluene2-(4-tert-butylphenyl)-1-morpholinoethanethione
Key Reagents Morpholine, Sulfur, KOH or H2SO4/CH3COOHNaCN, Acid/Base for hydrolysisH2SO4, CH3COOH, H2O
Reaction Time ~15 hours (conventional)Multi-step, variable3 hours (hydrolysis step)
Reaction Temperature 110-210°CVariable114-118°C (hydrolysis step)
Yield ~95% (for analogue ibufenac)[1]Not specifiedNot specified
Purity >99% HPLC purity (for analogue ibufenac)[1]Can reach 100% after recrystallization[2]High, produces crystalline product[3]
Reagent Toxicity ModerateHigh (NaCN is highly toxic)[2]High (concentrated H2SO4)
Environmental Impact Use of sulfurGeneration of cyanide wasteUse of strong acids

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published experimental procedures.

Route A: Willgerodt-Kindler Reaction

This route involves the reaction of a ketone with morpholine and sulfur to form a thioamide, which is then hydrolyzed to the carboxylic acid.

Step 1: Synthesis of the Thioamide

  • In a 500 mL three-necked flask equipped with a stirrer and reflux condenser, add 200g of p-tert-butylacetophenone and 216g of morpholine.[2]

  • After mixing by stirring, add 92g of sulfur.[2]

  • Heat the mixture while stirring continuously. The temperature is gradually increased from 110°C to 210°C.[2]

  • Maintain the reaction at 210°C for 12 hours.[2]

  • Cool the reaction mixture to 80°C and pour it into 500 mL of anhydrous ethanol to precipitate the yellow thioamide product.[2]

Step 2: Hydrolysis to this compound

  • Place 100g of the dried thioamide into a solution containing 150 mL of glacial acetic acid and 25 mL of concentrated (98%) sulfuric acid.[2]

  • Heat the reaction mixture to 114-118°C for 3 hours.[2]

  • Pour the hot reaction solution into cold water and cool for 10 hours to precipitate the crude (4-tert-butylphenyl)acetic acid.[2]

  • Recrystallize the crude product from a 50% aqueous ethanol solution to obtain the pure crystalline product.[2]

A microwave-assisted variation for a similar compound, ibufenac, has been reported to significantly reduce reaction times.[1]

Route B: From 4-butyltoluene via Nitrile Intermediate

This traditional route involves the conversion of 4-butyltoluene to the corresponding benzyl cyanide, followed by hydrolysis.

Note: This method utilizes highly toxic sodium cyanide and should be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures.

A typical procedure involves:

  • Conversion of p-tert-butyltoluene to a benzylic halide (e.g., benzyl bromide) through radical bromination.

  • Nucleophilic substitution of the benzylic halide with sodium cyanide to form tert-butylbenzene acetonitrile.[2]

  • Acid or base-catalyzed hydrolysis of the nitrile to yield (4-tert-butylphenyl)acetic acid.[2]

Due to the high toxicity of the reagents, this method is often avoided in modern synthetic chemistry.[2]

Route C: Hydrolysis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione

This method is a direct hydrolysis of a pre-synthesized thioamide derivative.

  • Prepare a solution of 150 mL of acetic acid, 25 mL of 98% H2SO4, and 30 mL of water.[3]

  • Add 55 g of 2-(4-tert-butylphenyl)-1-morpholinoethanethione to the solution.[3]

  • Heat the mixture to 117°C (390 K) until the solution turns dark green.[3]

  • Cool the mixture to room temperature to allow the solid product to separate.[3]

  • Obtain colorless prisms of (4-tert-butylphenyl)acetic acid by recrystallization from an ethanol-water solution (1:1 v/v).[3]

Logical Workflow for Synthetic Route Selection

The choice of a synthetic route depends on a variety of factors, including the desired scale, available equipment, and safety considerations. The following diagram illustrates a decision-making workflow for selecting the optimal synthetic route.

Synthetic Route Selection for this compound start Define Synthesis Goals criteria Key Criteria: - Yield - Purity - Safety (Toxicity) - Cost - Environmental Impact - Scalability start->criteria decision_safety Is high toxicity of reagents a major concern? criteria->decision_safety route_A Route A: Willgerodt-Kindler select_A Select Route A route_A->select_A High Yield route_B Route B: Nitrile Intermediate avoid_B Avoid Route B route_B->avoid_B High Toxicity route_C Route C: Thioamide Hydrolysis select_C Select Route C route_C->select_C Direct Hydrolysis decision_safety->route_B No decision_yield Is highest possible yield critical? decision_safety->decision_yield Yes decision_yield->route_A Yes decision_simplicity Is a one-pot reaction preferred for simplicity? decision_yield->decision_simplicity No decision_simplicity->route_A No decision_simplicity->route_C Yes

References

A Comparative Guide to the Biological Activities of (4-butylphenyl)acetic acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of (4-butylphenyl)acetic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While extensive data is available for ibuprofen, a notable scarcity of public experimental data on the biological activity of this compound presents a significant challenge for a direct, data-driven comparison. This document summarizes the known biological effects of ibuprofen and outlines the experimental protocols typically used to assess such compounds, providing a framework for any future evaluation of this compound.

Overview and Mechanism of Action

Ibuprofen is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor to various prostaglandins that mediate pain, inflammation, and fever.[6] Inhibition of COX-2 is largely responsible for the therapeutic effects of ibuprofen, while the inhibition of the constitutively expressed COX-1 is associated with some of its gastrointestinal side effects.[5][6] Ibuprofen is administered as a racemic mixture, with the S-enantiomer being the more pharmacologically active form.[2][6]

** this compound** is a carboxylic acid derivative. Despite its structural similarity to some known biologically active molecules, there is a significant lack of publicly available data on its biological activity, including its effects on COX enzymes or other inflammatory pathways.

Quantitative Comparison of Biological Activity

A direct quantitative comparison is not possible due to the absence of experimental data for this compound. The following table summarizes the available inhibitory concentration (IC50) data for ibuprofen against COX-1 and COX-2.

CompoundTargetIC50 (µM)Experimental System
IbuprofenCOX-112 - 13Human peripheral monocytes
COX-280 - 370Human peripheral monocytes

Data sourced from multiple studies using human peripheral monocytes.[6][7][8][9]

Signaling Pathways

The primary signaling pathway affected by ibuprofen is the arachidonic acid cascade, leading to the inhibition of prostaglandin synthesis.

Ibuprofen_Mechanism_of_Action Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus (e.g., Injury) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (constitutive) ArachidonicAcid->COX1 COX2 COX-2 (inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., GI protection, platelet aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

Caption: Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.

Experimental Protocols

To evaluate the biological activity of a compound like this compound and compare it to ibuprofen, a series of in vitro and in vivo experiments would be necessary.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Workflow:

COX_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compound dilutions - Ibuprofen (positive control) start->prepare_reagents incubation Incubate enzyme with test compound or control prepare_reagents->incubation add_substrate Add arachidonic acid to initiate reaction incubation->add_substrate stop_reaction Stop reaction after a defined time add_substrate->stop_reaction measure_product Measure prostaglandin E2 (PGE2) production (e.g., via ELISA) stop_reaction->measure_product calculate_ic50 Calculate % inhibition and determine IC50 values measure_product->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro COX inhibition assay.

Detailed Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Preparation: The test compound and ibuprofen are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound or ibuprofen for a specified time (e.g., 15 minutes) at 37°C.

    • The reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated by adding a stop solution (e.g., a strong acid).

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.

Cell-Based Assays for Anti-Inflammatory Activity

Cell-based assays provide a more physiologically relevant system to assess the anti-inflammatory potential of a compound.

Example: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

  • Treatment: Cells are pre-treated with various concentrations of the test compound or ibuprofen for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.

  • Measurement: The concentration of PGE2 in the cell culture supernatant is measured by ELISA.

  • Data Analysis: The ability of the compound to reduce LPS-induced PGE2 production is quantified.

Conclusion and Future Directions

Ibuprofen is a well-characterized non-selective COX inhibitor with a clear mechanism of action and extensive supporting experimental data. In contrast, this compound remains a largely uncharacterized compound in terms of its biological activity. The lack of publicly available data for this compound makes a direct comparison of its performance with ibuprofen impossible at this time.

For researchers and drug development professionals, this highlights a significant data gap. To elucidate the pharmacological profile of this compound, a systematic evaluation using the in vitro and cell-based experimental protocols outlined in this guide is necessary. Such studies would determine if this compound possesses any anti-inflammatory or other biological activities and would enable a meaningful comparison with established drugs like ibuprofen.

References

Comparative Guide to the Structure-Activity Relationship of (4-butylphenyl)acetic Acid Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (4-butylphenyl)acetic acid derivatives, focusing on their potential as anti-inflammatory agents. By examining the impact of structural modifications on their biological activity, primarily as cyclooxygenase (COX) inhibitors, this document aims to inform the rational design of novel and more effective therapeutic agents. While direct experimental data for a broad range of this compound derivatives is limited in publicly available literature, this guide draws upon established SAR principles from closely related and well-studied analogues, such as ibuprofen and fenbufen, to provide a predictive framework.

Core Structure and Rationale

This compound serves as a foundational scaffold for non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. The core structure consists of a phenyl ring substituted with a butyl group at the para position and an acetic acid moiety. Variations in these three key regions—the alkyl chain, the phenyl ring, and the acidic side chain—can significantly influence the compound's potency, selectivity for COX isoforms (COX-1 vs. COX-2), and overall pharmacokinetic profile.

Structure-Activity Relationship Analysis

The anti-inflammatory activity of this compound derivatives is intricately linked to their molecular architecture. Key structural features that govern their efficacy include:

  • The Acetic Acid Moiety : The carboxylic acid group is crucial for binding to the active site of COX enzymes. It typically forms an ionic bond with a positively charged arginine residue (Arg120) at the top of the COX channel.[1] Esterification or amidation of this group generally leads to a loss of in vitro activity, although such derivatives can act as prodrugs that are hydrolyzed in vivo to the active carboxylic acid.[2]

  • The α-Methyl Group : Introduction of a methyl group on the carbon adjacent to the carboxyl group (transforming the acetic acid to a propionic acid moiety, as seen in ibuprofen) can enhance anti-inflammatory activity.[3] The (S)-enantiomer of these α-methyl derivatives is typically the more active isomer.[4]

  • The Alkyl Substituent at the Para-Position : The size and shape of the alkyl group at the para-position of the phenyl ring significantly impact potency and selectivity. The isobutyl group of ibuprofen, for instance, is known to fit well into a hydrophobic pocket within the COX active site.[5] It is hypothesized that a straight-chain butyl group would also occupy this pocket, though subtle differences in binding affinity and selectivity may arise.

  • Substitution on the Phenyl Ring : Modifications to the phenyl ring can modulate activity. For example, in the case of fenbufen, a biphenylacetic acid derivative, the second phenyl ring contributes to the overall lipophilicity and binding interactions.[6]

Comparative Performance Data

To contextualize the potential activity of this compound derivatives, this section presents quantitative data for the well-characterized NSAIDs, ibuprofen and fenbufen, which share significant structural similarities.

In Vitro Cyclooxygenase (COX) Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of ibuprofen and fenbufen against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-2) / IC50 (COX-1), provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher SI value indicates greater COX-2 selectivity.

CompoundChemical StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
Ibuprofen 2-(4-isobutylphenyl)propanoic acid12-13[7][8]80-370[7][8]6.67 - 28.46[7]
Fenbufen 4-(biphenyl-4-yl)-4-oxobutanoic acid3.9[9]8.1[9]2.08
Celecoxib (Reference)Selective COX-2 Inhibitor>1500.04>3750
Indomethacin (Reference)Non-selective COX Inhibitor0.10.99

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard assay to evaluate the in vivo anti-inflammatory efficacy of test compounds. The table below presents the effective dose required to produce a 50% inhibition of edema (ED50).

CompoundED50 in Carrageenan-Induced Rat Paw Edema (mg/kg)
Ibuprofen 10-50
Fenbufen 29[10]
Indomethacin (Reference)2-5[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against purified COX enzymes.[12][13][14]

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitors (e.g., celecoxib, indomethacin) dissolved in DMSO

  • Reaction termination solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add various concentrations of the test compound or reference inhibitors to the respective wells. For control wells, add the vehicle (DMSO).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding the termination solution.

  • Quantify the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing acute anti-inflammatory activity.[11][15][16]

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and reference drug (e.g., indomethacin)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: vehicle control, reference drug, and different doses of the test compound.

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

  • The ED50 value can be determined from the dose-response curve.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Mechanism of Action of this compound Derivatives cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Produces COX2->Prostaglandins_Thromboxanes Produces Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Mediate Phospholipase_A2->Arachidonic_Acid Releases NSAID This compound derivatives (NSAIDs) NSAID->COX1 Inhibits NSAID->COX2 Inhibits

Caption: Mechanism of action of this compound derivatives.

G In Vitro COX Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitors) Start->Prepare_Reagents Plate_Setup Set up 96-well plate with Enzyme, Buffer, and Heme Prepare_Reagents->Plate_Setup Add_Inhibitors Add Test Compounds and Controls Plate_Setup->Add_Inhibitors Pre_incubation Pre-incubate at 37°C Add_Inhibitors->Pre_incubation Initiate_Reaction Add Arachidonic Acid Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_PGE2 Measure PGE2 levels (EIA) Stop_Reaction->Measure_PGE2 Analyze_Data Calculate % Inhibition and IC50 Measure_PGE2->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro COX inhibition assay.

G In Vivo Carrageenan-Induced Paw Edema Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Group Animals Animal_Acclimatization->Grouping Drug_Administration Administer Test Compound/ Reference Drug Grouping->Drug_Administration Baseline_Measurement Measure Baseline Paw Volume Drug_Administration->Baseline_Measurement Induce_Edema Inject Carrageenan Baseline_Measurement->Induce_Edema Measure_Edema Measure Paw Volume at Regular Intervals Induce_Edema->Measure_Edema Calculate_Inhibition Calculate % Edema Inhibition Measure_Edema->Calculate_Inhibition Analyze_Results Analyze Results and Determine ED50 Calculate_Inhibition->Analyze_Results End End Analyze_Results->End

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

The structure-activity relationship of this compound derivatives is a critical area of study for the development of novel anti-inflammatory agents. Based on the analysis of related compounds, the carboxylic acid moiety is essential for activity, while modifications to the α-carbon of the acetic acid side chain and the nature of the para-alkyl substituent on the phenyl ring can significantly enhance potency and modulate COX-1/COX-2 selectivity. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to design and evaluate new derivatives with improved therapeutic profiles. Further synthesis and biological evaluation of a focused library of this compound analogues are warranted to fully elucidate their SAR and identify lead candidates for preclinical development.

References

A Comparative Analysis of (4-butylphenyl)acetic Acid and Other Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (4-butylphenyl)acetic acid, also known as Ibufenac, against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen, Diclofenac, and Naproxen. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, focusing on their mechanism of action, efficacy, and safety profiles.

Executive Summary

This compound (Ibufenac) is a non-steroidal anti-inflammatory agent and a structural analogue of Ibuprofen.[1] Historically, it demonstrated promising anti-inflammatory, analgesic, and antipyretic properties, with early clinical trials suggesting an efficacy comparable to aspirin for rheumatoid arthritis but with a more favorable side effect profile.[2] However, Ibufenac was withdrawn from the market due to concerns of severe hepatotoxicity.[2][3] This guide revisits the pharmacological profile of Ibufenac and compares it with widely used NSAIDs to provide a comprehensive perspective for drug development professionals. The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins that mediate pain and inflammation.[2]

Mechanism of Action: Cyclooxygenase Inhibition

NSAIDs exert their therapeutic effects by inhibiting the COX-1 and COX-2 isoenzymes. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining renal function, while COX-2 is induced during inflammation.[4] The relative inhibition of these isoforms (COX-1/COX-2 selectivity) is a key determinant of an NSAID's efficacy and side-effect profile.

Below is a diagram illustrating the cyclooxygenase pathway and the point of inhibition by NSAIDs.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2_PGH2 Prostaglandin G2/H2 COX1->PGG2_PGH2 COX2->PGG2_PGH2 Prostaglandins Prostaglandins PGG2_PGH2->Prostaglandins Thromboxane Thromboxane PGG2_PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosal Protection Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation NSAIDs NSAIDs (e.g., Ibufenac, Ibuprofen) NSAIDs->COX1 NSAIDs->COX2

Caption: Inhibition of COX-1 and COX-2 by NSAIDs.

In Vitro Cyclooxygenase Inhibition Profile

The following table summarizes the 50% inhibitory concentrations (IC50) of Ibufenac and other NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The COX-1/COX-2 selectivity ratio provides insight into the drug's relative preference for inhibiting one isoform over the other.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Selectivity RatioReference(s)
This compound (Ibufenac) 17.413.11.33[5]
Ibuprofen12 - 1380 - 3700.03 - 0.16[5]
Diclofenac0.0760.0262.92[5]
Naproxen0.61.20.5[6]
Celecoxib (Reference COX-2 Inhibitor)826.812.06[5]

Note: IC50 values can vary depending on the experimental conditions.

Preclinical Efficacy

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the anti-inflammatory activity of new compounds. The percentage inhibition of paw edema indicates the anti-inflammatory effect.

CompoundDose (mg/kg)% Inhibition of Paw EdemaReference(s)
This compound (Ibufenac) Data not available2-4 times more potent than Aspirin (qualitative)[2]
Ibuprofen100~50%[3]
Diclofenac569.57%[7]
Naproxen1573% (at 3 hours)[8]

Direct quantitative comparative data for Ibufenac in this model is limited in publicly available literature.

Analgesic Activity: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test in mice is a common model to assess the peripheral analgesic activity of drugs. The reduction in the number of writhes compared to a control group is a measure of analgesia.

CompoundDose (mg/kg)% Inhibition of WrithingReference(s)
This compound (Ibufenac) Data not availableData not available
Ibuprofen10-300Dose-dependent inhibition[9]
Diclofenac10>60%[10]
Aspirin (Reference)100~70%[7]

Safety Profile

Gastrointestinal Toxicity

A major side effect of non-selective NSAIDs is gastrointestinal toxicity, resulting from the inhibition of the protective effects of COX-1 in the stomach.

CompoundGastrointestinal (GI) Safety ProfileReference(s)
This compound (Ibufenac) Early clinical trials reported fewer GI side effects compared to Aspirin.[2]
IbuprofenGenerally considered to have a more favorable GI safety profile than other non-selective NSAIDs.[11] At over-the-counter doses, it has a lower risk of GI side effects compared to naproxen.[12][11][12]
DiclofenacAssociated with a higher risk of GI complications compared to Ibuprofen.[8]
NaproxenAssociated with a higher risk of GI complications compared to Ibuprofen.[8]
Hepatotoxicity

The most significant factor leading to the withdrawal of Ibufenac was its association with severe liver damage.[2][3]

CompoundHepatotoxicity ProfileReference(s)
This compound (Ibufenac) Withdrawn from the market due to reports of severe hepatotoxicity, including jaundice and fatal outcomes. The mechanism is thought to be idiosyncratic.[2][3][2][3][13]
IbuprofenGenerally considered to have a low risk of hepatotoxicity, though rare cases of liver injury have been reported.[3][14][3][14]
DiclofenacAssociated with a higher risk of liver injury compared to other NSAIDs.[12]
NaproxenConsidered to have a relatively low risk of hepatotoxicity.[12]

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the natural substrate.

  • Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then typically quantified as a stable downstream product like prostaglandin E2 (PGE2) or thromboxane B2 (TXB2).

  • Procedure: a. The test compound is pre-incubated with the COX enzyme at various concentrations. b. The reaction is initiated by the addition of arachidonic acid. c. After a defined incubation period, the reaction is stopped. d. The quantity of prostaglandin or thromboxane produced is measured using methods such as Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_0 In Vitro COX Inhibition Assay Workflow A Prepare Enzyme and Test Compound Solutions B Pre-incubate Enzyme with Test Compound A->B C Initiate Reaction with Arachidonic Acid B->C D Stop Reaction C->D E Quantify Prostaglandin/Thromboxane (e.g., ELISA) D->E F Calculate % Inhibition and Determine IC50 E->F

Caption: Workflow for in vitro COX inhibition assay.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animals: Wistar or Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats.

  • Drug Administration: The test compound, a standard NSAID (e.g., Indomethacin), or a vehicle is administered orally or intraperitoneally, usually one hour before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.

  • Data Analysis: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of a test compound.

Methodology:

  • Animals: Swiss albino mice are commonly used.

  • Induction of Pain: An intraperitoneal injection of a dilute solution of acetic acid (e.g., 0.6%) is administered to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Drug Administration: The test compound, a standard analgesic (e.g., Aspirin), or a vehicle is administered, typically 30 minutes before the acetic acid injection.

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for each treatment group compared to the control group, providing a measure of analgesic activity.

Conclusion

This compound (Ibufenac) demonstrated notable anti-inflammatory and analgesic effects, comparable to or exceeding those of aspirin in early studies. Its relatively non-selective COX inhibition profile is similar to that of many traditional NSAIDs. However, the significant risk of severe hepatotoxicity led to its withdrawal from the market and serves as a critical case study in drug safety. In contrast, its successor, Ibuprofen, exhibits a more favorable safety profile, particularly concerning hepatotoxicity and gastrointestinal effects at over-the-counter doses, and remains a widely used NSAID. Diclofenac and Naproxen, while effective, are generally associated with a higher risk of gastrointestinal complications compared to Ibuprofen. This comparative analysis highlights the delicate balance between efficacy and safety in the development of NSAIDs and underscores the importance of thorough preclinical and clinical safety evaluations.

References

Validating an Analytical Method for (4-butylphenyl)acetic Acid Using a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to ensuring product quality, safety, and efficacy. This guide provides a comprehensive framework for the validation of a high-performance liquid chromatography (HPLC) method for the quantification of (4-butylphenyl)acetic acid, a key intermediate in the synthesis of various organic molecules. The performance of the proposed HPLC method is compared with alternative analytical techniques, supported by detailed experimental protocols and data presented in accordance with international regulatory guidelines.

Comparative Analysis of Analytical Methods

While HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound, other methods can be employed. The selection of a suitable method often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

ParameterHPLC-UVGas Chromatography (GC-FID)UV-Visible Spectrophotometry
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, detection by flame ionization. Requires derivatization for non-volatile compounds.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity HighHighLow to Moderate
Sensitivity Moderate to HighHighLow
Linearity (r²) Typically ≥ 0.999[1][2]Typically > 0.99Typically > 0.99
Accuracy (% Recovery) 98-102%[1][2]95-105%90-110%[2]
Precision (%RSD) ≤ 2%[1][3][2]≤ 5%≤ 5%
Typical Applications Routine quality control, stability studies, impurity profiling.[2]Analysis of volatile and semi-volatile compounds, may require derivatization for compounds like this compound.[4]Preliminary quantification, in-process controls where specificity is not critical.[2]

Proposed HPLC Method and Validation Data

A reversed-phase HPLC method is proposed for the analysis of this compound. The validation of this method is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][5][6]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

Summary of HPLC Method Validation Parameters and Results
Validation ParameterAcceptance CriteriaResult
Specificity The peak for this compound should be well-resolved from other components.The method is specific. No interference was observed from blank or placebo at the retention time of the analyte.
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.[1][2]r² = 0.9998 over the range of 50-150% of the target concentration.
Accuracy Mean recovery should be within 98-102%.[1][2]Mean recovery is 99.7%.
Precision
   Repeatability%RSD ≤ 2%[1][3][2]%RSD = 0.85%
   Intermediate Precision%RSD ≤ 2%[1][3][2]%RSD = 1.12%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[2]0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.[2]0.15 µg/mL
Robustness No significant changes in results with minor variations in method parameters.[1][2]The method is robust.

Detailed Experimental Protocols and Data

Specificity (Forced Degradation)

To demonstrate specificity, forced degradation studies were performed on the this compound reference standard.[5][6][7][8][9] The sample was subjected to stress conditions including acid, base, oxidation, heat, and light.

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

The chromatograms of the stressed samples were compared with that of an unstressed standard. The peak for this compound was well-resolved from all degradation products, demonstrating the method's specificity.

Linearity and Range

The linearity of the method was evaluated by analyzing six concentrations of the this compound reference standard, ranging from 50% to 150% of the nominal analytical concentration (100 µg/mL).

Concentration (% of Nominal)Concentration (µg/mL)Peak Area (mAU*s)
5050498
8080802
1001001005
1201201198
1501501509

A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be 0.9998, which is greater than the acceptance criterion of 0.999.[1][3]

Accuracy (Recovery)

Accuracy was determined by the method of standard addition. A known amount of this compound reference standard was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate.

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
8080.279.899.5
100100.1100.3100.2
120120.3119.599.3
Mean % Recovery 99.7

The mean recovery was 99.7%, which is within the acceptance range of 98-102%.[1][2]

Precision

Repeatability was assessed by analyzing six independent preparations of the this compound sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

SamplePeak Area (mAU*s)
11002
21010
3998
41005
51012
61001
Mean 1004.7
Standard Deviation 5.9
%RSD 0.85

The relative standard deviation (%RSD) was 0.85%, which is less than the acceptance criterion of 2%.[1][3]

Intermediate precision was evaluated by repeating the analysis on a different day with a different analyst and a different instrument.

SamplePeak Area (mAU*s)
11015
21008
31022
41005
51019
61011
Mean 1013.3
Standard Deviation 6.8
%RSD 1.12

The %RSD for intermediate precision was 1.12%, meeting the acceptance criterion of ≤ 2%.[1][3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

  • LOD: The concentration at which the S/N ratio was approximately 3:1 was found to be 0.05 µg/mL.

  • LOQ: The concentration at which the S/N ratio was approximately 10:1 was determined to be 0.15 µg/mL.[2]

Robustness

The robustness of the method was evaluated by intentionally varying the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Column temperature (± 2°C)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within the acceptable limits, and the results of the analysis were not significantly affected by these minor variations, indicating that the method is robust.

Workflow for Analytical Method Validation

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting MD Method Development MO Method Optimization MD->MO VP Prepare Validation Protocol MO->VP Specificity Specificity / Forced Degradation VP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness VR Validation Report Robustness->VR SOP Standard Operating Procedure VR->SOP

Caption: Workflow of the analytical method validation process.

References

A Comparative Guide to the Cross-Reactivity Profile of (4-butylphenyl)acetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of (4-butylphenyl)acetic acid in various biological assays. Due to the limited direct experimental data on this compound, this guide leverages data from structurally similar compounds, namely Ibuprofen and Fenbufen, to infer a likely cross-reactivity profile. Both Ibuprofen and Fenbufen are well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) that belong to the phenylacetic acid class. It is hypothesized that this compound will exhibit a similar mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Performance Comparison with Structural Analogs

The following tables summarize the biological activities of Ibuprofen and Fenbufen, which can be used as a proxy to estimate the potential activity of this compound.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundTargetIC50 (µM)Assay Type
IbuprofenCOX-112In vitro enzyme assay
COX-2245In vitro enzyme assay
Fenbufen (active metabolite: 4-biphenylacetic acid)COX-13.9[1]In vitro enzyme assay[1]
COX-28.1[1]In vitro enzyme assay[1]
This compoundCOX-1Data Not Available
COX-2Data Not Available

Table 2: Antimicrobial Activity

CompoundOrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
IbuprofenStaphylococcus aureus>1024
Escherichia coli>1024
This compoundData Not Available

Table 3: General Cytotoxicity

CompoundCell LineIC50 (µM)Assay
IbuprofenVarious>100MTT Assay
This compoundData Not Available

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design of cross-reactivity studies for this compound.

Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[2]

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (chromogenic substrate)

  • Test compound (this compound) and control inhibitors (e.g., Ibuprofen, Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of test compound at various concentrations or control inhibitor. For the enzyme control well, add 10 µL of DMSO.

    • 10 µL of either purified COX-1 or COX-2 enzyme.

  • Initiate Reaction: Start the reaction by adding 20 µL of arachidonic acid working solution to each well.

  • Measurement: Immediately measure the absorbance in a kinetic mode at 590 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.[3][4][5]

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation. Add 100 µL of the diluted inoculum to each well of the microplate.

  • Controls: Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubation: Incubate the microplate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[6][7][8][9][10]

Materials:

  • Human cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound (this compound)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours in the CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot against the compound concentration to determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

To further understand the potential biological interactions and the experimental processes, the following diagrams are provided.

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation NSAIDs This compound Ibuprofen Fenbufen NSAIDs->COX_Enzymes Inhibition

Caption: Postulated signaling pathway for this compound.

start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add test compound (this compound) seed_cells->add_compound incubate_24h Incubate for 24-72h add_compound->incubate_24h add_mtt Add MTT reagent incubate_24h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Comparative Efficacy of (4-butylphenyl)acetic Acid and its Esters: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the anti-inflammatory efficacy of (4-butylphenyl)acetic acid and its various ester derivatives. While the parent compound is structurally related to a class of well-known non-steroidal anti-inflammatory drugs (NSAIDs), and the esterification of such acids is a common strategy in drug development to create prodrugs with potentially improved side-effect profiles, specific experimental data directly comparing the biological activity of this compound with its esters is not publicly available. This guide, therefore, summarizes the general principles of arylalkanoic acids as anti-inflammatory agents and the rationale behind esterification, in lieu of direct comparative data.

Introduction to this compound and the Arylalkanoic Acid Class

This compound belongs to the arylalkanoic acid class of compounds, which includes widely used NSAIDs like ibuprofen and diclofenac. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

The Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of arylalkanoic acids are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 (PGH2) COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosal Protection Platelet Aggregation Prostaglandins->Gastric_Protection NSAIDs This compound & its Esters (potential) NSAIDs->COX1 NSAIDs->COX2

Figure 1: Simplified COX signaling pathway.

Esterification: A Prodrug Strategy

Arylalkanoic acids, while effective, are associated with gastrointestinal side effects, which are partly attributed to the presence of a free carboxylic acid group.[1] Esterification of the carboxylic acid moiety is a common prodrug strategy to mask this acidic group. The resulting ester is typically inactive and is designed to be hydrolyzed in vivo by esterase enzymes to release the active parent acid.[1] This approach can potentially reduce direct irritation to the gastric mucosa.

Esterification_Strategy Ester_Prodrug Ester of this compound (Inactive Prodrug) Absorption Absorption Ester_Prodrug->Absorption Active_Drug This compound (Active Drug) Action Pharmacological Action (COX Inhibition) Active_Drug->Action Esterases Esterases (in vivo) Esterases->Active_Drug Hydrolysis Absorption->Esterases

Figure 2: Ester prodrug activation workflow.

Efficacy Comparison: Data Gap

Despite the clear rationale for synthesizing and evaluating esters of this compound, a thorough search of scientific databases did not yield any studies that provide a direct, quantitative comparison of the anti-inflammatory efficacy between the parent acid and its various esters (e.g., methyl, ethyl, propyl, or butyl esters). Such a study would typically involve:

  • In Vitro Cyclooxygenase (COX) Inhibition Assays: To determine the half-maximal inhibitory concentration (IC50) of the parent acid against COX-1 and COX-2 enzymes. The esters would be expected to be inactive in this assay.

  • In Vivo Anti-inflammatory Models: Such as the carrageenan-induced paw edema model in rodents, to compare the reduction in inflammation after oral or systemic administration of the parent acid versus its esters.

Without such data, a quantitative comparison in a tabular format cannot be provided.

Experimental Protocols: General Methodologies

While specific protocols for the direct comparison of this compound and its esters are not available, the following are general methodologies commonly employed in the evaluation of novel anti-inflammatory agents.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to characterizing the mechanism of action of NSAIDs.

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

General Procedure:

  • Purified ovine or human COX-1 and COX-2 enzymes are used.

  • The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • The reaction is initiated by the addition of arachidonic acid as the substrate.

  • The enzymatic reaction produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). The peroxidase activity of the COX enzyme is often utilized to monitor the reaction, typically through the oxidation of a chromogenic substrate.

  • The rate of the reaction is measured spectrophotometrically.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Objective: To assess the ability of a test compound to reduce the swelling (edema) induced by the injection of an irritant (carrageenan) in the paw of a rat.

General Procedure:

  • Animals (typically Wistar or Sprague-Dawley rats) are fasted overnight.

  • The test compounds (this compound and its esters) and a reference drug (e.g., indomethacin or ibuprofen) are administered orally or intraperitoneally at various doses. A control group receives only the vehicle.

  • After a set period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution is made into the right hind paw of each rat.

  • The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The degree of edema is calculated as the increase in paw volume from baseline.

  • The percentage inhibition of edema for each treated group is calculated relative to the control group.

Conclusion

While the chemical rationale for the synthesis and evaluation of esters of this compound as potential anti-inflammatory prodrugs is sound, there is a clear gap in the published scientific literature providing direct experimental evidence to compare their efficacy with the parent acid. Further research, including in vitro COX inhibition assays and in vivo anti-inflammatory studies, is required to elucidate the structure-activity relationships and to determine if these esters offer any therapeutic advantages over this compound itself. Researchers in the field of drug development are encouraged to address this knowledge gap.

References

In Silico Modeling of (4-butylphenyl)acetic Acid: A Comparative Guide to Target Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico modeling of (4-butylphenyl)acetic acid's binding to potential protein targets. Due to the limited direct experimental and computational data on this compound in publicly available literature, this guide focuses on two primary putative targets based on its structural similarity to known active compounds: Cyclooxygenase (COX) enzymes and the γ-aminobutyric acid type A (GABA-A) receptor. The binding characteristics of this compound are computationally predicted and compared against well-established ligands for these targets.

Cyclooxygenase (COX) Enzyme Binding

This compound shares structural similarities with the phenylacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac.[1] NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX enzymes.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and upregulated during inflammation.[3] The selective inhibition of COX-2 is a key objective in the design of newer NSAIDs to reduce gastrointestinal side effects associated with COX-1 inhibition.[4]

Comparative Quantitative Data for COX Inhibitors

The following table summarizes the experimental binding affinities (IC50 values) of common NSAIDs for COX-1 and COX-2, providing a benchmark for the predicted affinity of this compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)Reference
This compound PredictedPredictedPredicted
Ibuprofen~15~25~0.6[5][6]
Diclofenac0.0760.0262.9[7]
Celecoxib~500.04~1250[4][8]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental and Computational Protocols

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is through an in vitro enzyme inhibition assay.

Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compound (this compound and reference inhibitors)

  • Colorimetric substrate (e.g., TMPD)

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitors at various concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately add the colorimetric substrate.

  • Measure the absorbance at 590 nm over a short time period (e.g., 5 minutes) to determine the rate of reaction.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Software: AutoDock Vina, Schrödinger Suite (Glide), or similar molecular docking software.

Procedure:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of human COX-2 (e.g., PDB ID: 5IKT) from the Protein Data Bank.

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges to the protein atoms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound and other comparative ligands.

    • Minimize the energy of the ligand structures.

    • Assign rotatable bonds.

  • Docking Simulation:

    • Define the binding site (grid box) on the COX-2 enzyme, typically centered on the active site where arachidonic acid binds.

    • Run the docking algorithm to generate multiple binding poses for each ligand.

    • Score the poses based on the software's scoring function to estimate the binding affinity (e.g., in kcal/mol).

  • Analysis:

    • Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the COX-2 active site.

    • Compare the predicted binding affinities and interaction patterns of this compound with those of known COX inhibitors.

Visualizations

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Isomerases Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain NSAIDs (this compound) NSAIDs (this compound) NSAIDs (this compound)->COX-1 / COX-2

Caption: COX Signaling Pathway and NSAID Inhibition.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein Structure (COX-2) Protein Structure (COX-2) Define Binding Site Define Binding Site Protein Structure (COX-2)->Define Binding Site Ligand Structure (this compound) Ligand Structure (this compound) Molecular Docking Molecular Docking Ligand Structure (this compound)->Molecular Docking Define Binding Site->Molecular Docking Binding Poses & Scores Binding Poses & Scores Molecular Docking->Binding Poses & Scores Interaction Analysis Interaction Analysis Binding Poses & Scores->Interaction Analysis

Caption: Molecular Docking Workflow.

GABA-A Receptor Binding

Biphenylacetic acid, a compound structurally related to this compound, has been shown to modulate the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the central nervous system.[9] Its modulation by various drugs, such as benzodiazepines, can produce anxiolytic, sedative, and anticonvulsant effects.[10]

Comparative Quantitative Data for GABA-A Receptor Ligands

The following table presents the experimental binding affinities of known GABA-A receptor modulators, which serve as a reference for the predicted binding of this compound.

CompoundBinding Affinity (Ki or IC50)Receptor SubtypeReference
This compound PredictedPredicted
DiazepamKi: ~4-80 nMα1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2[11][12]
BicucullineIC50: ~2 µMNon-selective[13]
FlunitrazepamKd: ~2.1 nMNon-selective

Note: Binding affinities are highly dependent on the receptor subtype composition and experimental conditions.

Experimental and Computational Protocols

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABA-A receptor.

Principle: A radiolabeled ligand with known high affinity for a specific site on the GABA-A receptor (e.g., [3H]flunitrazepam for the benzodiazepine site) is incubated with a preparation of membranes containing the receptor. The displacement of the radioligand by a non-radiolabeled test compound is measured to determine the test compound's binding affinity.

Materials:

  • Rat brain membranes (or cell lines expressing specific GABA-A receptor subtypes)

  • Radiolabeled ligand (e.g., [3H]flunitrazepam or [3H]muscimol)

  • Test compound (this compound) and reference compounds

  • Binding buffer (e.g., Tris-HCl)

  • Scintillation counter

Procedure:

  • Prepare membrane homogenates from rat brain or cells expressing the receptor.

  • In a series of tubes, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • For determining non-specific binding, a high concentration of a known unlabeled ligand (e.g., diazepam) is added to a set of tubes.

  • Incubate the mixtures to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 or Ki value by analyzing the competition binding curve.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of a ligand-protein complex over time.

Software: GROMACS, AMBER, or similar MD simulation packages.

Procedure:

  • System Setup:

    • Obtain a 3D structure of the GABA-A receptor (e.g., from the PDB or a homology model).

    • Use the best-ranked docked pose of this compound from molecular docking as the starting conformation.

    • Embed the protein-ligand complex in a lipid bilayer (if it's a transmembrane protein) and solvate with water and ions to mimic a physiological environment.

  • Simulation:

    • Minimize the energy of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant volume and then constant pressure.

    • Run a production MD simulation for a significant duration (e.g., hundreds of nanoseconds) to sample the conformational space of the complex.

  • Analysis:

    • Analyze the trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation of the ligand).

    • Identify persistent interactions between the ligand and the receptor.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of the binding affinity.

Visualizations

Caption: GABA-A Receptor Modulation Pathway.

MD_Simulation_Workflow Docked Protein-Ligand Complex Docked Protein-Ligand Complex System Setup (Solvation, Ions) System Setup (Solvation, Ions) Docked Protein-Ligand Complex->System Setup (Solvation, Ions) Energy Minimization Energy Minimization System Setup (Solvation, Ions)->Energy Minimization Equilibration (NVT, NPT) Equilibration (NVT, NPT) Energy Minimization->Equilibration (NVT, NPT) Production MD Simulation Production MD Simulation Equilibration (NVT, NPT)->Production MD Simulation Trajectory Analysis Trajectory Analysis Production MD Simulation->Trajectory Analysis Binding Free Energy Calculation Binding Free Energy Calculation Trajectory Analysis->Binding Free Energy Calculation

Caption: Molecular Dynamics Simulation Workflow.

References

Safety Operating Guide

Proper Disposal of (4-Butylphenyl)acetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The paramount principle in a laboratory setting is safety, which extends to the proper disposal of all chemical waste. For researchers, scientists, and professionals in drug development, understanding and adhering to correct disposal procedures for compounds like (4-Butylphenyl)acetic acid is crucial for personnel safety and environmental protection. This guide provides a procedural framework for the safe handling and disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal of this compound should occur within a certified chemical fume hood to minimize inhalation risks.

Key Safety Information:

CategoryGuidance
Hazard Classification Based on similar compounds, assume this compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation. Treat as hazardous chemical waste.
Personal Protective Equipment (PPE) Wear nitrile gloves, safety goggles, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
In Case of Accidental Exposure Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes. Skin Contact: Wash the affected area thoroughly with soap and water. Inhalation: Move to an area with fresh air. Ingestion: Do not induce vomiting. Seek immediate medical attention.
Spill Cleanup For minor spills, carefully sweep up the solid material to avoid creating dust. Place the spilled material and any contaminated cleaning supplies into a designated, sealed, and labeled hazardous waste container.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste bins.

  • Waste Characterization and Segregation:

    • Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, weigh paper, pipette tips), as hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Waste Collection and Containment:

    • Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable option if it is in good condition.

    • For solutions containing this compound, use a designated, leak-proof, and compatible liquid waste container.

    • Ensure the container is kept closed except when actively adding waste.

  • Labeling:

    • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the accumulation start date and associated hazards.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2][3] Provide an accurate description of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal_request Arrange for Pickup by EHS or Licensed Waste Disposal Contractor storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling (4-Butylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of (4-Butylphenyl)acetic acid, reinforcing our commitment to being a trusted partner in your scientific endeavors.

This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on data from structurally similar compounds, it should be treated as a substance that may cause skin and eye irritation, and may be harmful if ingested or inhaled.[1][2] Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is crucial.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Situation Required Personal Protective Equipment
Handling Solid Compound - Gloves: Chemical-resistant gloves (e.g., nitrile).[1] - Eye Protection: Safety glasses with side shields or chemical safety goggles.[2][3] - Body Protection: Laboratory coat.[1] - Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[1][3]
Handling Solutions - Gloves: Chemical-resistant gloves (e.g., nitrile).[1] - Eye Protection: Chemical safety goggles.[2][3] - Body Protection: Laboratory coat. A chemical-resistant apron may be necessary depending on the concentration and volume. - Respiratory Protection: Work in a chemical fume hood.[1]
Accidental Spill - Gloves: Chemical-resistant gloves (e.g., nitrile).[1] - Eye Protection: Chemical safety goggles and a face shield.[3] - Body Protection: Chemical-resistant suit or apron over a lab coat. - Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges.[3]

Operational Plan for Handling and Disposal

1. Preparation and Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.

  • Procedure:

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[2]

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

3. Disposal Plan:

  • Waste Characterization: this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[6]

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal Route: Dispose of the waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[2][3]

4. Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material and place it in a designated waste container.[1] For liquid spills, use an inert absorbent material to contain the spill before collection.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and environmental health and safety department.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Solid Compound prep_setup->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve handle_exp Perform Experiment prep_dissolve->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.